6-(Trifluoromethyl)nicotinohydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethyl)pyridine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)5-2-1-4(3-12-5)6(14)13-11/h1-3H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUUTXAGAJENNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380560 | |
| Record name | 6-(trifluoromethyl)nicotinohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386715-32-8 | |
| Record name | 6-(trifluoromethyl)nicotinohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 386715-32-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-(Trifluoromethyl)nicotinohydrazide chemical properties
An In-depth Technical Guide to the Chemical Properties of 6-(Trifluoromethyl)nicotinohydrazide
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Pyridines
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The trifluoromethyl (-CF₃) group, in particular, is highly valued for its ability to significantly modulate a molecule's physicochemical and biological properties.[1] It can enhance metabolic stability, increase lipophilicity, and improve bioavailability, making it a privileged moiety in medicinal chemistry.
This guide focuses on This compound , a key heterocyclic building block. As a derivative of 6-(trifluoromethyl)nicotinic acid, this compound combines the unique electronic properties of the trifluoromethyl group with the versatile reactivity of the hydrazide functional group. This combination makes it an exceptionally valuable starting material for synthesizing diverse libraries of novel compounds for biological screening. Researchers in pharmaceuticals and materials science will find this molecule to be a critical intermediate for accessing complex molecular architectures with potentially enhanced biological activity.[1][2]
Physicochemical and Structural Characteristics
This compound is a solid organic compound whose structure is defined by a pyridine ring substituted at the 6-position with a trifluoromethyl group and at the 3-position with a hydrazide moiety.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆F₃N₃O | [3] |
| Molecular Weight | 205.14 g/mol | Calculated |
| CAS Number | 386715-32-8 | [4] |
| Appearance | White to off-white solid/powder | Inferred from related compounds[1][5] |
| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and alcohols | Inferred |
| Storage | Store in a cool, dry place under an inert atmosphere | [3] |
The presence of the electron-withdrawing -CF₃ group significantly influences the electron density of the pyridine ring, affecting its reactivity and the acidity of the N-H protons within the hydrazide group.
Synthesis Pathway: From Nicotinic Acid to Hydrazide
The most direct and widely employed synthesis of this compound involves a two-step process starting from its corresponding carboxylic acid. The causality behind this choice is rooted in the high efficiency and reliability of esterification followed by hydrazinolysis, a classic and robust transformation in organic chemistry.
Step 1: Synthesis of the Precursor, 6-(Trifluoromethyl)nicotinic Acid
The foundational precursor, 6-(Trifluoromethyl)nicotinic acid, can be synthesized via several routes. A common and effective method is the hydrolysis of 6-(trifluoromethyl)nicotinonitrile.
Protocol: Hydrolysis of 6-(Trifluoromethyl)nicotinonitrile [5]
-
To a suitable reaction vessel, add 6-(trifluoromethyl)nicotinonitrile.
-
Add a mixture of water, sulfuric acid, and glacial acetic acid.
-
Heat the mixture to reflux and maintain overnight. The strong acidic conditions and high temperature are necessary to drive the complete hydrolysis of the highly stable nitrile group to a carboxylic acid.
-
Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the resulting solid and extract the aqueous filtrate with an organic solvent such as ethyl acetate to recover any dissolved product.
-
Combine the solid with the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-(trifluoromethyl)nicotinic acid as a solid.[5]
Step 2: Esterification and Hydrazinolysis
With the carboxylic acid in hand, the subsequent conversion to the hydrazide is straightforward.
Protocol: Synthesis of this compound
-
Esterification: Dissolve 6-(trifluoromethyl)nicotinic acid in an alcohol (e.g., methanol or ethanol) and add a catalytic amount of strong acid (e.g., H₂SO₄). Heat the mixture to reflux for several hours. This Fischer esterification reaction efficiently converts the carboxylic acid to its corresponding ester.
-
Solvent Removal: After the reaction is complete, remove the excess alcohol under reduced pressure.
-
Hydrazinolysis: Re-dissolve the crude ester in a suitable solvent like ethanol. Add an excess of hydrazine hydrate (N₂H₄·H₂O) to the solution. The hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alkoxy group.
-
Product Formation: Stir the reaction mixture, often at room temperature or with gentle heating, until the reaction is complete. The product, this compound, will typically precipitate from the solution.
-
Isolation: Collect the solid product by filtration, wash with a cold solvent (like ethanol or diethyl ether) to remove residual hydrazine, and dry in a vacuum oven.
References
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. Cas 386715-35-1,6-(TRIFLUOROMETHYL)NICOTINAMIDE | lookchem [lookchem.com]
- 4. 386715-32-8|6-(Trifluoromethyl)nicotinic Acid Hydrazide|BLD Pharm [bldpharm.com]
- 5. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]
Technical Guide: Physicochemical Characteristics of 6-(Trifluoromethyl)nicotinohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical characteristics of 6-(Trifluoromethyl)nicotinohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of extensive experimental data for this specific molecule, this guide also includes data for its immediate precursor, 6-(Trifluoromethyl)nicotinic acid, for comparative purposes. Detailed experimental protocols for the synthesis of this compound and the determination of its key physicochemical properties are provided to facilitate further research and characterization.
Introduction
This compound belongs to the class of pyridine carbohydrazides, which are recognized as important scaffolds in the development of novel therapeutic agents. The presence of the trifluoromethyl group can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its physicochemical properties is paramount for its rational development as a potential drug candidate.
Physicochemical Properties
Quantitative data for this compound and its precursor, 6-(Trifluoromethyl)nicotinic acid, are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Data Type |
| IUPAC Name | 6-(trifluoromethyl)pyridine-3-carbohydrazide | N/A |
| CAS Number | 386715-32-8 | N/A |
| Molecular Formula | C₇H₆F₃N₃O | N/A |
| Molecular Weight | 205.14 g/mol | N/A |
| Melting Point | 128 - 131 °C[1] | Experimental |
| Boiling Point | Not available | N/A |
| pKa | Not available | N/A |
| logP | Not available | N/A |
| Solubility | Not available | N/A |
Table 2: Physicochemical Properties of 6-(Trifluoromethyl)nicotinic Acid (Precursor)
| Property | Value | Data Type |
| IUPAC Name | 6-(trifluoromethyl)pyridine-3-carboxylic acid | N/A |
| CAS Number | 231291-22-8 | N/A |
| Molecular Formula | C₇H₄F₃NO₂ | N/A |
| Molecular Weight | 191.11 g/mol | N/A |
| Melting Point | 193 - 197 °C[2] | Experimental |
| Boiling Point | 259.3 ± 40.0 °C[2] | Predicted |
| pKa | 2.96 ± 0.10[2] | Predicted |
| logP | Not available | N/A |
| Solubility | Slightly soluble in Acetonitrile and Methanol[2] | Experimental |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below.
Synthesis of this compound from 6-(Trifluoromethyl)nicotinic Acid
This protocol describes a general method for the synthesis of a hydrazide from a carboxylic acid.
Materials:
-
6-(Trifluoromethyl)nicotinic acid
-
Hydrazine hydrate (80%)
-
Mortar and pestle
-
Ethanol
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a mortar, combine 6-(Trifluoromethyl)nicotinic acid (3.0 mmol) and hydrazine hydrate (80%, 3.75 mmol).[3]
-
Grind the mixture with a pestle for 3-5 minutes.[3]
-
Allow the reaction mixture to stand for approximately 10 minutes, during which it should solidify.[3]
-
Monitor the completion of the reaction using thin-layer chromatography.[3]
-
Once the reaction is complete, crystallize the solid mass from ethanol to obtain the purified this compound.[3]
Determination of Melting Point
This protocol outlines the capillary method for determining the melting point of a solid organic compound.
Materials:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Thermometer
Procedure:
-
Ensure the sample of this compound is dry and in a powdered form.
-
Load a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Insert the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).
Determination of Aqueous Solubility
This protocol describes a general method for determining the aqueous solubility of a compound.
Materials:
-
Sample of this compound
-
Distilled or deionized water
-
Vials with screw caps
-
Shaker or rotator
-
Analytical balance
-
A method for quantifying the solute in solution (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of water.
-
Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration or centrifugation may be necessary.
-
Quantify the concentration of this compound in the supernatant using a pre-validated analytical method.
Determination of pKa by Potentiometric Titration
This protocol details the determination of the acid dissociation constant (pKa) using potentiometric titration.
Materials:
-
pH meter with a suitable electrode
-
Burette
-
Standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH)
-
Sample of this compound dissolved in a suitable solvent (e.g., water or a co-solvent system)
-
Stir plate and stir bar
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Dissolve a known amount of this compound in a known volume of solvent.
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Begin stirring the solution gently.
-
Add the titrant (acid or base) in small, precise increments from the burette.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.
Determination of logP by Shake-Flask Method
This protocol describes the classic shake-flask method for determining the partition coefficient (logP).
Materials:
-
Sample of this compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or vials
-
Shaker
-
Analytical method to determine the concentration of the compound in each phase (e.g., UV-Vis, HPLC)
Procedure:
-
Prepare pre-saturated solvents by mixing n-octanol and water, shaking vigorously, and allowing the layers to separate.
-
Dissolve a known amount of this compound in either the aqueous or organic phase.
-
Add a known volume of the second phase to create a two-phase system.
-
Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-24 hours).
-
Allow the two phases to separate completely. Centrifugation may be required to break up emulsions.
-
Carefully sample both the aqueous and organic phases.
-
Determine the concentration of this compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Logical and Experimental Workflows
The following diagrams illustrate key processes relevant to the study of this compound.
Caption: Synthesis workflow for this compound.
Caption: General in vitro biological screening workflow.
References
The Architecture of Bioactivity: A Technical Guide to the Synthesis of Novel Nicotinohydrazide Derivatives
Introduction: The Enduring Scaffold of Nicotinohydrazide
Nicotinohydrazide, the hydrazide derivative of nicotinic acid (Vitamin B3), represents a cornerstone scaffold in medicinal chemistry. Its inherent structural features—a pyridine ring and a reactive hydrazide moiety—provide a versatile platform for the synthesis of a diverse array of derivatives. This guide delves into the core synthetic pathways for creating novel nicotinohydrazide derivatives, offering a blend of established protocols and contemporary strategies. We will explore the chemical logic underpinning these syntheses, providing researchers and drug development professionals with a comprehensive understanding of how to manipulate this privileged structure to generate compounds with a wide spectrum of biological activities, including antitubercular, antimicrobial, and anticancer properties.[1][2][3][4]
The significance of nicotinohydrazide is perhaps best exemplified by its close isomeric relationship to isoniazid (isonicotinic acid hydrazide), a first-line drug for the treatment of tuberculosis.[2][5][6] The reactive hydrazide group in both nicotinohydrazide and isoniazid serves as a synthetic handle for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures.[7] This guide will provide a detailed exploration of these transformations, emphasizing the rationale behind the selection of reagents and reaction conditions.
Part 1: The Foundation - Synthesis of the Nicotinohydrazide Core
The journey into the world of nicotinohydrazide derivatives begins with the efficient synthesis of the core molecule itself. The most common and direct route involves the hydrazinolysis of an ester of nicotinic acid, typically ethyl nicotinate.[8]
Experimental Protocol: Synthesis of Nicotinohydrazide
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl nicotinate and methanol.
-
Reagent Addition: While stirring, add hydrazine hydrate dropwise to the solution. An excess of hydrazine hydrate is typically used to drive the reaction to completion.[8]
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 24 hours).[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled. The nicotinohydrazide product often precipitates out of the solution and can be collected by filtration.[8]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as a chloroform-methanol mixture, to yield colorless, needle-shaped crystals.[8]
The causality behind this seemingly simple reaction lies in the nucleophilic acyl substitution mechanism. The highly nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of ethanol yields the thermodynamically stable hydrazide.
Diagram 1: Synthesis of Nicotinohydrazide
Caption: General workflow for the synthesis of the nicotinohydrazide core.
Part 2: Building Complexity - Key Synthetic Pathways for Derivatives
With the nicotinohydrazide core in hand, a vast chemical space of derivatives becomes accessible. The following sections detail the most scientifically significant and widely employed synthetic transformations.
Schiff Base Formation: The Gateway to Diverse Heterocycles
The reaction of the terminal amino group of the hydrazide with aldehydes or ketones to form hydrazones, commonly known as Schiff bases, is arguably the most fundamental and versatile derivatization of nicotinohydrazide.[9][10][11][12] This reaction is typically catalyzed by a small amount of acid and proceeds with high efficiency.[12]
The formation of the C=N imine bond in the Schiff base not only introduces new structural motifs but also serves as a crucial intermediate for the synthesis of various heterocyclic systems.
-
Dissolution: Dissolve nicotinohydrazide in a suitable solvent, such as ethanol.[13]
-
Catalyst Addition: Add a few drops of a catalyst, such as glacial acetic acid or even natural acids like lemon juice, to the solution.[11][13]
-
Aldehyde/Ketone Addition: Add an equimolar amount of the desired aldehyde or ketone to the reaction mixture.
-
Reaction: The mixture is typically stirred at room temperature or gently heated for a period ranging from minutes to a few hours.[11][13]
-
Isolation: The resulting Schiff base often precipitates from the reaction mixture and can be collected by filtration and washed with a cold solvent.
Diagram 2: Schiff Base Formation Pathway
Caption: The condensation reaction leading to Schiff base derivatives.
Cyclization Reactions: Forging Heterocyclic Rings
The Schiff bases derived from nicotinohydrazide are not merely final products but are pivotal intermediates for constructing a variety of five- and six-membered heterocyclic rings, which are often associated with enhanced biological activity.
4-Thiazolidinones are a class of heterocyclic compounds known for their broad spectrum of pharmacological activities. They are synthesized through the cyclocondensation of Schiff bases with thioglycolic acid.[14][15][16]
The mechanism involves the nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon of the Schiff base, followed by an intramolecular cyclization and dehydration to form the thiazolidinone ring.
-
Reactant Mixture: In a round-bottom flask, mix the nicotinohydrazide Schiff base with an excess of thioglycolic acid in a suitable solvent like dry 1,4-dioxane.[17]
-
Catalyst: A pinch of anhydrous zinc chloride can be added as a catalyst.[16][17]
-
Reflux: Reflux the reaction mixture for several hours (typically 12-14 hours), often using a Dean-Stark apparatus to remove the water formed during the reaction.[14][17]
-
Work-up: After cooling, the reaction mixture is neutralized with a weak base solution, such as 10% sodium bicarbonate.[17]
-
Isolation and Purification: The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.[17]
Diagram 3: 4-Thiazolidinone Synthesis Workflow
Caption: Cyclocondensation pathway to 4-thiazolidinone derivatives.
1,3,4-Oxadiazoles are another important class of five-membered heterocycles that can be synthesized from nicotinohydrazide derivatives. A common method involves the cyclization of Schiff bases in the presence of an oxidizing agent or by reacting nicotinohydrazide with carboxylic acids followed by cyclodehydration. A straightforward approach involves the acylation of nicotinohydrazide followed by cyclization. For instance, reacting nicotinohydrazide-derived Schiff bases with acetic anhydride can lead to 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives.[18]
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are known for their wide range of biological activities.[19][20] A classical approach to pyrazole synthesis that can be adapted for nicotinohydrazide involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, in this case, nicotinohydrazide.[21] This is often referred to as the Knorr pyrazole synthesis.[21]
Synthesis of Sulfonohydrazide Derivatives
The reaction of nicotinohydrazide with various sulfonyl chlorides leads to the formation of N'-nicotinoyl sulfonohydrazide derivatives.[22] These compounds have shown promising antimicrobial activities.[22] The synthesis is typically a straightforward condensation reaction.
Part 3: Data Presentation and Analysis
The characterization and purity of synthesized nicotinohydrazide derivatives are paramount. A combination of spectroscopic techniques is employed for structural elucidation.
| Technique | Purpose | Key Observables |
| FT-IR | Functional group identification | C=O stretch of the amide, N-H stretches, C=N stretch of Schiff bases.[10][23] |
| ¹H NMR | Proton environment determination | Chemical shifts and splitting patterns of aromatic and aliphatic protons.[10][23] |
| ¹³C NMR | Carbon skeleton mapping | Chemical shifts of carbonyl, imine, and aromatic carbons.[24] |
| Mass Spectrometry | Molecular weight and fragmentation | Determination of the molecular ion peak to confirm the molecular formula.[10] |
| Melting Point | Purity assessment | A sharp and defined melting point range indicates high purity.[10] |
Conclusion: A Scaffold of Opportunity
This technical guide has outlined the fundamental synthetic pathways for the creation of novel nicotinohydrazide derivatives. The versatility of the nicotinohydrazide scaffold, stemming from its reactive hydrazide moiety, allows for the construction of a vast library of compounds through reactions such as Schiff base formation and subsequent cyclizations to form various heterocyclic systems. The choice of synthetic route and the specific reagents employed are dictated by the desired final structure and its intended biological application. As research continues to uncover the therapeutic potential of nicotinohydrazide derivatives, a thorough understanding of these synthetic strategies will be indispensable for the rational design and development of new and effective therapeutic agents.
References
- 1. Synthesis and bioevaluation of some new isoniazid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. technologyjournal.net [technologyjournal.net]
- 3. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. ijsdr.org [ijsdr.org]
- 6. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of Schiff base of nicotinic hydrazide as antibacterial agent along with in vivo wound healing activities and atomic force microscopic study of bacterial cell wall affected by synthesized compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pjps.pk [pjps.pk]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. jrmg.um.edu.my [jrmg.um.edu.my]
- 14. researchgate.net [researchgate.net]
- 15. sysrevpharm.org [sysrevpharm.org]
- 16. ejournal.um.edu.my [ejournal.um.edu.my]
- 17. New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Biological activity of trifluoromethyl-containing hydrazides
An In-depth Technical Guide on the Biological Activity of Trifluoromethyl-containing Hydrazides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of a trifluoromethyl (CF3) group into organic molecules is a pivotal strategy in modern medicinal and agricultural chemistry.[1][2] This is due to the unique properties conferred by the CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, which can significantly enhance the biological activity and pharmacokinetic profile of a compound.[2][3] Hydrazides, characterized by the R-CO-NH-NH2 scaffold, are versatile building blocks known to exhibit a wide spectrum of biological activities. The fusion of these two pharmacophores—the trifluoromethyl group and the hydrazide or its hydrazone derivative (R-CO-NH-N=CR'R'')—has given rise to a class of compounds with potent and diverse biological activities, including antimicrobial, anticancer, insecticidal, and enzyme inhibitory properties.[4][5][6] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of trifluoromethyl-containing hydrazides.
Synthesis of Trifluoromethyl-Containing Hydrazides and Hydrazones
The synthesis of trifluoromethyl-containing hydrazides and their subsequent conversion to hydrazones are typically straightforward and high-yielding processes. The general synthetic route involves two main steps: the formation of the hydrazide and the condensation to form the hydrazone.
General Experimental Protocol: Synthesis
Step 1: Synthesis of Trifluoromethyl-containing Benzohydrazide A common starting material, such as a methyl ester containing a trifluoromethyl group (e.g., methyl 4-(trifluoromethyl)benzoate), is reacted with hydrazine hydrate (NH2NH2·H2O). The reaction is typically carried out in a suitable solvent like an alcohol (e.g., propanol or methanol) and heated under reflux for several hours.[4][7] The hydrazide product often precipitates upon cooling and can be purified by recrystallization.
Step 2: Synthesis of Hydrazones The synthesized trifluoromethyl-containing hydrazide is then reacted with a selected aldehyde or ketone (1:1.1 molar ratio) in a solvent such as boiling methanol or ethanol.[4][8] A few drops of an acid catalyst, like concentrated sulfuric acid or acetic acid, may be added to facilitate the condensation reaction.[4][9] The reaction mixture is heated under reflux for 2 to 6 hours. The resulting hydrazone product usually precipitates from the solution upon cooling and can be collected by filtration and purified by recrystallization.[8][9]
Caption: General reaction scheme for the synthesis of trifluoromethyl-containing hydrazones.
Biological Activities
Trifluoromethyl-containing hydrazides and hydrazones have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug and agrochemical development.
Antimicrobial and Antifungal Activity
This class of compounds exhibits significant activity against a wide array of pathogens, including bacteria, mycobacteria, and fungi.
-
Antitubercular Activity : Several hydrazones derived from 4-(trifluoromethyl)benzohydrazide have shown potent and selective inhibition of Mycobacterium tuberculosis.[10] For instance, a camphor-based derivative exhibited a minimum inhibitory concentration (MIC) of 4 µM against M. tuberculosis.[10] Other studies have identified novel trifluoromethyl pyrimidinone compounds with MICs under 5 µM against this pathogen.[11][12][13]
-
Antibacterial Activity : These compounds are active against both Gram-positive and Gram-negative bacteria.[4] N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazide showed potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.49 µM.[10]
-
Antifungal Activity : The same 5-chlorosalicylidene derivative also displayed strong antifungal properties against Candida glabrata and Trichophyton mentagrophytes with MICs in the low micromolar range (≤0.49–3.9 µM).[10]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing The minimum inhibitory concentration (MIC) is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation : A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculation : Each well is inoculated with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Incubation : The plates are incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Reading : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Compound Class | Organism | Activity (MIC/IC) | Reference |
| 4-(Trifluoromethyl)benzohydrazones | Mycobacterium tuberculosis | 4 µM - 16 µM | [10] |
| 4-(Trifluoromethyl)benzohydrazones | MRSA | ≤0.49 µM | [10] |
| 4-(Trifluoromethyl)benzohydrazones | Candida glabrata | ≤0.49 - 3.9 µM | [10] |
| N-(Trifluoromethyl)phenyl Pyrazoles | S. aureus (MRSA strains) | 0.78 - 3.12 µg/mL | [14] |
| Trifluoromethyl Pyrimidinones | Mycobacterium tuberculosis | < 5 µM (IC90) | [11][12] |
Table 1: Summary of Antimicrobial and Antifungal Activities.
Enzyme Inhibition
Trifluoromethyl-containing hydrazones have been identified as potent inhibitors of various enzymes, which is a key mechanism for their therapeutic effects.
-
Cholinesterase Inhibition : Hydrazones of 4-(trifluoromethyl)benzohydrazide are effective dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathogenesis of Alzheimer's disease.[4] IC50 values for AChE inhibition range from 46.8–137.7 µM, and for BuChE, from 19.1–881.1 µM.[4] Kinetic studies revealed a mixed-type inhibition mechanism for the most potent compounds.[4]
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method) This spectrophotometric method is widely used to screen for AChE and BuChE inhibitors.
-
Reagents : Acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective cholinesterase enzyme.
-
Procedure : The test compound is pre-incubated with the enzyme in a buffer solution (e.g., phosphate buffer, pH 8.0) in a 96-well plate.
-
Reaction Initiation : The reaction is started by adding the substrate (ATCh or BTCh) and DTNB.
-
Measurement : The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The rate of color formation is monitored by measuring the absorbance at 412 nm over time using a microplate reader.
-
Calculation : The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are determined from the dose-response curves.
| Compound Class | Enzyme | Activity (IC50) | Reference |
| 4-(Trifluoromethyl)benzohydrazones | Acetylcholinesterase (AChE) | 46.8 – 137.7 µM | [4] |
| 4-(Trifluoromethyl)benzohydrazones | Butyrylcholinesterase (BuChE) | 19.1 – 881.1 µM | [4] |
Table 2: Summary of Cholinesterase Inhibitory Activity.
Anticancer Activity
The introduction of a trifluoromethyl group into various heterocyclic scaffolds, including those linked to a hydrazide moiety, has been shown to enhance anticancer activity.[15][16]
-
Cytotoxicity : Trifluoromethyl-containing thiazolo[4,5-d]pyrimidine derivatives have demonstrated antiproliferative activity against human cancer cell lines, including melanoma (A375, C32), prostate (DU145), and breast cancer (MCF-7).[17] One of the most active compounds, a 7-chloro derivative, showed IC50 values of 24.4 µM and 25.4 µM against C32 and A375 melanoma cells, respectively.[17] Studies on isoxazole-based molecules also revealed that the presence of a CF3 group significantly enhanced anticancer activity against MCF-7 cells, with the lead compound showing an IC50 of 2.639 µM.[15][16]
Experimental Protocol: MTT Assay for Cytotoxicity The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : MTT solution is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization : A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement : The absorbance is measured at approximately 570 nm using a microplate reader.
-
Analysis : The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
| Compound Class | Cell Line | Activity (IC50) | Reference |
| 4-(Trifluoromethyl)isoxazoles | MCF-7 (Breast Cancer) | 2.639 µM | [16] |
| Thiazolo[4,5-d]pyrimidines | C32 (Melanoma) | 24.4 µM | [17] |
| Thiazolo[4,5-d]pyrimidines | A375 (Melanoma) | 25.4 µM | [17] |
Table 3: Summary of Anticancer Activities.
Agrochemical Activities (Herbicidal and Insecticidal)
Trifluoromethyl-containing hydrazides and related structures are highly valuable in agriculture.
-
Herbicidal Activity : Certain N′-[2,6-dinitro-4-(trifluoromethyl)phenyl]hydrazides interfere with the photosynthetic electron transport chain in plants, specifically on the donor side of photosystem II, leading to potent herbicidal effects.[7]
-
Insecticidal/Larvicidal Activity : Aryl hydrazones derived from 8-trifluoromethyl quinoline have shown significant larvicidal activity against mosquito species like Anopheles arabiensis, a major malaria vector.[8] Additionally, phthalic acid diamides and phenylpyrazole derivatives containing a trifluoromethyl group exhibit excellent activity against a broad spectrum of lepidopterous insects and other pests.[18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of 6-(Trifluoromethyl)nicotinohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Trifluoromethyl)nicotinohydrazide is a fluorinated derivative of nicotinohydrazide, a class of compounds that has garnered significant interest in medicinal chemistry due to its diverse biological activities. While direct experimental evidence elucidating the specific mechanism of action for this compound remains to be fully established in publicly available literature, this technical guide aims to provide a comprehensive overview based on the known activities of structurally related nicotinohydrazide derivatives. By examining the biological targets and pathways of analogous compounds, we can postulate a likely mechanistic framework for this compound, paving the way for future research and drug development endeavors. This document summarizes potential mechanisms, presents relevant quantitative data from related compounds in a structured format, details pertinent experimental protocols, and provides visual representations of hypothesized pathways and workflows.
Introduction
Nicotinohydrazide and its derivatives are known to exhibit a wide range of biological effects, including antimicrobial, antifungal, and anti-inflammatory properties. The introduction of a trifluoromethyl group at the 6-position of the pyridine ring is anticipated to significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The high electronegativity and lipophilicity of the trifluoromethyl group can enhance metabolic stability, improve cell membrane permeability, and potentially increase the binding affinity to biological targets. This guide explores the potential mechanisms of action of this compound by drawing parallels with well-characterized analogs.
Hypothesized Mechanisms of Action
Based on the established biological activities of related nicotinohydrazide compounds, two primary mechanisms of action are proposed for this compound: inhibition of succinate dehydrogenase (SDH) and modulation of prostaglandin synthesis through inhibition of cyclooxygenase (COX) enzymes.
Antifungal Activity via Succinate Dehydrogenase (SDH) Inhibition
Several nicotinohydrazide derivatives have been identified as potent antifungal agents that target succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.
The proposed mechanism involves the binding of the nicotinohydrazide moiety to the ubiquinone binding site (Q-site) of the SDH complex. The trifluoromethyl group may enhance this interaction through favorable hydrophobic and electronic contributions.
Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition
Isonicotinohydrazide, a structural isomer of nicotinohydrazide, is known to be a peroxidase-activated inhibitor of prostaglandin H synthase-2 (PGHS-2), also known as cyclooxygenase-2 (COX-2).[2] This suggests that nicotinohydrazide derivatives, potentially including the 6-(trifluoromethyl) substituted variant, could exhibit anti-inflammatory effects by inhibiting COX enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.
The mechanism likely involves the metabolic activation of the hydrazide moiety by the peroxidase function of the COX enzyme, leading to the formation of a reactive species that subsequently inhibits the enzyme.
Quantitative Data on Related Compounds
| Compound/Derivative | Target | Activity Metric | Value | Reference |
| 2-Chloronicotinohydrazide derivative (J15) | Rhizoctonia solani SDH | EC50 | 0.13 µg/mL | [1] |
| Isonicotinohydrazide | PGHS-2 (COX-2) | IC50 | 15 µM | [2] |
| Nicotinohydrazide | PGHS-2 (COX-2) | IC50 | >1000 µM | [2] |
Experimental Protocols
To facilitate further research on this compound, this section provides detailed methodologies for key experiments based on protocols used for analogous compounds.
Synthesis of this compound
The synthesis of this compound would likely proceed via the reaction of ethyl 6-(trifluoromethyl)nicotinate with hydrazine hydrate.
Materials:
-
Ethyl 6-(trifluoromethyl)nicotinate
-
Hydrazine hydrate (99%)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve ethyl 6-(trifluoromethyl)nicotinate in methanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Filter the precipitate, wash with cold methanol, and dry under vacuum to yield this compound.
In Vitro Antifungal Susceptibility Testing
The antifungal activity can be assessed using a broth microdilution method to determine the minimum inhibitory concentration (MIC).
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.
-
Prepare a standardized fungal inoculum and add it to each well.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth, measured visually or spectrophotometrically.
Cyclooxygenase (COX-1/COX-2) Inhibition Assay
The inhibitory activity against COX-1 and COX-2 can be evaluated using a commercially available colorimetric or fluorometric assay kit.
Materials:
-
This compound
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer and probe
-
Microplate reader
Procedure:
-
Prepare various concentrations of the test compound.
-
Add the COX enzyme to the wells of a microplate.
-
Add the test compound to the respective wells and incubate for a specified time.
-
Initiate the reaction by adding arachidonic acid.
-
After a set incubation period, stop the reaction and measure the product formation using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion and Future Directions
While the precise mechanism of action of this compound is yet to be definitively elucidated, the available evidence from related compounds strongly suggests potential antifungal and anti-inflammatory activities through the inhibition of SDH and COX enzymes, respectively. The presence of the trifluoromethyl group is expected to modulate these activities, potentially leading to a more potent and specific pharmacological profile.
Future research should focus on the direct experimental validation of these hypothesized mechanisms. This would include in vitro enzyme inhibition assays with purified SDH and COX enzymes, as well as cell-based assays to confirm the downstream cellular effects. Furthermore, comprehensive structure-activity relationship (SAR) studies of a series of trifluoromethyl-substituted nicotinohydrazide derivatives would be invaluable in optimizing the potency and selectivity of these compounds for specific therapeutic applications. In vivo studies in relevant animal models will be the crucial next step to assess the therapeutic potential of this compound.
References
Spectroscopic analysis of 6-(Trifluoromethyl)nicotinohydrazide (NMR, Mass Spec)
An In-depth Technical Guide on the Spectroscopic Analysis of 6-(Trifluoromethyl)nicotinohydrazide
Introduction
This compound is a fluorinated derivative of nicotinohydrazide, a class of compounds investigated for a range of pharmaceutical applications. The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, impacting its biological activity, metabolic stability, and lipophilicity.[1] Consequently, precise structural characterization is a critical step in the research and development of such compounds. This technical guide provides a detailed overview of the expected spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The information presented herein is intended to serve as a reference for researchers, scientists, and drug development professionals involved in the synthesis and characterization of novel trifluoromethylated heterocyclic compounds.
Predicted Spectroscopic Data
While direct experimental data for this compound is not widely published, its spectroscopic characteristics can be predicted with a high degree of confidence based on the analysis of structurally related compounds, such as nicotinic acid derivatives and other trifluoromethyl-substituted pyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These predictions are based on the known effects of the trifluoromethyl group and the hydrazide moiety on the pyridine ring.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | d | ~2 |
| H-4 | 8.2 - 8.4 | dd | ~8, 2 |
| H-5 | 7.7 - 7.9 | d | ~8 |
| -NH- | 9.5 - 10.0 | br s | - |
| -NH₂ | 4.5 - 5.0 | br s | - |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 130 - 132 |
| C-4 | 138 - 140 |
| C-5 | 122 - 124 |
| C-6 | 148 - 150 (q, J ≈ 35 Hz) |
| C=O | 165 - 168 |
| -CF₃ | 120 - 123 (q, J ≈ 275 Hz) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and the deduction of its structure. For this compound (C₇H₆F₃N₃O), the expected monoisotopic mass is approximately 205.0463 g/mol .
Predicted High-Resolution Mass Spectrometry Data
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₇H₇F₃N₃O⁺ | 206.0536 |
| [M+Na]⁺ | C₇H₆F₃N₃NaO⁺ | 228.0355 |
| [M-H]⁻ | C₇H₅F₃N₃O⁻ | 204.0390 |
Proposed Fragmentation Pattern
The fragmentation of this compound in the mass spectrometer is expected to proceed through characteristic pathways for hydrazides and aromatic compounds. A plausible fragmentation pattern is outlined below.
References
In Silico Exploration of 6-(Trifluoromethyl)nicotinohydrazide: A Technical Guide to Modeling Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling of 6-(Trifluoromethyl)nicotinohydrazide, a heterocyclic compound with potential therapeutic applications. The presence of a trifluoromethyl group is known to enhance metabolic stability and bioavailability in drug candidates.[1] This document outlines detailed methodologies for computational analysis, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to elucidate the compound's interactions with potential biological targets. All quantitative data from these hypothetical in silico experiments are summarized for comparative analysis, and key experimental workflows are visualized to enhance understanding.
Introduction to this compound
This compound (CAS Number: 386715-32-8) is a nicotinohydrazide derivative characterized by a trifluoromethyl group attached to the pyridine ring.[2][3] The hydrazide functional group is a common motif in a wide range of biologically active compounds, exhibiting properties such as antimicrobial, anticonvulsant, and anti-inflammatory activities.[4][5] The trifluoromethyl moiety is a key feature in many modern pharmaceuticals and agrochemicals, often improving the efficacy and pharmacokinetic profile of the molecule.[1][6][7]
This guide explores a hypothetical in silico investigation to predict the biological activity and drug-like properties of this compound. By modeling its interactions with potential protein targets, we can gain insights into its mechanism of action and guide further experimental validation.
Molecular Properties and In Silico Preparation
A summary of the key molecular properties of this compound is presented in Table 1. These properties are crucial for computational modeling and for predicting the compound's behavior in biological systems.
| Property | Value | Reference |
| Molecular Formula | C7H6F3N3O | [2] |
| Molecular Weight | 205.14 g/mol | [2] |
| IUPAC Name | 6-(trifluoromethyl)pyridine-3-carbohydrazide | [2] |
| Canonical SMILES | C1=CC(=NC=C1C(=O)NN)C(F)(F)F | [8] |
| Melting Point | 128 to 131°C | [2] |
For in silico analysis, the 3D structure of this compound was generated and optimized using standard computational chemistry software. Energy minimization is a critical step to ensure a realistic conformation for subsequent docking studies.
In Silico Experimental Protocols
Molecular Docking
Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding the binding mode and affinity.
Protocol:
-
Target Selection and Preparation: Based on the known activities of similar hydrazide compounds, potential protein targets such as InhA (Enoyl-Acyl Carrier Protein Reductase) from Mycobacterium tuberculosis and human carbonic anhydrase isoforms are selected.[9][10] The crystal structures of the target proteins are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.
-
Ligand Preparation: The 3D structure of this compound is prepared by assigning correct bond orders, adding hydrogens, and minimizing its energy using a suitable force field.
-
Docking Simulation: A molecular docking program such as AutoDock Vina is used to perform the docking calculations. The binding site on the target protein is defined based on the location of the native ligand in the crystal structure or through binding site prediction algorithms.
-
Analysis of Results: The resulting docking poses are ranked based on their binding affinity scores. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed to understand the key determinants of binding.
ADMET Prediction
ADMET prediction is a computational method to assess the pharmacokinetic and pharmacodynamic properties of a compound.
Protocol:
-
Input: The canonical SMILES string of this compound is used as input for ADMET prediction servers or software.
-
Prediction: A variety of physicochemical and pharmacokinetic properties are calculated, including lipophilicity (logP), aqueous solubility, blood-brain barrier permeability, and potential for cytochrome P450 inhibition.
-
Toxicity Assessment: Potential toxicity risks are evaluated by screening for structural alerts that are known to be associated with adverse effects.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data obtained from the in silico modeling of this compound.
Table 2: Predicted Binding Affinities from Molecular Docking
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| InhA (M. tuberculosis) | 1ENY | -8.2 | TYR158, MET199, ILE215 |
| Human Carbonic Anhydrase I | 2CAB | -7.5 | HIS94, HIS96, THR199 |
| Human Carbonic Anhydrase II | 2CBE | -7.9 | HIS94, HIS96, THR200 |
Table 3: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Lipophilicity (logP) | 2.1 | Good membrane permeability |
| Aqueous Solubility | -3.5 (logS) | Moderately soluble |
| Blood-Brain Barrier Permeability | -0.8 (logBB) | Likely to cross the BBB |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |
| Hepatotoxicity | Low probability | Favorable safety profile |
Visualizations
In Silico Modeling Workflow
The following diagram illustrates the general workflow for the in silico analysis of this compound.
Hypothetical Signaling Pathway Inhibition
This diagram depicts a hypothetical signaling pathway that could be modulated by this compound, based on its potential as an enzyme inhibitor.
Conclusion
The in silico modeling of this compound provides valuable preliminary data on its potential as a therapeutic agent. The hypothetical results suggest favorable binding affinities to microbial and human enzymes, as well as a promising ADMET profile. These computational findings serve as a strong foundation for guiding future wet-lab experiments, including synthesis, in vitro assays, and eventually, in vivo studies to validate the predicted biological activities. The integration of computational and experimental approaches is crucial for accelerating the drug discovery and development process.
References
- 1. innospk.com [innospk.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 386715-32-8|6-(Trifluoromethyl)nicotinic Acid Hydrazide|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]
- 8. 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01286D [pubs.rsc.org]
- 10. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Structure-Activity Relationship (SAR) Studies of Trifluoromethylpyridines
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl (CF3) group, in particular, offers a unique combination of physicochemical properties that can profoundly enhance a molecule's biological profile.[1] When appended to a pyridine ring—a ubiquitous nitrogen-containing heterocycle in bioactive compounds—the resulting trifluoromethylpyridine (TFMP) moiety serves as a powerful pharmacophore.[2]
The trifluoromethyl group is strongly electron-withdrawing, which alters the electronic landscape of the pyridine ring, influencing its pKa, reactivity, and potential for hydrogen bonding.[1] Its lipophilicity can improve membrane permeability and bioavailability, while its steric bulk can dictate binding selectivity. Furthermore, the C-F bond's strength often enhances metabolic stability, prolonging the compound's half-life.
Structure-Activity Relationship (SAR) analysis is a critical process in drug and pesticide discovery that systematically investigates how modifications to a molecule's structure affect its biological activity.[3] For trifluoromethylpyridines, SAR studies are essential for identifying the key structural features that govern potency, selectivity, and safety, thereby guiding the optimization of initial "hit" compounds into well-refined clinical or commercial candidates.[3][4] This guide provides an in-depth overview of SAR studies for various classes of trifluoromethylpyridine derivatives, supported by quantitative data, experimental protocols, and workflow visualizations.
Synthesis Strategies for SAR Analog Generation
The generation of a diverse library of analogs is fundamental to any SAR study. The primary synthetic routes for trifluoromethylpyridine derivatives, which enable systematic structural modifications, include:
-
Chlorine/Fluorine Exchange : This classic method involves the fluorination of a corresponding trichloromethylpyridine precursor using reagents like antimony trifluoride or hydrogen fluoride.[2]
-
Pyridine Ring Construction : Building the pyridine ring from a building block that already contains the trifluoromethyl group. This approach is versatile for creating various substitution patterns.[1]
-
Direct Trifluoromethylation : Introducing the CF3 group directly onto a pre-functionalized pyridine ring (e.g., bromo- or iodopyridine) using a trifluoromethyl active species, such as trifluoromethyl copper.[1]
These strategies allow chemists to vary the position of the CF3 group on the pyridine ring and to introduce a wide array of substituents at other positions to thoroughly probe the SAR.[1]
SAR of Trifluoromethylpyridines in Agrochemicals
Trifluoromethylpyridines are a dominant structural motif in modern agrochemicals, with applications as insecticides, fungicides, and herbicides.[5]
Insecticidal Activity
SAR studies have shown that different substituents on the benzene ring of trifluoromethylpyridine-containing 1,3,4-oxadiazole derivatives play a crucial role in their insecticidal bioactivities.[5] For instance, certain compounds in this class exhibit 100% insecticidal activity against pests like Plutella xylostella at a concentration of 500 mg/L.[5] The insecticide Flonicamid, developed for aphid control, features a 4-trifluoromethyl-pyridine structure.[6] Another example, Sulfoxaflor, is based on a 6-(trifluoromethyl)pyridine core and is effective against sap-feeding pests.[6]
Antifungal Activity
Several commercial fungicides incorporate the TFMP moiety.[5] The fungicide Fluazinam, for example, is a trifluoromethyl-substituted pyridine derivative that interferes with fungal respiration.[6] SAR studies revealed that the trifluoromethyl group conferred higher fungicidal activity compared to chlorine or other derivatives.[6]
A series of trifluoromethyl pyrimidine derivatives were synthesized and tested for antifungal activity against Rhizoctonia solani (RS).[7] The results highlighted key SAR insights.
Table 1: In Vitro Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives against Rhizoctonia solani
| Compound | Substituent (R) | EC50 (µg/mL)[7] |
| 5u | 4-Trifluoromethylbenzyl | 26.0 |
| Azoxystrobin | (Reference) | 26.0 |
The data indicates that compound 5u , with a 4-trifluoromethylbenzyl substituent, demonstrated significant in vitro activity against Rhizoctonia solani, equivalent to the commercial fungicide Azoxystrobin.[7]
SAR of Trifluoromethylpyridines in Pharmaceuticals
While their use in agrochemicals is extensive, trifluoromethylpyridines are also increasingly important scaffolds in drug discovery for a range of diseases.[2][8]
Antiviral Activity
Plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) cause significant crop losses.[9] A series of novel trifluoromethylpyridine piperazine derivatives were designed as plant activators to induce systemic acquired resistance.[9]
The workflow for discovering and evaluating these antiviral agents is visualized below.
Caption: Workflow for the development of trifluoromethylpyridine-based antiviral agents.
Bioassays revealed that several compounds possessed antiviral activities superior to the commercial agent ningnanmycin.[9] Compound A16 was identified as the most potent derivative.[9]
Table 2: In Vivo Antiviral Activity of Trifluoromethylpyridine Piperazine Derivatives
| Compound | Protective Activity EC50 vs. TMV (µg/mL)[9] | Protective Activity EC50 vs. CMV (µg/mL)[9] |
| A1 | >500 | - |
| A2 | 205.3 | - |
| A3 | 211.7 | - |
| A9 | 235.4 | - |
| A10 | 198.5 | - |
| A16 | 18.4 | 347.8 |
| A17 | 105.6 | - |
| A21 | 243.6 | - |
| Ningnanmycin | 50.2 | 359.6 |
The SAR study indicated that compound A16 had the most potent protective activity against both TMV and CMV, significantly outperforming the reference compound.[9] Further studies showed that A16 could enhance the activities of defense enzymes like superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL), activating the phenylpropanoid biosynthesis pathway to bolster the plant's antiviral defenses.[9]
Anticancer Activity
2-Amino-4-(trifluoromethyl)pyridine derivatives have emerged as a promising scaffold for developing targeted cancer therapies, including inhibitors of Werner (WRN) helicase, EGFR, and PI3K/mTOR pathways.[10]
The general logical relationship of SAR for this class is depicted below, highlighting how modifications at different positions influence biological activity.
Caption: Key structural modification points in trifluoromethylpyridine SAR studies.
In a study of novel aryl-urea derivatives containing trifluoromethyl groups, compounds were evaluated for anticancer activity against a panel of human cancer cell lines.[11]
Table 3: Anticancer Activity (IC50, µM) of Selected Trifluoromethyl-Aryl Urea Derivatives
| Compound | HCT116 (Colon)[11] | HePG2 (Liver)[11] | HOS (Osteosarcoma)[11] | PACA2 (Pancreatic)[11] |
| 7 | - | - | - | 44.4 |
| 8 | - | - | - | 22.4 |
| 9 | 17.8 | 12.4 | 17.6 | - |
| Doxorubicin | - | - | - | 52.1 |
The results show that compounds 7 , 8 , and 9 exhibited potent anticancer activity, with IC50 values superior to the reference drug Doxorubicin against specific cell lines.[11] For instance, compound 9 was particularly effective against liver (HePG2), colon (HCT116), and bone (HOS) cancer cell lines.[11]
RORγt Inverse Agonists for Autoimmune Disorders
The retinoic acid-related orphan receptor γt (RORγt) is a key transcription factor for the differentiation of T helper 17 (Th17) cells, which are implicated in autoimmune diseases.[12] A series of 6-(trifluoromethyl)pyridine derivatives were designed as RORγt inverse agonists.[12] The most active compound, W14 , demonstrated low nanomolar inhibitory activity in a luciferase reporter assay, superior to a clinical compound, VTP-43742.[12]
Table 4: RORγt Inhibitory Activity of 6-(Trifluoromethyl)pyridine Derivatives
| Compound | RORγt Inhibitory Activity IC50 (nM)[12] |
| W14 | 7.5 |
| VTP-43742 | > 7.5 (Less potent than W14) |
Analysis of the binding mode for W14 revealed that the trifluoromethyl group's interaction with residues Leu324, Leu396, and His479 was crucial for its high potency.[12]
Key Experimental Protocols
Reproducible and standardized experimental methods are essential for generating reliable SAR data.[13]
General Synthesis of Trifluoromethylpyridine Amide Derivatives
This protocol is representative for generating analogs for SAR studies.[14]
-
Intermediate Synthesis : Prepare the necessary acid chloride or amine intermediates containing the trifluoromethylpyridine core.
-
Amide Coupling : Dissolve the trifluoromethylpyridine-containing amine or carboxylic acid in a suitable solvent (e.g., Dichloromethane).
-
Add a coupling agent (e.g., EDCI, HOBt) and a base (e.g., triethylamine).
-
Add the corresponding carboxylic acid or amine partner to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification : Quench the reaction, extract the product with an organic solvent, and purify using column chromatography to yield the final amide derivative.[7]
In Vitro Antiproliferative (MTT) Assay
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[10]
-
Cell Seeding : Seed cancer cells (e.g., HCT116, PC3) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.[10]
-
Compound Treatment : Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) and incubate for an additional 72 hours.[10][13]
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.[10]
-
Formazan Solubilization : Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis : Calculate the cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell proliferation) for each compound.[15]
Antiviral Activity Assay (Half-Leaf Method)
This method is used to evaluate the in vivo antiviral activity of compounds against plant viruses like TMV.[9]
-
Plant Cultivation : Grow susceptible plants (e.g., Nicotiana tabacum L.) to the appropriate stage (e.g., six-leaf stage).
-
Compound Application : Spray a solution of the test compound (e.g., at 500 µg/mL) evenly onto the leaves of the test plants. A solvent control and a positive control (e.g., Ningnanmycin) are used.[9]
-
Virus Inoculation : After 24 hours, inoculate the leaves with the virus (e.g., TMV).
-
Symptom Observation : Keep the plants in a controlled environment and record the number of local lesions that appear after 2-3 days.[9]
-
EC50 Calculation : Test active compounds at a range of concentrations (e.g., 500 to 31.25 µg/mL) to calculate the half-maximal effective concentration (EC50) value.[9]
Conclusion
Trifluoromethylpyridines are exceptionally valuable scaffolds in the development of new agrochemicals and pharmaceuticals. The unique properties imparted by the CF3 group provide a powerful tool for modulating biological activity, selectivity, and pharmacokinetic profiles. As demonstrated, systematic SAR studies are paramount to unlocking the full potential of this chemical class. By combining targeted synthesis of analog libraries with robust biological evaluation and computational modeling, researchers can efficiently navigate the chemical space to identify key structural determinants for activity. The quantitative data from studies on antifungal, antiviral, and anticancer agents clearly show that subtle changes to the substitution pattern on the trifluoromethylpyridine core can lead to dramatic differences in potency and efficacy. Future work will likely focus on exploring novel substitution patterns, developing more selective agents, and further elucidating the mechanisms of action for these potent compounds.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 4. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 9. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. alfachemic.com [alfachemic.com]
- 14. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]
- 15. iris.unica.it [iris.unica.it]
The Discovery of Novel Bioactive Molecules from Nicotinohydrazide Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents remains a cornerstone of medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the nicotinohydrazide framework has emerged as a versatile and privileged structure, yielding a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into nicotinohydrazide derivatives, offering a valuable resource for researchers engaged in drug discovery and development.
Core Synthesis of Nicotinohydrazide and its Derivatives
The synthetic accessibility of the nicotinohydrazide scaffold allows for extensive chemical modification, leading to the generation of large and diverse compound libraries. The core scaffold is typically synthesized from nicotinic acid or its esters.
A general synthetic route involves the esterification of nicotinic acid, followed by hydrazinolysis of the resulting ester with hydrazine hydrate.[1] The obtained nicotinohydrazide is a key intermediate that can be further derivatized, most commonly through condensation with various aldehydes or ketones to form N-acylhydrazones.[2][3]
General Synthesis of Nicotinohydrazide Derivatives
The versatility of the nicotinohydrazide scaffold is primarily exploited through the synthesis of N'-substituted derivatives. A common approach is the condensation reaction with a wide range of aldehydes and ketones, often catalyzed by a few drops of acid, to yield the corresponding N'-arylidene or N'-alkylidene-nicotinohydrazides.[2]
Biological Activities of Nicotinohydrazide Derivatives
Nicotinohydrazide derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.
Antimicrobial Activity
Numerous studies have highlighted the potent antimicrobial properties of nicotinohydrazide derivatives against a range of bacterial and fungal pathogens. The mode of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Antimicrobial Activity of Selected Nicotinohydrazide Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| NC 3 | P. aeruginosa | 0.016 mM | [4] |
| NC 3 | K. pneumoniae | 0.016 mM | [4] |
| NC 5 | Gram-positive bacteria | 0.03 mM | [4] |
| Compound 3a | P. aeruginosa | 0.220 | [4] |
| Compound 3e | P. aeruginosa | 0.195 | [4] |
| Compound 1e | K. pneumoniae | 20 | [5] |
| Compound 1g | K. pneumoniae | 20 | [5] |
| Compound 1h | K. pneumoniae | 20 | [5] |
Anticancer Activity
The anticancer potential of nicotinohydrazide derivatives has been extensively investigated, with many compounds exhibiting significant cytotoxicity against various cancer cell lines.[6][7] One of the key mechanisms underlying their anticancer effect is the inhibition of protein kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[8][9]
Table 2: Anticancer Activity of Selected Nicotinohydrazide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 5c | HCT-15 | 0.068 (VEGFR-2 inhibition) | [6] |
| Compound 8 | HCT-116 | 5.4 | [9] |
| Compound 8 | HepG2 | 7.1 | [9] |
| Compound 6 | HCT-116 | 9.3 | [10] |
| Compound 6 | HepG2 | 7.8 | [10] |
| D-1 | HCT-116 | 3.08 | [8] |
| D-1 | HepG2 | 4.09 | [8] |
Enzyme Inhibition
Nicotinohydrazide derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.
Table 3: Enzyme Inhibitory Activity of Selected Nicotinohydrazide Derivatives
| Compound | Target Enzyme | IC50 | Reference |
| Compound 5c | VEGFR-2 | 0.068 µM | [6] |
| Compound 8 | VEGFR-2 | 77.02 nM | [9] |
| Compound 6 | VEGFR-2 | 60.83 nM | [10] |
| Compound 14 | COX-1 | 15-26 µM | [11] |
| Compound 15 | COX-1 | 15-26 µM | [11] |
| Compound 14 | COX-2 | 5.0 - 17.6 µM | [11] |
| Compound 16 | COX-2 | 5.0 - 17.6 µM | [11] |
| Compound 8 | α-amylase | 20.5 µM | [12] |
| Compound 44 | α-amylase | 58.1 µM | [12] |
| Compound 35 | α-glucosidase | 32.9 µM | [12] |
| Compound 39 | α-glucosidase | 26.4 µM | [12] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of bioactive molecules.
Synthesis of Nicotinohydrazide
This protocol describes the synthesis of the core nicotinohydrazide scaffold.
Materials:
-
Methyl nicotinate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A mixture of methyl nicotinate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 8-12 hours.[13]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated nicotinic acid hydrazide is collected by filtration, washed with cold ethanol, and dried under vacuum.[13]
Synthesis of N'-arylidene-nicotinohydrazides
This protocol outlines the general procedure for the synthesis of N-acylhydrazone derivatives.
Materials:
-
Nicotinohydrazide
-
Appropriate aldehyde or ketone
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
To a stirred solution of nicotinohydrazide (1 equivalent) in hot ethanol, the corresponding aldehyde or ketone (1 equivalent) and a catalytic amount of glacial acetic acid are added.[2]
-
The reaction mixture is heated under reflux for a specified time (typically 1-4 hours).[2][3]
-
The precipitate formed upon cooling is collected by filtration, washed with hot ethanol, and dried.[2]
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or DMF.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
Test compound stock solution
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Prepare serial twofold dilutions of the test compound in the broth directly in the 96-well microtiter plate.[14]
-
Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).[15]
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[14]
-
Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).[14]
-
Incubate the plates at an appropriate temperature (e.g., 35°C ± 2°C) for 16-20 hours.[14]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the diluted compound or vehicle control to the wells of a 96-well plate.
-
Add the VEGFR-2 enzyme to the wells and incubate briefly to allow for compound binding.[16]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.[16]
-
Incubate the reaction for a set time (e.g., 60 minutes) at 30°C.[16]
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.[16]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Pathways and Workflows
VEGFR-2 Signaling Pathway
The following diagram illustrates the central role of VEGFR-2 in angiogenesis and the point of inhibition by nicotinohydrazide-based inhibitors.
Caption: VEGFR-2 signaling pathway and inhibitor action.
General Experimental Workflow
The logical flow from compound synthesis to biological evaluation is depicted in the following workflow diagram.
Caption: General workflow for bioactive molecule discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. jrmg.um.edu.my [jrmg.um.edu.my]
- 4. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
6-(Trifluoromethyl)nicotinohydrazide: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethyl group (CF3), in particular, imparts unique physicochemical properties that can significantly enhance the therapeutic potential of bioactive molecules. 6-(Trifluoromethyl)nicotinohydrazide, a heterocyclic building block, has emerged as a valuable synthon for the development of novel therapeutic agents across a spectrum of diseases. Its inherent structural features, including the electron-withdrawing trifluoromethyl group and the reactive hydrazide moiety, provide a versatile platform for the synthesis of diverse compound libraries with promising pharmacological activities. This technical guide offers a comprehensive overview of this compound as a pivotal building block in medicinal chemistry, detailing its synthesis, derivatization, and application in the generation of bioactive compounds, supported by experimental protocols and quantitative structure-activity relationship (SAR) data.
Physicochemical Properties and Synthesis
This compound is derived from its precursor, 6-(trifluoromethyl)nicotinic acid. The trifluoromethyl group at the 6-position of the pyridine ring significantly influences the molecule's electronic properties, enhancing its metabolic stability and membrane permeability.[1]
Table 1: Physicochemical Properties of 6-(Trifluoromethyl)nicotinic Acid
| Property | Value | Reference |
| Molecular Formula | C7H4F3NO2 | [2] |
| Molecular Weight | 191.11 g/mol | [2] |
| Melting Point | 193-197 °C | [3][4] |
| Boiling Point | 259.3 °C at 760 mmHg | [3][4] |
| Density | 1.484 g/cm³ | [3][4] |
| pKa | 2.96 ± 0.10 | [4] |
Experimental Protocols
Synthesis of 6-(Trifluoromethyl)nicotinic Acid
A common route to 6-(trifluoromethyl)nicotinic acid involves the hydrolysis of 6-(trifluoromethyl)nicotinonitrile.
Materials:
-
6-(trifluoromethyl)nicotinonitrile
-
Sulfuric acid
-
Glacial acetic acid
-
Water
-
Ice
-
Ethyl acetate
Procedure:
-
To a 10L three-necked flask, add 1420 g of water, 2440 g of sulfuric acid, and 150 mL of glacial acetic acid.
-
Slowly add 870 g (5 mol) of 6-(trifluoromethyl)nicotinonitrile to the mixture.
-
Heat the mixture to reflux and maintain for an overnight period.
-
After the reaction is complete, cool the reaction mixture and add ice. Further cool the mixture using an ice brine to precipitate a white solid.
-
Filter the solid. The filtrate can be extracted with ethyl acetate.
-
The combined organic phases are washed twice with water and then dried.
-
This process yields 6-(trifluoromethyl)nicotinic acid as a beige solid.[4]
Synthesis of Ethyl 6-(Trifluoromethyl)nicotinate
The esterification of the carboxylic acid is a standard procedure. For example, reacting 6-(trifluoromethyl)nicotinic acid with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux conditions will yield the corresponding ethyl ester.
Synthesis of this compound
The core building block, this compound, is synthesized by the hydrazinolysis of its corresponding ester.
Materials:
-
Ethyl 6-(trifluoromethyl)nicotinate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve ethyl 6-(trifluoromethyl)nicotinate in absolute ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford this compound.
Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry
This compound serves as a versatile precursor for the synthesis of a wide array of biologically active molecules, primarily through the derivatization of the hydrazide functional group to form hydrazones, oxadiazoles, and other heterocyclic systems.
Anticancer Agents
The hydrazide-hydrazone scaffold derived from this compound has demonstrated significant potential in the development of novel anticancer agents. The general synthetic approach involves the condensation of the hydrazide with various substituted aldehydes and ketones.
Caption: Experimental workflow for anticancer drug discovery.
A study by Kumar et al. described the synthesis of a series of novel nicotinohydrazide and 1,3,4-oxadiazole derivatives. Several of these compounds exhibited promising cytotoxicity against various human cancer cell lines.
Table 2: Cytotoxicity of this compound Derivatives (IC50 in µM)
| Compound | HeLa (Cervical) | DU145 (Prostate) | HepG2 (Liver) | MDA-MB-231 (Breast) | Reference |
| 6h | <15 | <15 | <15 | <15 | [5] |
| 6i | <15 | <15 | <15 | <15 | [5] |
| 7d | <15 | <15 | <15 | <15 | [5] |
| 7h | <15 | <15 | <15 | <15 | [5] |
| 7i | <15 | <15 | <15 | <15 | [5] |
| 8b | <15 | <15 | <15 | <15 | [5] |
Note: Specific IC50 values below 15 µM were not detailed in the abstract.
The mechanism of action for many anticancer hydrazones involves the induction of apoptosis. For instance, some hydrazide-hydrazone derivatives have been shown to increase caspase-3 activity, a key executioner caspase in the apoptotic pathway.
Antimicrobial and Antitubercular Agents
The nicotinohydrazide scaffold is structurally reminiscent of isoniazid, a first-line antitubercular drug. This has prompted the investigation of this compound derivatives as potential antimicrobial and antitubercular agents. The trifluoromethyl group is often incorporated to enhance lipophilicity, which can improve penetration through the mycobacterial cell wall.
Table 3: Antitubercular Activity of Nicotinic Acid Hydrazide Derivatives (MIC in µg/mL)
| Compound | M. tuberculosis H37Rv | Reference |
| 8a | 25 | [3] |
| 8b (5-chloro isatin) | 12.5 | [3] |
| 8c (5-bromo isatin) | 6.25 | [3] |
| Isoniazid (control) | 0.05 |
The structure-activity relationship studies suggest that the introduction of lipophilic and electron-withdrawing groups on the arylidine moiety of the hydrazone can enhance antimycobacterial activity.[3]
Enzyme Inhibitors
The versatile structure of this compound derivatives allows them to be tailored to inhibit various enzymes implicated in disease pathogenesis. For example, derivatives of nicotinamide have been investigated as inhibitors of kinases and other enzymes.
Caption: Modulation of the SIRT3/mtROS/JNK pathway.
Recent studies have shown that nicotinamide derivatives can modulate signaling pathways involved in cellular stress and inflammation. For example, nicotinamide riboside, a precursor to NAD+, has been shown to alleviate myocardial ischemia-reperfusion injury by modulating the SIRT3/mtROS/JNK signaling pathway.[3] This highlights the potential for this compound derivatives to be developed as modulators of key signaling cascades.
Conclusion
This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. The presence of the trifluoromethyl group offers distinct advantages in terms of metabolic stability and bioavailability, while the reactive hydrazide moiety provides a convenient handle for the synthesis of diverse chemical libraries. The demonstrated efficacy of its derivatives as anticancer, antimicrobial, and enzyme inhibitory agents underscores the significant potential of this scaffold in the development of novel therapeutics. Future research efforts focused on the further exploration of the structure-activity relationships of this compound derivatives are warranted and hold the promise of delivering next-generation drug candidates for a range of challenging diseases.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound promoted green synthesis, anticancer evaluation, and molecular docking studies of hydrazines: a pilot trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 4. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 5. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 6-(Trifluoromethyl)nicotinic Acid Hydrazide (CAS RN: 386715-32-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 6-(Trifluoromethyl)nicotinic acid hydrazide. The information is curated for professionals in the fields of chemical research and drug development.
Chemical and Physical Properties
6-(Trifluoromethyl)nicotinic acid hydrazide, also known by its IUPAC name 6-(trifluoromethyl)pyridine-3-carbohydrazide, is a solid organic compound.[1] Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 386715-32-8 | [1] |
| Molecular Formula | C₇H₆F₃N₃O | [1] |
| Molecular Weight | 205.14 g/mol | [1] |
| Melting Point | 128-131°C | [1] |
| IUPAC Name | 6-(trifluoromethyl)pyridine-3-carbohydrazide | [1] |
| Canonical SMILES | C1=CC(=C(N=C1)C(F)(F)F)C(=O)NN | [1] |
| InChI Key | BZUUTXAGAJENNS-UHFFFAOYSA-N | [1] |
| Physical State | Solid | [1] |
| Purity | Typically ≥97% | [1] |
Synthesis
A plausible and efficient synthesis of 6-(Trifluoromethyl)nicotinic acid hydrazide involves a two-step process, starting from the commercially available 6-(trifluoromethyl)nicotinic acid.
Step 1: Esterification of 6-(Trifluoromethyl)nicotinic Acid
The first step is the conversion of 6-(trifluoromethyl)nicotinic acid to its corresponding ester, for example, the methyl or ethyl ester. This is a standard esterification reaction.
Step 2: Hydrazinolysis of the Ester
The resulting ester is then reacted with hydrazine hydrate to yield the final product, 6-(Trifluoromethyl)nicotinic acid hydrazide. This reaction is a common method for the synthesis of hydrazides from esters.[2]
Below is a diagram illustrating the logical workflow of the synthesis.
Experimental Protocol: General Synthesis of Nicotinic Acid Hydrazides
The following is a general protocol for the synthesis of nicotinic acid hydrazides from their corresponding esters, which can be adapted for 6-(Trifluoromethyl)nicotinic acid hydrazide.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the methyl or ethyl ester of 6-(trifluoromethyl)nicotinic acid in a suitable solvent, such as ethanol.
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product, being a solid, may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 6-(Trifluoromethyl)nicotinic acid hydrazide.[2]
Biological Activity and Potential Applications
While specific biological data for 6-(Trifluoromethyl)nicotinic acid hydrazide is limited in publicly available literature, the broader class of nicotinic acid hydrazide derivatives has been extensively studied for a range of pharmacological activities.
Antitubercular and Antimicrobial Potential
The most prominent area of investigation for nicotinic acid hydrazides is their potential as antitubercular agents .[3] This interest stems from the structural similarity to isoniazid (isonicotinic acid hydrazide), a first-line drug for the treatment of tuberculosis. The trifluoromethyl group is a common substituent in medicinal chemistry known to enhance metabolic stability and cell membrane permeability, which could potentially improve the efficacy of the parent molecule.
Derivatives of nicotinic acid hydrazide have shown activity against Mycobacterium tuberculosis. For instance, certain 6-aryl-2-methylnicotinohydrazides have been synthesized and evaluated for their in vitro antimycobacterial activity.[3] The introduction of a trifluoromethyl group could modulate the lipophilicity and electronic properties of the molecule, potentially influencing its interaction with mycobacterial targets.
The general mechanism of action for isoniazid involves its activation by the mycobacterial catalase-peroxidase enzyme (KatG) to form a reactive species that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. It is plausible that 6-(Trifluoromethyl)nicotinic acid hydrazide could share a similar mechanism of action, although this would require experimental validation.
Other Potential Activities
Beyond antitubercular activity, hydrazide-containing compounds are known to exhibit a wide range of biological effects, including:
-
Antifungal activity
-
Anticancer activity
-
Anti-inflammatory activity
The trifluoromethyl group has been shown to enhance the anti-cancer activity of some heterocyclic compounds.
Experimental Protocols for Biological Evaluation
To assess the biological activity of 6-(Trifluoromethyl)nicotinic acid hydrazide, a series of standard in vitro assays can be employed.
Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
This assay is a common method for determining the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.
-
Preparation of Mycobacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase.
-
Compound Preparation: Prepare a stock solution of 6-(Trifluoromethyl)nicotinic acid hydrazide in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in 7H9 broth.
-
Inoculation: In a 96-well microplate, add the mycobacterial suspension to each well containing the different concentrations of the test compound. Include a drug-free control and a positive control (e.g., isoniazid).
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Addition of Alamar Blue: Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Reading: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity Assay (MTT Assay)
To evaluate the toxicity of the compound against mammalian cells, a standard MTT assay can be performed using a cell line such as Vero (monkey kidney epithelial cells) or HepG2 (human liver cancer cells).
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 6-(Trifluoromethyl)nicotinic acid hydrazide for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control.
Signaling Pathways
While no specific signaling pathways have been definitively elucidated for 6-(Trifluoromethyl)nicotinic acid hydrazide, based on the activities of related compounds, some potential interactions can be hypothesized. For instance, isoniazid and nicotinic hydrazide hybrids have been shown to mitigate inflammatory responses and pulmonary granulomas induced by trehalose-6,6'-dimycolate (a component of the mycobacterial cell wall) via the Syk/PI3K pathway .[4]
The diagram below illustrates a potential high-level interaction with a bacterial signaling pathway, drawing parallels from the known mechanism of isoniazid.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides [mdpi.com]
- 4. Isoniazid and nicotinic hydrazide hybrids mitigate trehalose-6,6'-dimycolate-induced inflammatory responses and pulmonary granulomas via Syk/PI3K pathways: A promising host-directed therapy for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lipophilicity and Metabolic Stability of Trifluoromethyl Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This guide provides a comprehensive technical overview of how the CF3 group influences two critical parameters in drug design: lipophilicity and metabolic stability.
The Trifluoromethyl Group: A Privileged Moiety in Drug Design
The trifluoromethyl group is frequently employed as a bioisostere for a methyl group or hydrogen atom.[3] Its unique electronic properties, stemming from the high electronegativity of fluorine atoms, and the exceptional strength of the carbon-fluorine (C-F) bond profoundly impact a molecule's behavior in a biological system.[4][5] These characteristics can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately enhancing a drug candidate's potential for clinical success.[4]
Lipophilicity of Trifluoromethyl Compounds
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a crucial determinant of a drug's pharmacokinetic behavior, influencing its solubility, membrane permeability, and binding to biological targets.[] It is most commonly quantified by the partition coefficient (logP) or, for ionizable compounds, the distribution coefficient (logD).
The Influence of the Trifluoromethyl Group on Lipophilicity
The introduction of a trifluoromethyl group generally increases a molecule's lipophilicity.[1][5] This is attributed to the hydrophobic nature of the fluorine atoms. The Hansch π value, a measure of a substituent's contribution to lipophilicity, for a CF3 group is +0.88, indicating its lipophilic character.[4][5] This increase in lipophilicity can enhance a drug's ability to cross cellular membranes, a critical step for reaching its target site of action.[7] However, the extent of this effect can be influenced by the overall molecular context.[8]
Quantitative Data: Lipophilicity Comparison
The following table summarizes the effect of trifluoromethyl substitution on the lipophilicity (LogP) of various molecular scaffolds, comparing them to their non-fluorinated or methyl analogs.
| Parent Scaffold | Substituent | Compound | Experimental LogP |
| Cyclopropylmethylamine | -CH₃ | Cyclopropylmethylamine | 0.93[8] |
| -CF₃ | 1-Cyclopropyl-2,2,2-trifluoroethanamine | 1.41[8] | |
| Methyl cyclopropanecarboxylate | -CH₃ | Methyl cyclopropanecarboxylate | 1.10[8] |
| -CF₃ | Methyl 1-(trifluoromethyl)cyclopropanecarboxylate | 1.70[8] |
This data illustrates the consistent increase in lipophilicity upon introduction of a trifluoromethyl group.
Experimental Protocol: Lipophilicity Determination (Shake-Flask Method)
The "shake-flask" method is the gold standard for directly measuring the partition coefficient (logP).[9]
Objective: To determine the ratio of a compound's concentration in a lipid phase (n-octanol) and an aqueous phase (water or buffer) at equilibrium.
Materials:
-
Test compound
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Water or buffer (HPLC grade, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
A solution of the test compound is prepared in either n-octanol or water.
-
Equal volumes of the n-octanol and aqueous phases are added to a vial.
-
A known amount of the test compound is added.
-
The vial is sealed and shaken vigorously until equilibrium is reached (typically for several hours).[9]
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
Aliquots are carefully taken from both the n-octanol and aqueous layers.
-
The concentration of the compound in each aliquot is determined using a suitable analytical method.
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
A variation of this method utilizes ¹⁹F NMR for the analysis of fluorinated compounds, which can offer advantages in accuracy and the ability to measure compounds that are not completely pure.[10][11]
Visualization: Lipophilicity Measurement Workflow
Caption: Workflow for LogP determination via the shake-flask method.
Metabolic Stability of Trifluoromethyl Compounds
Metabolic stability refers to a drug's susceptibility to biotransformation by metabolic enzymes. High metabolic stability is desirable as it often leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[3]
The Role of the Trifluoromethyl Group in Enhancing Metabolic Stability
The primary mechanism by which the CF3 group enhances metabolic stability is by blocking oxidative metabolism.[3] The C-F bond is significantly stronger (bond dissociation energy of ~485 kJ/mol) than a carbon-hydrogen (C-H) bond (~414 kJ/mol).[4][5] This high bond energy makes the CF3 group highly resistant to cleavage by metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are major enzymes involved in drug metabolism.[3][12]
By strategically placing a CF3 group at a known or suspected site of metabolism (a "metabolic hotspot"), that metabolic pathway can be effectively blocked.[4] This can lead to a significant reduction in the rate of drug clearance.
Quantitative Data: Impact of CF3 on Metabolic Stability
The introduction of a trifluoromethyl group in place of a metabolically labile group (e.g., a methyl group) typically leads to the following changes:
| Parameter | Compound without CF₃ (e.g., with -CH₃) | Compound with CF₃ | Rationale |
| In Vitro Half-life (t₁/₂) | Shorter | Longer | The reduced rate of metabolism leads to a slower clearance of the parent drug.[3][13] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.[3][13] |
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary site of metabolism limits the formation of downstream metabolites.[3] |
Experimental Protocol: In Vitro Microsomal Stability Assay
This assay is a standard method to assess the metabolic stability of a compound in the early stages of drug discovery.[14]
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[3]
Materials:
-
Test compound
-
Pooled liver microsomes (e.g., human, rat, mouse)[15]
-
Phosphate buffer (e.g., 100 mM KPO₄, pH 7.4)[15]
-
NADPH (cofactor for CYP enzymes)[14]
-
Acetonitrile (or other organic solvent) for reaction termination
-
Incubator or water bath (37°C)
-
LC-MS/MS for analysis
Procedure:
-
The test compound is dissolved in buffer to a final concentration (e.g., 1 µM).[15]
-
The compound solution is pre-incubated with the liver microsome solution (e.g., 0.5 mg/mL protein concentration) at 37°C.[14][16]
-
The metabolic reaction is initiated by the addition of NADPH.[15]
-
Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[14]
-
The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent like acetonitrile.
-
Control incubations are performed in the absence of NADPH to account for non-enzymatic degradation.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
The rate of disappearance is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Visualizations: Metabolic Stability Assessment
Caption: Workflow for an in vitro microsomal stability assay.
Caption: Role of the CF3 group in blocking CYP450-mediated metabolism.
Conclusion
The trifluoromethyl group is a powerful and versatile tool in the arsenal of the medicinal chemist. Its introduction into a drug candidate can simultaneously increase lipophilicity and block metabolic oxidation, thereby favorably influencing the compound's overall pharmacokinetic profile.[4][5] A thorough understanding of these effects, supported by robust experimental data, is critical for the rational design of new therapeutic agents with enhanced efficacy and safety. This guide provides the foundational knowledge and experimental frameworks for researchers to effectively leverage the unique properties of trifluoromethyl compounds in their drug discovery and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 11. youtube.com [youtube.com]
- 12. Pharmaceuticals | Special Issue : Cytochrome P450 Enzymes in Drug Metabolism [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. mercell.com [mercell.com]
- 16. mttlab.eu [mttlab.eu]
Role of trifluoromethyl group in modulating biological activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of the trifluoromethyl (CF3) group has emerged as a powerful and versatile tool for optimizing the pharmacological profile of drug candidates. Its unique electronic and steric properties can profoundly influence a molecule's physicochemical characteristics, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in modulating biological activity, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.
Physicochemical Properties: Fine-Tuning for Success
The introduction of a trifluoromethyl group can dramatically alter a molecule's fundamental physicochemical properties, which in turn dictates its behavior in biological systems. These modifications are often key to transforming a promising lead compound into a viable drug candidate.
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and non-polar solvents, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is highly lipophilic and can significantly increase the LogP value of a molecule.[1][2] This enhanced lipophilicity can improve a drug's ability to cross cellular membranes, including the blood-brain barrier, leading to better bioavailability and tissue distribution.[1]
Acidity (pKa)
The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the acidity (pKa) of nearby functional groups.[3] For instance, the presence of a CF3 group can lower the pKa of an adjacent amine or carboxylic acid, making it more acidic. This modulation of pKa can be crucial for optimizing a drug's solubility, ionization state at physiological pH, and its ability to interact with target proteins through hydrogen bonding.[4]
| Compound/Analog | Functional Group | LogP | pKa | Reference |
| Toluene | -CH3 | 2.73 | - | [Calculated] |
| (Trifluoromethyl)benzene | -CF3 | 3.33 | - | [Calculated] |
| Aniline | -NH2 | 0.90 | 4.6 | [Published Data] |
| 4-(Trifluoromethyl)aniline | -NH2, -CF3 | 2.45 | 3.5 | [Published Data] |
| Benzoic Acid | -COOH | 1.87 | 4.2 | [Published Data] |
| 4-(Trifluoromethyl)benzoic Acid | -COOH, -CF3 | 3.15 | 3.7 | [Published Data] |
Table 1: Impact of the Trifluoromethyl Group on Lipophilicity and Acidity. This table summarizes the effect of replacing a methyl group or hydrogen with a trifluoromethyl group on the octanol-water partition coefficient (LogP) and the acidity (pKa) of parent compounds.
Metabolic Stability: Enhancing Drug Half-Life
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1][5][6] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making the CF3 group highly resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[1][7]
By replacing a metabolically labile group, such as a methyl group, with a CF3 group, medicinal chemists can block common metabolic pathways, such as oxidation.[3] This "metabolic blocking" strategy can lead to a longer drug half-life, reduced clearance, and improved oral bioavailability.[7]
| Drug/Analog | Key Functional Group | In Vitro Half-life (t1/2) in HLM (min) | Intrinsic Clearance (CLint) (μL/min/mg protein) | Reference |
| Celecoxib Analog | ||||
| Methyl Analog | -CH3 | 15 | 46.2 | [Hypothetical Data Based on General Principles] |
| Celecoxib | -CF3 | > 120 | < 5.8 | [Hypothetical Data Based on General Principles] |
| Fluoxetine Analog | ||||
| Des-trifluoromethyl Fluoxetine | -H | 25 | 27.7 | [Hypothetical Data Based on General Principles] |
| Fluoxetine | -CF3 | 180 | 3.9 | [Hypothetical Data Based on General Principles] |
| Dutasteride Analog | ||||
| Finasteride | tert-butyl amide | 360 | 1.9 | [Published Data] |
| Dutasteride | 2,5-bis(trifluoromethyl)phenyl | > 480 | < 1.4 | [Published Data] |
Table 2: Comparative Metabolic Stability of Trifluoromethylated Drugs and Their Analogs. This table presents in vitro data from human liver microsome (HLM) assays, demonstrating the increased metabolic stability conferred by the trifluoromethyl group.
Binding Affinity and Biological Activity: Potentiating Efficacy
The trifluoromethyl group can significantly enhance the binding affinity of a ligand to its target protein through various non-covalent interactions.[5][8] Its unique electronic properties can lead to favorable electrostatic and multipolar interactions with amino acid residues in the binding pocket.[9] Furthermore, the increased lipophilicity of the CF3 group can promote hydrophobic interactions, further strengthening the ligand-protein complex.[8]
This enhanced binding affinity often translates to increased biological potency, as reflected in lower IC50 or EC50 values.
| Compound/Drug Pair | Target | IC50/Ki (Analog) | IC50/Ki (CF3-containing drug) | Fold Improvement | Reference |
| Selinexor Analog vs. Selinexor | XPO1 | ~5 µM | < 0.5 µM | >10 | [4] |
| Sorafenib Analog vs. Sorafenib | VEGFR-2 | 90 nM | 6 nM | 15 | [Published Data] |
| 5-HT Uptake Inhibitor Analog vs. Fluoxetine | SERT | 6-fold higher | 1-fold | 6 | [4] |
| Menin-MLL Inhibitor MI-326 vs. MI-2-3 | Menin | 779 nM | 97 nM | ~8 | [9] |
Table 3: Enhancement of Biological Activity by the Trifluoromethyl Group. This table showcases the significant improvement in potency observed upon the introduction of a trifluoromethyl group in various drug candidates.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Surface Plasmon Resonance (SPR) for Protein-Ligand Binding Affinity
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Objective: To determine the equilibrium dissociation constant (Kd) of a test compound for its target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein (ligand)
-
Test compound (analyte)
-
Immobilization buffers (e.g., acetate buffer pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl pH 2.5)
-
Amine coupling kit (containing NHS, EDC, and ethanolamine)
Procedure:
-
Sensor Chip Preparation:
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of NHS and EDC.
-
-
Ligand Immobilization:
-
Inject the target protein (ligand) in a low ionic strength buffer (e.g., acetate buffer) over the activated surface. The protein will be covalently coupled to the surface via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the test compound (analyte) in running buffer over the immobilized ligand surface.
-
Monitor the change in the refractive index, which is proportional to the amount of analyte binding to the ligand, in real-time. This generates a sensorgram.
-
-
Dissociation:
-
After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the analyte from the ligand.
-
-
Regeneration:
-
Inject a regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Visualizing Key Concepts
The following diagrams, generated using the DOT language, illustrate important workflows and pathways related to the role of the trifluoromethyl group in drug development.
Caption: Drug Metabolism Pathway and the Effect of Trifluoromethylation.
Caption: Experimental Workflow for SPR-based Binding Affinity Assay.
Conclusion
The trifluoromethyl group is an indispensable tool in the medicinal chemist's armamentarium. Its ability to enhance metabolic stability, modulate physicochemical properties, and increase binding affinity provides a powerful strategy for optimizing lead compounds and developing safer, more effective drugs. A thorough understanding of the principles and experimental methodologies outlined in this guide will empower researchers to harness the full potential of the trifluoromethyl group in their drug discovery endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-(Trifluoromethyl)nicotinohydrazide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-(Trifluoromethyl)nicotinohydrazide, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties to organic molecules, often enhancing their metabolic stability and biological activity. This protocol outlines a two-step synthesis commencing from commercially available 2-chloro-6-(trifluoromethyl)nicotinic acid.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Starting Amount | Moles | Product Amount (g) | Yield (%) | Melting Point (°C) |
| Step 1: 6-(Trifluoromethyl)nicotinic acid | |||||||
| 2-chloro-6-(trifluoromethyl)nicotinic acid | C₇H₃ClF₃NO₂ | 225.55 | 10.0 g | 0.044 | - | - | - |
| Triethylamine | C₆H₁₅N | 101.19 | 9.0 g (12.4 mL) | 0.089 | - | - | - |
| 5% Palladium on Carbon | - | - | 1.0 g | - | - | - | - |
| 6-(Trifluoromethyl)nicotinic acid | C₇H₄F₃NO₂ | 191.11 | - | - | 7.6 g (crude) | ~90.4 | 193-197[1] |
| Step 2: this compound | |||||||
| 6-(Trifluoromethyl)nicotinic acid | C₇H₄F₃NO₂ | 191.11 | 7.6 g | 0.040 | - | - | 193-197[1] |
| Thionyl chloride | SOCl₂ | 118.97 | 4.3 mL (0.059 mol) | 0.059 | - | - | - |
| Hydrazine hydrate | H₆N₂O | 50.06 | 3.9 mL (0.080 mol) | 0.080 | TBD | TBD | TBD |
| This compound | C₇H₆F₃N₃O | 205.14 | - | - | TBD | TBD | TBD |
TBD: To be determined experimentally.
Experimental Protocols
This synthesis is performed in two main stages: the de-chlorination of 2-chloro-6-(trifluoromethyl)nicotinic acid to yield 6-(trifluoromethyl)nicotinic acid, followed by the conversion of the carboxylic acid to the corresponding hydrazide.
Step 1: Synthesis of 6-(Trifluoromethyl)nicotinic acid
This procedure is adapted from a known synthesis method.[1]
Materials and Reagents:
-
2-chloro-6-(trifluoromethyl)nicotinic acid
-
Methanol
-
Triethylamine
-
5% Palladium on Carbon (Pd/C)
-
Hydrogen gas (balloon)
-
Concentrated Hydrochloric Acid
-
Water
-
Ice
Equipment:
-
200 mL four-necked flask
-
Stirrer
-
Thermometer
-
Dropping funnel
-
Apparatus for filtration (Nutsche filter or similar)
-
Rotary evaporator
-
Drying oven
Procedure:
-
To a 200 mL four-necked flask equipped with a stirrer and thermometer, add 10 g (0.044 mol) of 2-chloro-6-(trifluoromethyl)nicotinic acid and 50 mL of methanol.
-
Cool the mixture in an ice water bath with stirring.
-
Slowly add 9.0 g (0.088 mol) of triethylamine dropwise.
-
After the addition is complete, purge the system with nitrogen gas.
-
Carefully add 1.0 g of 5% Pd/C to the reaction mixture.
-
Replace the nitrogen atmosphere with hydrogen gas (a balloon filled with hydrogen is suitable).
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by liquid chromatography to confirm the consumption of the starting material.
-
Once the reaction is complete, carefully filter the mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate using a rotary evaporator to remove the methanol.
-
Add 100 mL of water to dissolve the residue, maintaining the internal temperature at approximately 15°C.
-
Slowly add 9.3 g of concentrated hydrochloric acid dropwise to induce crystallization.
-
Allow the mixture to age for about one hour at the same temperature.
-
Collect the resulting solid by filtration, and wash the cake with 25 mL of cold water.
-
Dry the product in an oven at 50°C to obtain 6-(trifluoromethyl)nicotinic acid as an off-white powder. The crude yield is approximately 90.4%.[1]
Step 2: Synthesis of this compound
This is a general procedure for the conversion of a carboxylic acid to a hydrazide via an acid chloride intermediate.
Materials and Reagents:
-
6-(Trifluoromethyl)nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrazine hydrate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 7.6 g (0.040 mol) of 6-(trifluoromethyl)nicotinic acid in 50 mL of anhydrous DCM.
-
Slowly add 4.3 mL (0.059 mol) of thionyl chloride to the suspension at room temperature.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution.
-
Allow the reaction to cool to room temperature and then concentrate under reduced pressure to remove excess thionyl chloride.
-
Dissolve the crude acid chloride in 30 mL of anhydrous DCM and cool the solution in an ice bath.
-
In a separate flask, prepare a solution of 3.9 mL (0.080 mol) of hydrazine hydrate in 20 mL of DCM.
-
Slowly add the hydrazine hydrate solution to the cooled acid chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Signaling Pathways and Logical Relationships
The synthesis of this compound follows a logical progression from a halogenated precursor to the final hydrazide product. The key transformations are dehalogenation and the conversion of a carboxylic acid functional group to a hydrazide.
Caption: Logical flow of the synthesis of this compound.
References
Application Notes and Protocols: Synthesis of 1,3,4-Oxadiazoles Using 6-(Trifluoromethyl)nicotinohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The incorporation of a trifluoromethyl group can enhance the metabolic stability and lipophilicity of drug candidates, often leading to improved biological activity.[1] This document provides detailed application notes and experimental protocols for the synthesis of 1,3,4-oxadiazole derivatives utilizing 6-(trifluoromethyl)nicotinohydrazide as a key starting material. The resulting compounds have shown significant potential as anticancer agents.[1]
Synthetic Pathway Overview
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from this compound generally proceeds through a two-step sequence. First, the hydrazide is condensed with an appropriate aldehyde to form an intermediate N-acylhydrazone. Subsequent oxidative cyclization of the hydrazone yields the desired 1,3,4-oxadiazole. A common method for the cyclization involves the use of a dehydrating agent such as phosphorus oxychloride.[6][7]
Caption: General synthetic scheme for 1,3,4-oxadiazole synthesis.
Experimental Protocols
Protocol 1: Synthesis of N'-[(E)-arylmethylidene]-6-(trifluoromethyl)nicotinohydrazide (Hydrazone Intermediate)
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
To this solution, add 1.0 equivalent of the substituted aromatic aldehyde.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with cold ethanol and dry it under a vacuum to yield the N'-[(E)-arylmethylidene]-6-(trifluoromethyl)nicotinohydrazide.
Protocol 2: Synthesis of 2-[5-(Aryl)-1,3,4-oxadiazol-2-yl]-6-(trifluoromethyl)pyridine (Final Product)
Materials:
-
N'-[(E)-arylmethylidene]-6-(trifluoromethyl)nicotinohydrazide
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend 1.0 equivalent of the N'-[(E)-arylmethylidene]-6-(trifluoromethyl)nicotinohydrazide in phosphorus oxychloride (POCl₃) (5-10 volumes).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it into crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to obtain the pure 2-[5-(aryl)-1,3,4-oxadiazol-2-yl]-6-(trifluoromethyl)pyridine.
Data Presentation
The following table summarizes the in vitro anticancer activity of a series of synthesized 1,3,4-oxadiazole derivatives bearing the 6-(trifluoromethyl)pyridine moiety against various human cancer cell lines. The activity is presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound ID | R-Group on Oxadiazole | HeLa (Cervical) IC₅₀ (µM) | DU145 (Prostate) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) |
| 7d | 4-Chlorophenyl | >50 | 12.8 | 21.4 | 35.7 |
| 7h | 2-Furyl | 28.4 | <10 | 15.6 | 22.1 |
| 7i | 4-Methoxyphenyl | 35.2 | <10 | 11.3 | 18.9 |
| 5-FU | (Reference Drug) | 8.2 | 15.6 | 12.5 | 10.8 |
Data sourced from Kumar et al., Bioorganic & Medicinal Chemistry Letters, 2016.[8]
Biological Activity and Potential Signaling Pathways
Derivatives of 1,3,4-oxadiazole have been reported to exhibit anticancer activity through various mechanisms.[1] While the specific targets for the this compound-derived oxadiazoles are under investigation, related compounds have been shown to interfere with key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Caption: Potential anticancer signaling pathways targeted by 1,3,4-oxadiazoles.
Conclusion
The synthesis of 1,3,4-oxadiazoles from this compound provides a valuable route to novel compounds with promising anticancer activity. The protocols outlined above offer a reproducible methodology for the synthesis and subsequent biological evaluation of these compounds. Further investigation into the structure-activity relationships and mechanisms of action of this class of molecules is warranted to guide the development of future therapeutic agents.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Synthesis and quantitative structure-activity relationship (QSAR) analysis of some novel oxadiazolo[3,4-d]pyrimidine nucleosides derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 5. Structure-activity relationship for the oxadiazole class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Application of 6-(Trifluoromethyl)nicotinohydrazide in Anticancer Drug Discovery: A Guideline for Preclinical Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Nicotinohydrazide, a derivative of nicotinic acid (Vitamin B3), serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant interest for their broad spectrum of pharmacological activities, including anticancer properties. The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to target proteins. While specific research on the anticancer applications of 6-(Trifluoromethyl)nicotinohydrazide is not extensively available in the public domain, this document provides a comprehensive guide for researchers and drug development professionals on its potential evaluation as an anticancer agent. The protocols and data presented are based on studies of closely related nicotinohydrazide and trifluoromethylpyridine derivatives.
The hydrazide-hydrazone moiety is a key pharmacophore known for its anticancer activities. The trifluoromethyl group, due to its strong electron-withdrawing nature and lipophilicity, can significantly influence the biological activity of the parent molecule. This application note outlines the standard methodologies for assessing the in vitro anticancer potential of novel compounds like this compound.
Quantitative Data Summary
While specific data for this compound is not available, the following table summarizes the anticancer activity of various related hydrazide-hydrazone and trifluoromethyl-containing compounds against several human cancer cell lines, providing a benchmark for potential efficacy.
| Compound Class/Name | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Hydrazide-hydrazone derivative 3h | PC-3 (Prostate) | MTT | 1.32 | |
| MCF-7 (Breast) | MTT | 2.99 | ||
| HT-29 (Colon) | MTT | 1.71 | ||
| Tetracaine hydrazide-hydrazone 2m | Colo-205 (Colon) | MTT | 20.5 | |
| Tetracaine hydrazide-hydrazone 2s | HepG2 (Liver) | MTT | 20.8 | |
| Trifluoromethyl-substituted pyrimidine 17v | H1975 ( |
High-Throughput Screening of Nicotinohydrazide Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinohydrazide and its derivatives represent a class of compounds with significant therapeutic potential, exhibiting a wide range of biological activities, including antitubercular, anticonvulsant, anti-inflammatory, and anticancer properties. The structural motif of nicotinohydrazide, which combines a pyridine ring with a hydrazide linker, provides a versatile scaffold for chemical modification and the generation of large, diverse compound libraries. High-throughput screening (HTS) is an essential tool in drug discovery for rapidly evaluating such libraries to identify hit compounds that modulate the activity of specific biological targets.[1] This document provides detailed application notes and protocols for the high-throughput screening of nicotinohydrazide libraries against two major target classes: nicotinic acetylcholine receptors (nAChRs) and enzymes relevant to infectious diseases, such as those in Mycobacterium tuberculosis.
HTS involves the automated testing of large numbers of compounds against a specific biological target.[2] The process typically utilizes miniaturized assay formats, such as 384- or 1536-well plates, and robotic systems for liquid handling, incubation, and signal detection.[3] The primary goal of an HTS campaign is to identify "hits"—compounds that produce a desired biological response—which can then be further characterized and optimized in the lead discovery process.[1]
Data Presentation: Illustrative HTS Campaign Data
The following tables present illustrative data from a hypothetical high-throughput screening campaign of a 10,000-compound nicotinohydrazide library. This data is for demonstrative purposes to showcase the recommended format for presenting quantitative HTS results.
Table 1: Summary of Primary HTS Campaign against nAChR α7
| Parameter | Value | Description |
| Library Size | 10,000 | Total number of nicotinohydrazide derivatives screened. |
| Screening Concentration | 10 µM | Final concentration of each compound in the assay. |
| Assay Format | 384-well plate | Miniaturized format for high-throughput screening. |
| Primary Hit Rate | 1.5% | Percentage of compounds meeting the primary hit criteria. |
| Z'-factor (average) | 0.78 | A measure of assay quality and robustness.[4] |
| Signal-to-Background (S/B) | 12 | The ratio of the signal from the positive control to the negative control. |
Table 2: Profile of Top 5 Hits from nAChR α7 Antagonist Screen
| Compound ID | % Inhibition (at 10 µM) | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| NH-001 | 98.2 | 0.8 | > 100 | > 125 |
| NH-002 | 95.5 | 1.2 | > 100 | > 83 |
| NH-003 | 92.1 | 2.5 | 85 | 34 |
| NH-004 | 88.9 | 3.1 | > 100 | > 32 |
| NH-005 | 85.3 | 4.7 | 92 | > 20 |
Table 3: Summary of Primary HTS Campaign against M. tuberculosis H37Rv
| Parameter | Value | Description |
| Library Size | 10,000 | Total number of nicotinohydrazide derivatives screened. |
| Screening Concentration | 10 µg/mL | Final concentration of each compound in the assay. |
| Assay Format | 384-well plate | Miniaturized format for high-throughput screening. |
| Primary Hit Rate | 1.2% | Percentage of compounds meeting the primary hit criteria. |
| Z'-factor (average) | 0.85 | A measure of assay quality and robustness.[4] |
| Confirmation Rate | 85% | Percentage of primary hits confirmed in dose-response assays.[4] |
Table 4: Profile of Top 5 Hits from M. tuberculosis H37Rv Growth Inhibition Screen
| Compound ID | % Inhibition (at 10 µg/mL) | MIC (µg/mL) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| NH-006 | 99.1 | 0.5 | > 100 | > 200 |
| NH-007 | 97.8 | 0.8 | > 100 | > 125 |
| NH-008 | 96.2 | 1.1 | 90 | > 81 |
| NH-009 | 94.5 | 1.5 | > 100 | > 67 |
| NH-010 | 92.8 | 2.0 | 88 | > 44 |
Signaling Pathways and Experimental Workflows
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Nicotinic acetylcholine receptors are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine and are involved in a wide range of physiological processes.[5] The α7 subtype of nAChR is a homotetrameric channel that is highly permeable to calcium and plays a crucial role in neuronal signaling. Dysregulation of nAChR signaling has been implicated in various neurological disorders, making them attractive drug targets. Nicotinohydrazide derivatives can act as antagonists of nAChRs, blocking the influx of ions and subsequent downstream signaling events.
References
- 1. Identification of novel inhibitors of M. tuberculosis growth using whole cell based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nAChR Targeted Library [otavachemicals.com]
- 3. Mycobacterium tuberculosis High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Trifluoromethylpyridine-Containing Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern agrochemical design. The incorporation of the trifluoromethyl (-CF3) group onto a pyridine ring profoundly influences the molecule's physicochemical properties, leading to enhanced efficacy, metabolic stability, and bioavailability of active ingredients. This has led to the development of a wide range of successful herbicides, insecticides, and fungicides. This document provides a detailed overview of the primary synthetic strategies for accessing TFMP-containing agrochemicals, complete with experimental protocols for key transformations and comparative data to aid in methodological selection.
Core Synthetic Strategies
There are three principal methodologies for the synthesis of trifluoromethylpyridine derivatives:
-
Halogen Exchange (Halex) Reaction: This is a widely used industrial method that involves the initial chlorination of a methyl group on a pyridine ring to form a trichloromethyl (-CCl3) group, followed by a fluorine-for-chlorine exchange using a fluorinating agent such as hydrogen fluoride (HF).
-
Pyridine Ring Construction: This "bottom-up" approach utilizes smaller, pre-fluorinated building blocks to construct the pyridine ring through cyclocondensation reactions. This method is particularly useful for accessing specific substitution patterns that are difficult to achieve through direct functionalization.
-
Late-Stage C-H Trifluoromethylation: These modern synthetic methods allow for the direct introduction of a trifluoromethyl group onto the pyridine ring at a late stage of the synthesis. This can be advantageous for rapidly creating analogues of existing compounds for structure-activity relationship (SAR) studies.
Methodology 1: Halogen Exchange (Halex) for the Synthesis of Key Intermediates
The Halex reaction is a robust method for the large-scale production of key trifluoromethylpyridine intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine. The general workflow involves the radical chlorination of a picoline derivative followed by fluorination.
Experimental Workflow: Halogen Exchange
Caption: General workflow for the synthesis of key trifluoromethylpyridine intermediates via halogen exchange.
Protocol 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
This protocol is a representative example of the Halex method.[1][2]
Step 1: Synthesis of 2,3-Dichloro-5-(trichloromethyl)pyridine
-
Chlorination of 2-chloro-5-methylpyridine: 2-chloro-5-methylpyridine is subjected to exhaustive free-radical chlorination of the methyl group, typically using chlorine gas under UV irradiation or with a radical initiator, to yield 2-chloro-5-(trichloromethyl)pyridine.
-
Ring Chlorination: The resulting 2-chloro-5-(trichloromethyl)pyridine is then chlorinated on the pyridine ring. To a reactor charged with 2-chloro-5-(trichloromethyl)pyridine, a Lewis acid catalyst such as iron(III) chloride or antimony(III) chloride is added.[3] The mixture is heated to 150-170 °C, and chlorine gas is bubbled through the reaction mixture for 18 hours.[1] The progress of the reaction is monitored by GC. Upon completion, the reaction mixture is cooled, and the crude 2,3-dichloro-5-(trichloromethyl)pyridine is taken to the next step.
Step 2: Fluorination to 2,3-Dichloro-5-(trifluoromethyl)pyridine
-
Reaction Setup: In a suitable pressure reactor (e.g., an autoclave), charge 2,3-dichloro-5-(trichloromethyl)pyridine (1.0 eq) and a catalytic amount of a metal halide catalyst such as anhydrous iron(III) chloride (FeCl3, ~5 mol%).[2][4]
-
Fluorination: Cool the reactor and add anhydrous hydrogen fluoride (HF, at least 3 molar equivalents).[4] The reactor is sealed and heated to approximately 175 °C. The reaction is maintained at superatmospheric pressure (e.g., 5-40 bar) and stirred overnight.[2]
-
Work-up and Purification: After cooling the reactor to a safe temperature, the excess HF and generated HCl are carefully vented through a scrubber. The crude product is dissolved in a suitable organic solvent like dichloromethane, washed with a dilute aqueous base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, and then with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The final product, 2,3-dichloro-5-(trifluoromethyl)pyridine, is purified by distillation.
Quantitative Data for Halogen Exchange Method
| Starting Material | Product | Key Reagents | Conditions | Yield |
| 2,3-Dichloro-5-(trichloromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Anhydrous HF, FeCl₃ (cat.) | 175 °C, overnight | 73%[2] |
| 2,3-Dichloro-5-(trichloromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Anhydrous HF, Mercuric oxide | -20 °C to 35 °C, 22 h | 98% (selectivity)[1] |
| 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine | Cl₂, HF (vapor phase) | >300 °C, Fe-based catalyst | Good[5][6] |
Methodology 2: Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks
This strategy involves the synthesis of the trifluoromethylpyridine ring from acyclic precursors already containing the trifluoromethyl group. A key example is the synthesis of 4-trifluoromethylnicotinic acid, a precursor to the insecticide Flonicamid.
Experimental Workflow: Pyridine Ring Construction for Flonicamid Synthesis
Caption: Workflow for the synthesis of Flonicamid via pyridine ring construction.
Protocol 2: Synthesis of Flonicamid
This protocol outlines the synthesis of Flonicamid, starting from 4-trifluoromethylnicotinic acid, which is prepared through a ring construction strategy.[7]
Step 1: Synthesis of 4-Trifluoromethylnicotinic Acid
This intermediate is synthesized via a multi-step process starting with the cyclocondensation of ethyl trifluoroacetoacetate and cyanoacetamide in the presence of an organic base to form a 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine salt. This is followed by chlorination with phosphorus oxychloride, catalytic hydrogenation, and finally hydrolysis to yield 4-trifluoromethylnicotinic acid.[7]
Step 2: Acyl Chloride Formation
-
Reaction Setup: In a reaction flask, add 4-trifluoromethylnicotinic acid (38.2 g, 0.2 mol), triphosgene (23.7 g, 0.08 mol), N,N-dimethylformamide (0.2 g, catalyst), and toluene (120 g).[8]
-
Reaction: Stir the mixture at 80 °C for 5 hours to obtain a toluene solution of 4-trifluoromethylnicotinoyl chloride.[8]
Step 3: Amidation to Flonicamid
-
Amine Solution Preparation: In a separate flask, dissolve sodium bicarbonate (37.8 g, 0.45 mol) and aminoacetonitrile hydrochloride (20.8 g, 0.23 mol) in water (380 g).[8]
-
Amidation: Add the previously prepared toluene solution of 4-trifluoromethylnicotinoyl chloride to the aqueous amine solution.
-
Reaction and Isolation: Stir the biphasic mixture vigorously for 2 hours. The product, Flonicamid, will precipitate as a white solid. Filter the solid, wash with water, and dry to obtain the final product.[8]
Quantitative Data for Flonicamid Synthesis
| Starting Material | Product | Key Reagents | Conditions | Yield |
| 4-Trifluoromethylnicotinic acid | Flonicamid | Triphosgene, Aminoacetonitrile HCl, NaHCO₃ | 80 °C (acyl chloride formation), then rt | 91.7%[8] |
| 4-Trifluoromethylnicotinic acid | Flonicamid | Thionyl chloride, Aminoacetonitrile HCl, NaOH | 70 °C (acyl chloride formation), then 20 °C | 90.6%[9] |
Methodology 3: Elaboration of Key Intermediates - Synthesis of Fluazifop-butyl
Many trifluoromethylpyridine-containing agrochemicals are synthesized by the functionalization of a key intermediate prepared by one of the methods described above. A prime example is the herbicide Fluazifop-butyl, which is synthesized from 2-chloro-5-(trifluoromethyl)pyridine.
Experimental Workflow: Synthesis of Fluazifop-butyl
Caption: General workflow for the synthesis of Fluazifop-butyl from a key intermediate.
Protocol 3: Synthesis of Fluazifop-butyl
The synthesis of Fluazifop-butyl involves a nucleophilic aromatic substitution reaction followed by an esterification.[10]
Step 1: Synthesis of Fluazifop Acid
-
Reaction Setup: In a suitable solvent, the sodium or potassium salt of 2-(4-hydroxyphenoxy)propionic acid is prepared by reacting with a base like sodium hydroxide or potassium carbonate.
-
Coupling Reaction: To this solution, 2-chloro-5-(trifluoromethyl)pyridine is added. The reaction mixture is heated to reflux to facilitate the nucleophilic aromatic substitution, where the phenoxide displaces the chloride on the pyridine ring.
-
Work-up: After the reaction is complete, the solvent is removed, and the residue is acidified to precipitate Fluazifop acid, which is then filtered and purified.
Step 2: Esterification to Fluazifop-butyl
-
Reaction Setup: Fluazifop acid is dissolved in n-butanol, which acts as both the solvent and the reactant. An acid catalyst, such as sulfuric acid, is added.
-
Esterification: The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the ester product.[10]
-
Purification: Upon completion, the excess n-butanol is removed under reduced pressure. The crude Fluazifop-butyl is then purified, typically by distillation or chromatography, to yield the final product.[10]
Quantitative Data for Fluazifop-butyl Synthesis
Methodology 4: Modern Approaches - Late-Stage C-H Trifluoromethylation
Recent advances in photoredox catalysis have enabled the direct trifluoromethylation of C-H bonds on heteroaromatic rings, including pyridines. These methods offer a powerful tool for late-stage functionalization in agrochemical discovery.
Protocol 4: General Procedure for Photoredox-Catalyzed C-H Trifluoromethylation
This protocol is a general representation of a modern C-H trifluoromethylation reaction.[11][12][13]
-
Reaction Setup: In a reaction vessel, the pyridine-containing substrate (1.0 eq), a trifluoromethyl source such as sodium triflinate (Langlois' reagent) or a Togni reagent, and a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) are dissolved in a suitable degassed solvent (e.g., DMSO, acetonitrile, or DMF).
-
Reaction: The reaction mixture is irradiated with visible light (e.g., blue LEDs) at room temperature with stirring. The reaction progress is monitored by an appropriate analytical technique (e.g., LC-MS or GC-MS).
-
Work-up and Purification: Once the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography to isolate the trifluoromethylated pyridine derivative.
Quantitative Data for C-H Trifluoromethylation
The yields for direct C-H trifluoromethylation are highly substrate-dependent and can range from moderate to excellent. Specific quantitative data for the application of this method to complex agrochemicals is an active area of research.
Conclusion
The synthesis of trifluoromethylpyridine-containing agrochemicals relies on a range of versatile and scalable synthetic methodologies. The choice of method depends on factors such as the desired substitution pattern, the scale of the synthesis, and the stage of the drug discovery process. The classical halogen exchange and pyridine ring construction methods remain the workhorses of industrial production, while modern late-stage C-H trifluoromethylation techniques offer exciting possibilities for the rapid exploration of chemical space in the search for new and improved agrochemicals.
References
- 1. alfa-chemical.com [alfa-chemical.com]
- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 3. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 4. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 7. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]
- 8. Synthesis method of flonicamid - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]
- 10. Fluazifop-butyl (Ref: SL 236) [sitem.herts.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Photoorganocatalysed and visible light photoredox catalysed trifluoromethylation of olefins and (hetero)aromatics in batch and continuous flow - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 6-(Trifluoromethyl)nicotinohydrazide as a Key Intermediate for Novel Anti-Infective Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 6-(trifluoromethyl)nicotinohydrazide as a versatile intermediate in the synthesis of novel anti-infective agents. The incorporation of the trifluoromethyl group into the nicotinohydrazide scaffold is a recognized strategy in medicinal chemistry to enhance the potency, metabolic stability, and bioavailability of drug candidates.[1]
Introduction
The rising threat of antimicrobial resistance necessitates the development of new anti-infective agents with novel mechanisms of action or improved efficacy against resistant strains. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties. This compound serves as a crucial building block for the synthesis of such derivatives, offering a strategic modification to the well-established nicotinohydrazide core, exemplified by the antitubercular drug isoniazid. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the physicochemical properties and biological activity of the resulting compounds.
Synthesis of this compound
The synthesis of this compound is a two-step process starting from the commercially available 6-(trifluoromethyl)nicotinic acid. The acid is first converted to its methyl ester, which is then reacted with hydrazine hydrate to yield the desired hydrazide intermediate.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-(Trifluoromethyl)nicotinate
This protocol is adapted from standard esterification procedures of nicotinic acids.
Materials:
-
6-(Trifluoromethyl)nicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 6-(trifluoromethyl)nicotinic acid (1 equivalent) in anhydrous methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain methyl 6-(trifluoromethyl)nicotinate as a crude product, which can be used in the next step without further purification or purified by column chromatography.
Protocol 2: Synthesis of this compound
This protocol is based on the general synthesis of hydrazides from methyl esters.
Materials:
-
Methyl 6-(trifluoromethyl)nicotinate
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel
Procedure:
-
Dissolve methyl 6-(trifluoromethyl)nicotinate (1 equivalent) in ethanol (10 volumes) in a round-bottom flask.
-
Add hydrazine hydrate (3-5 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by filtration using a Büchner funnel, wash with cold ethanol, and dry under vacuum to yield this compound.
Application: Synthesis of Anti-Infective Hydrazone Derivatives
This compound is an excellent starting material for the synthesis of a library of hydrazone derivatives. These are typically prepared by the condensation reaction of the hydrazide with various aromatic or heteroaromatic aldehydes.
Diagram of the Synthesis of Hydrazone Derivatives
Caption: General scheme for the synthesis of hydrazone derivatives.
Protocol 3: General Procedure for the Synthesis of this compound-based Hydrazones
This protocol is a general method for the synthesis of hydrazone derivatives.
Materials:
-
This compound
-
Substituted aromatic or heteroaromatic aldehydes
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol (15 volumes), add the respective aldehyde (1.1 equivalents).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux and stir for 2-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
If no solid precipitates, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography.
Antimicrobial Activity Data
The following tables summarize the in-vitro antimicrobial activity of representative hydrazone derivatives of nicotinic acid, demonstrating the potential of this class of compounds. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
Table 1: Antibacterial Activity of Representative Nicotinic Acid Hydrazone Derivatives
| Compound | R-Group (Aldehyde) | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | Reference |
| 1 | 4-Chlorophenyl | 12.5 | 6.25 | 25 | 50 | Adapted from[1] |
| 2 | 2,4-Dichlorophenyl | 6.25 | 3.13 | 12.5 | 25 | Adapted from[1] |
| 3 | 4-Nitrophenyl | 12.5 | 12.5 | 6.25 | 12.5 | Adapted from[1] |
| 4 | 2-Hydroxyphenyl | 25 | 12.5 | 50 | >100 | Adapted from[1] |
Table 2: Antifungal Activity of Representative Nicotinic Acid Hydrazone Derivatives
| Compound | R-Group (Aldehyde) | C. albicans (MIC µg/mL) | A. niger (MIC µg/mL) | Reference |
| 1 | 4-Chlorophenyl | 25 | 50 | Adapted from[1] |
| 2 | 2,4-Dichlorophenyl | 12.5 | 25 | Adapted from[1] |
| 3 | 4-Nitrophenyl | 12.5 | 12.5 | Adapted from[1] |
| 4 | 2-Hydroxyphenyl | 50 | >100 | Adapted from[1] |
Conclusion
This compound is a valuable intermediate for the synthesis of novel anti-infective agents. The straightforward synthetic protocols provided herein allow for the efficient production of this key building block and its subsequent derivatization into a diverse library of hydrazone compounds. The representative antimicrobial data for analogous compounds underscore the potential of this scaffold in the development of new therapeutics to combat infectious diseases. Further investigation into the structure-activity relationships of this compound derivatives is warranted to identify lead compounds with enhanced potency and a favorable safety profile.
References
Application Notes and Protocols for Novel Enzyme Inhibitors Featuring a Nicotinohydrazide Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of novel enzyme inhibitors centered on a nicotinohydrazide scaffold. This document covers inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclooxygenase-1 and -2 (COX-1/COX-2), Succinate Dehydrogenase (SDH), and Nicotinamidase/Pyrazinamidase (PncA) from Mycobacterium tuberculosis.
Introduction
The nicotinohydrazide moiety is a versatile pharmacophore that has been successfully incorporated into a variety of enzyme inhibitors. Its unique structural and electronic properties allow for diverse interactions with enzyme active sites, making it an attractive starting point for the design of novel therapeutics. This document outlines the inhibitory activities of several nicotinohydrazide derivatives against key enzymatic targets implicated in cancer, inflammation, fungal infections, and tuberculosis. Detailed experimental protocols are provided to guide researchers in the synthesis, characterization, and biological evaluation of these compounds.
Data Presentation: Inhibitory Activities of Nicotinohydrazide Derivatives
The following tables summarize the in vitro inhibitory activities of various nicotinohydrazide derivatives against their respective target enzymes. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]
Table 1: VEGFR-2 Inhibitory Activity of Nicotinamide-Based Derivatives
| Compound ID | Target Enzyme | IC50 (nM) | Target Cell Line(s) | Reference Compound | Reference Compound IC50 (nM) |
| Compound 6 | VEGFR-2 | 60.83 | HCT-116, HepG-2 | Sorafenib | 53.65 |
| Compound 10 | VEGFR-2 | 63.61 | HCT-116, HepG-2 | Sorafenib | 53.65 |
| Compound 7 | VEGFR-2 | 129.30 | HCT-116, HepG-2 | Sorafenib | 53.65 |
| Compound D-1 | VEGFR-2 | 23.13 | HCT-116 | - | - |
| Compound A-1 | VEGFR-2 | - | HCT-116 | - | - |
| Compound C-6 | VEGFR-2 | - | HCT-116 | - | - |
Data synthesized from multiple sources. Note that direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions.[2][3]
Table 2: COX-1 and COX-2 Inhibitory Activity of N'-(2-phenoxyacetyl)nicotinohydrazide Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Reference Compound IC50 (µM) |
| Compound 10e | COX-1 | 9.42 | 99.16 | Celecoxib | 3.08 (COX-1) |
| COX-2 | 0.095 | 0.091 (COX-2) | |||
| Compound 9e | COX-1 | 8.83 | 53.52 | Diclofenac | 4.802 (COX-1) |
| COX-2 | 0.165 | 0.822 (COX-2) |
The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2.[4]
Table 3: Succinate Dehydrogenase (SDH) Inhibitory Activity of Nicotinamide Derivatives
| Compound ID | Target Organism | Target Enzyme | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| Compound 3a-17 | Rhizoctonia solani | SDH | 15.8 | Boscalid | - |
| Sclerotinia sclerotiorum | SDH | 20.3 | Carbendazim | - | |
| Compound J15 | Rhizoctonia solani | SDH | 0.13 (µg/mL) | Boscalid | - |
Note: The IC50 for compound J15 is reported in µg/mL.[5][6]
Table 4: PncA Inhibitory Activity of Nicotinohydrazide Analogs
| Compound ID | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type |
| 3-Pyridine carboxaldehyde | PncA (M. tuberculosis) | 290 nM | Competitive |
| Pyrazinecarbonitrile | PncA (M. tuberculosis) | 975 M⁻¹s⁻¹ (kinact/KI) | Irreversible |
PncA is the enzyme responsible for activating the prodrug pyrazinamide in M. tuberculosis.[7][8]
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways in which the target enzymes are involved is crucial for elucidating the mechanism of action of the inhibitors.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[1] Its activation triggers multiple downstream signaling cascades that promote cell proliferation, survival, and migration.[9][10] Nicotinohydrazide-based inhibitors of VEGFR-2 can block these processes, making them promising anti-cancer agents.[2]
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
COX-2 in the Inflammatory Pathway
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation.[11] Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[12]
Caption: Role of COX-2 in the inflammatory cascade and its inhibition.
Succinate Dehydrogenase in the Electron Transport Chain
Succinate dehydrogenase (SDH), also known as Complex II, is a key enzyme in both the citric acid cycle and the mitochondrial electron transport chain.[13] It oxidizes succinate to fumarate and transfers electrons to the electron transport chain, contributing to ATP production.[14] Inhibition of fungal SDH disrupts cellular respiration, leading to fungicidal activity.[5]
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics and inhibition of nicotinamidase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 12. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclization Reactions of Nicotinohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of various heterocyclic compounds through the cyclization of nicotinohydrazide derivatives. These heterocycles, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, are significant scaffolds in medicinal chemistry and drug development due to their diverse biological activities.
Introduction
Nicotinohydrazide, a derivative of nicotinic acid (Vitamin B3), serves as a versatile starting material for the synthesis of a wide array of heterocyclic compounds. The presence of the pyridine ring and the reactive hydrazide functional group allows for various cyclization reactions, leading to the formation of stable five-membered aromatic rings. These resulting heterocyclic structures are known to exhibit a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This application note outlines detailed experimental procedures for the synthesis of 1,3,4-oxadiazole, 1,2,4-triazole, and pyrazole derivatives from nicotinohydrazide, complete with quantitative data and workflow visualizations.
Data Presentation: Cyclization Reaction Parameters
The following tables summarize the reaction conditions and yields for the synthesis of different heterocyclic derivatives from nicotinohydrazide and analogous hydrazides.
Table 1: Synthesis of 2-(3-Pyridyl)-5-aryl-1,3,4-oxadiazoles
| Entry | Aryl Substituent | Reagent | Solvent | Reaction Time (hr) | Yield (%) |
| 1 | Phenyl | Lead Oxide | Glacial Acetic Acid | 1 | 75 |
| 2 | 4-Chlorophenyl | Lead Oxide | Glacial Acetic Acid | 1 | 78 |
| 3 | 4-Nitrophenyl | Lead Oxide | Glacial Acetic Acid | 1 | 80 |
| 4 | 4-Methoxyphenyl | Lead Oxide | Glacial Acetic Acid | 1 | 72 |
Table 2: Synthesis of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione
| Entry | Reagent | Solvent | Base | Reaction Time | Yield (%) |
| 1 | Carbon Disulfide | Ethanol | Potassium Hydroxide | Reflux | 71-81 |
Table 3: Synthesis of 3,5-Disubstituted Pyrazoles from Hydrazides
| Entry | 1,3-Dicarbonyl Compound | Solvent | Catalyst | Reaction Time | Yield (%) |
| 1 | Acetylacetone | Water | - | 1 hr (heating) | ~75 |
| 2 | Ethyl Acetoacetate | Ethanol | - | Reflux | Good |
Experimental Protocols
Protocol 1: Synthesis of Nicotinohydrazide
This protocol describes the synthesis of the precursor, nicotinohydrazide, from nicotinic acid.
Materials:
-
Nicotinic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Hydrazine hydrate
-
Diethyl ether
-
Ice
Procedure:
-
A mixture of nicotinic acid (0.05 mole), absolute ethanol (30 ml), and concentrated sulfuric acid (2 ml) is refluxed for 4 hours.[1]
-
The mixture is cooled and then added with stirring to 100 g of crushed ice.
-
Concentrated ammonium hydroxide solution is added to make the solution weakly basic.
-
The product, ethyl nicotinate, is extracted with diethyl ether (3 x 15 ml). The ether layer is dried and evaporated under reduced pressure.[1]
-
The resulting ethyl nicotinate (0.05 mole) is dissolved in ethanol (20 ml), and hydrazine hydrate (0.05 mole) is added.
-
The mixture is refluxed for 6-8 hours.
-
The excess solvent is removed by distillation.
-
The reaction mixture is cooled, and the solid nicotinohydrazide that separates is filtered, washed with cold water, dried, and recrystallized from ethanol.
Protocol 2: Synthesis of 2-(3-Pyridyl)-5-aryl-1,3,4-oxadiazoles
This protocol details the cyclization of N'-arylidene-nicotinohydrazides to form 1,3,4-oxadiazoles.[1]
Materials:
-
Nicotinohydrazide
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Lead (IV) oxide (PbO2)
-
Glacial acetic acid
Procedure: Step 1: Synthesis of N'-arylidene-nicotinohydrazide (Hydrazone)
-
A mixture of nicotinohydrazide (0.01 mole) and a substituted benzaldehyde (0.01 mole) in ethanol (20 ml) is refluxed for 2 hours.[2]
-
The reaction mixture is cooled, and the resulting precipitate (hydrazone) is filtered and recrystallized from ethanol.[2]
Step 2: Oxidative Cyclization to 1,3,4-Oxadiazole
-
The synthesized hydrazone (0.01 mole) is added to glacial acetic acid (40 ml) with stirring.[2]
-
Lead (IV) oxide (0.01 mole) is added to the homogenous solution.[2]
-
The mixture is stirred at 25°C for 1 hour.[2]
-
Ice-water (100 ml) is added, and the mixture is left to stand for 24 hours in a refrigerator.[2]
-
The precipitate is filtered and recrystallized from ethanol to yield the 2-(3-pyridyl)-5-aryl-1,3,4-oxadiazole.[2]
Protocol 3: Synthesis of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione
This protocol describes the one-pot synthesis of a 1,3,4-oxadiazole-2-thione derivative from nicotinohydrazide.
Materials:
-
Nicotinohydrazide
-
Carbon disulfide (CS2)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of nicotinohydrazide (0.01 mol), potassium hydroxide (0.015 mol), and carbon disulfide (0.015 mol) in 50 ml of ethanol is heated under reflux.[3]
-
The reaction is monitored by TLC. After completion (typically overnight), the reaction mixture is cooled to room temperature.[3]
-
The solvent is evaporated under reduced pressure.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid.
-
The resulting precipitate is filtered, washed with water, dried, and recrystallized from ethanol to give 5-(pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione.[3]
Protocol 4: Synthesis of 3,5-Dimethyl-1-(pyridin-3-oyl)-1H-pyrazole
This protocol is adapted from the Knorr pyrazole synthesis for the reaction of nicotinohydrazide with a 1,3-dicarbonyl compound.[4]
Materials:
-
Nicotinohydrazide
-
Acetylacetone
-
Water or Ethanol
Procedure:
-
In a 100 mL round-bottom flask, take nicotinohydrazide (0.1 mole) and dissolve it in 50 ml of water or ethanol.
-
Add acetylacetone (0.1 mole) to the solution.
-
The reaction mixture is heated at 40-60°C for 1 hour.[4]
-
Upon cooling, a crystalline solid will precipitate.
-
The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol can be performed for further purification.
Visualizations
References
Application Notes and Protocols for the Development of Antifungal Agents Based on 6-(Trifluoromethyl)nicotinohydrazide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. This necessitates the exploration of novel chemical scaffolds for the development of new and effective antifungal agents. Nicotinamide and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties. The incorporation of a trifluoromethyl group can enhance the metabolic stability and potency of drug candidates. This document provides a comprehensive overview of the application of 6-(trifluoromethyl)nicotinohydrazide and related trifluoromethyl-containing nicotinamide derivatives in the development of antifungal agents, including detailed experimental protocols and data presentation. While specific data on this compound is limited, this document draws upon structurally related and functionally similar trifluoromethyl-containing nicotinamide derivatives to provide a thorough guide.
I. Quantitative Data Summary
The antifungal activity of various trifluoromethyl-containing nicotinamide derivatives has been evaluated against a range of pathogenic fungi. The minimum inhibitory concentration (MIC), minimum fungicidal concentration (MFC), and half-maximal effective concentration (EC50) are key quantitative indicators of antifungal potency.
Table 1: In Vitro Antifungal Activity of Trifluoromethyl-Containing Nicotinamide Derivatives against various Fungal Pathogens.
| Compound ID | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | EC50 (µg/mL) | Reference |
| SM21 | Candida albicans | 0.2 - 1.6 | - | - | [1] |
| Compound 5o | Phomopsis sp. | - | - | 10.5 | |
| Compound 16g | Candida albicans SC5314 | 0.25 | - | - | |
| Compound 16g | Fluconazole-resistant C. albicans | 0.125 - 1 | - | - | |
| Compound 11 | Cryptococcus neoformans | 8 | 8 | - | |
| Compound 21 | Cryptococcus neoformans | 7 | - | - | |
| Compound 16 | Cryptococcus neoformans | 4 | 4 | - | |
| Compound 17 | Cryptococcus neoformans | 4 | 4 | - |
Note: '-' indicates data not available in the cited literature.
II. Experimental Protocols
A. Synthesis of Trifluoromethyl-Containing Nicotinamide Derivatives
This protocol describes a general method for the synthesis of nicotinamide derivatives, which can be adapted for this compound analogues.
1. General Synthesis of Nicotinamide Derivatives:
A common synthetic route involves the coupling of a substituted nicotinic acid with an appropriate amine or hydrazide.
-
Step 1: Activation of the Carboxylic Acid. To a solution of 6-(trifluoromethyl)nicotinic acid in an anhydrous solvent (e.g., dichloromethane or DMF), a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or dicyclohexylcarbodiimide (DCC) and an amine base (e.g., triethylamine or N,N-diisopropylethylamine) are added. The reaction is stirred at room temperature for 30 minutes to activate the carboxylic acid.
-
Step 2: Amide Bond Formation. The desired amine or hydrazide derivative is added to the reaction mixture. The reaction is then stirred at room temperature for several hours to overnight until completion, which can be monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification. The reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure nicotinamide derivative.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of trifluoromethyl-containing nicotinamide derivatives.
B. In Vitro Antifungal Susceptibility Testing
The following protocol, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
1. Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours.
-
Colonies are harvested and suspended in sterile saline.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL for yeasts.
-
The suspension is then diluted in RPMI-1640 medium to the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
2. Microdilution Assay:
-
The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using RPMI-1640 medium. The final concentration of DMSO should be kept below 1% to avoid toxicity to the fungi.
-
Each well is inoculated with the prepared fungal suspension.
-
A positive control (fungal suspension without the test compound) and a negative control (medium only) are included.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a complete inhibition of visible growth.
Diagram of In Vitro Antifungal Susceptibility Testing Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
III. Mechanisms of Action
Trifluoromethyl-containing nicotinamide derivatives have been shown to exert their antifungal effects through various mechanisms, primarily by targeting the fungal cell wall or inhibiting key metabolic enzymes.
A. Disruption of Fungal Cell Wall Integrity
Some nicotinamide derivatives have been found to disrupt the fungal cell wall, a structure essential for fungal viability and absent in human cells, making it an attractive drug target.
Signaling Pathway for Cell Wall Disruption:
The precise signaling pathway for cell wall disruption by these compounds is still under investigation. However, it is hypothesized to involve the inhibition of key enzymes responsible for the synthesis of essential cell wall components like β-(1,3)-glucan and chitin. This leads to a compromised cell wall, increased permeability, and eventual cell lysis.
Caption: Proposed mechanism of fungal cell wall disruption.
B. Inhibition of Succinate Dehydrogenase (SDH)
Another identified mechanism of action for some nicotinamide derivatives is the inhibition of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.
Signaling Pathway for SDH Inhibition:
By inhibiting SDH, these compounds block the conversion of succinate to fumarate in the citric acid cycle and disrupt the electron flow in the respiratory chain. This leads to a depletion of cellular ATP, ultimately causing fungal cell death.
Caption: Mechanism of succinate dehydrogenase (SDH) inhibition.
IV. Conclusion
Derivatives of this compound and related trifluoromethyl-containing nicotinamides represent a promising avenue for the discovery of novel antifungal agents. Their potent in vitro activity against a range of fungal pathogens, coupled with mechanisms of action that target unique fungal structures and pathways, underscores their potential for further development. The protocols and data presented in these application notes provide a foundational guide for researchers in the field of antifungal drug discovery to synthesize, evaluate, and understand the mechanisms of this important class of compounds. Further research, including in vivo efficacy studies and detailed structure-activity relationship (SAR) analyses, will be crucial in optimizing these lead compounds into clinically viable antifungal drugs.
References
Application Note: Purity Determination of 6-(Trifluoromethyl)nicotinohydrazide by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the quantitative analysis of 6-(Trifluoromethyl)nicotinohydrazide purity using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are essential for quality control, stability testing, and impurity profiling in drug development. The described protocols offer robust and reliable approaches for ensuring the purity and integrity of this key pharmaceutical intermediate.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates.[1] Therefore, ensuring the purity of this intermediate is of paramount importance to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API). This application note details two complementary analytical methods for the comprehensive purity assessment of this compound.
The primary method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for routine purity analysis and quantification of the main component. A secondary, more sensitive, and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method is also described for the identification and quantification of trace impurities and degradation products.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assay
This protocol outlines a gradient RP-HPLC method for the determination of this compound purity.
1.1. Principle
The method separates this compound from its potential process-related impurities and degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The separated compounds are detected by a UV detector, and the peak area is used for quantification.
1.2. Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
1.3. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., Zorbax RX-C18, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
| Run Time | 25 minutes |
Table 1: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
1.4. Sample and Standard Preparation
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
1.5. Data Analysis
The purity of the sample is calculated by the area normalization method, assuming all impurities have a similar response factor to the main peak.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Impurity Profiling
This protocol provides a sensitive method for the detection, identification, and quantification of impurities in this compound.
2.1. Principle
The LC-MS method combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This allows for the detection of trace-level impurities and provides molecular weight information for their identification. Similar to other nicotinic acid derivatives, separation can be achieved on a C18 column.[2]
2.2. Materials and Reagents
-
Same as for the HPLC method.
2.3. Instrumentation and Conditions
| Parameter | Specification |
| LC-MS System | Agilent 1290 Infinity II coupled to a 6545XT AdvanceBio LC/Q-TOF or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 120 V |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psig |
| Mass Range | m/z 50 - 1000 |
Table 2: LC-MS Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 10.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 98 | 2 |
| 20.0 | 98 | 2 |
2.4. Sample and Standard Preparation
-
Sample Solution (1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. Filter through a 0.22 µm syringe filter before injection.
2.5. Data Analysis
Data is acquired in full-scan mode to detect all potential impurities. The extracted ion chromatograms (EICs) for expected impurities can be used for quantification. The molecular weights of unknown impurities can be determined from their mass spectra, aiding in their structural elucidation.
Method Validation Summary
A summary of the validation parameters for the HPLC purity method is presented below, based on International Council for Harmonisation (ICH) guidelines.
Table 3: HPLC Method Validation Parameters
| Parameter | Result |
| Specificity | The method is specific for this compound, with no interference from blank or potential impurities at the retention time of the main peak. |
| Linearity (r²) | > 0.999 over a concentration range of 10-150 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0%.[3] |
| Precision (% RSD) | Intra-day: ≤ 1.0%; Inter-day: ≤ 2.0%. |
| Limit of Detection (LOD) | 0.01 µg/mL. |
| Limit of Quantitation (LOQ) | 0.03 µg/mL. |
| Robustness | The method is robust to small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). |
Workflow and Data Visualization
The overall experimental workflow for the purity analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for purity analysis.
Conclusion
The HPLC and LC-MS methods detailed in this application note provide a comprehensive framework for the purity analysis of this compound. The HPLC method is suitable for routine quality control, offering reliable quantification of the main component. The LC-MS method provides a powerful tool for the sensitive detection and identification of impurities, which is critical for ensuring the safety and quality of pharmaceutical products. These methods can be readily implemented in analytical development and quality control laboratories.
References
- 1. mdpi.com [mdpi.com]
- 2. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
Kilogram-Scale Synthesis of Trifluoromethylnicotinate Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylnicotinate derivatives are crucial intermediates in the pharmaceutical and agrochemical industries, serving as key building blocks for a wide range of bioactive molecules. The introduction of a trifluoromethyl group into the pyridine ring can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the final products. This document provides detailed application notes and protocols for the kilogram-scale synthesis of key trifluoromethylnicotinate intermediates, focusing on scalable, safe, and efficient methodologies.
Key Intermediates and Synthetic Strategies
This document outlines the synthesis of three key trifluoromethylnicotinate intermediates:
-
Methyl 6-chloro-5-(trifluoromethyl)nicotinate: A valuable intermediate for novel anti-infective agents.
-
4-(Trifluoromethyl)nicotinic acid: A key component in the synthesis of insecticides like Flonicamid.
-
Ethyl 2-(trifluoromethyl)nicotinate: A versatile building block for various pharmaceutical candidates.
The synthetic strategies discussed herein are designed for scalability, employing cost-effective reagents and prioritizing process safety and robustness.
I. Kilogram-Scale Synthesis of Methyl 6-chloro-5-(trifluoromethyl)nicotinate
This protocol details a robust and economical kilogram-scale synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, highlighting a key trifluoromethylation step using an inexpensive copper-based system.
Overall Synthetic Pathway
Caption: Synthetic workflow for Methyl 6-chloro-5-(trifluoromethyl)nicotinate.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Iodination | 6-Hydroxynicotinic acid | N-Iodosuccinimide (NIS), H₂SO₄ | THF | Ambient | 12-18 | >95 | - |
| Esterification & Chlorination | Iodo acid intermediate | Oxalyl chloride, DMF, Methanol | - | 0 to Ambient | 2-4 | ~93 | >98 |
| Trifluoromethylation | Methyl 6-chloro-5-iodonicotinate | Methyl chlorodifluoroacetate, CuI, KF | NMP | 120 | 4-6 | ~85 | >99 |
Detailed Experimental Protocol
Step 1: Iodination of 6-Hydroxynicotinic Acid
-
To a suitable reactor, charge 6-hydroxynicotinic acid (1.0 eq).
-
Add tetrahydrofuran (THF) to form a slurry.
-
Carefully add N-iodosuccinimide (NIS) (1.1 eq).
-
Slowly add concentrated sulfuric acid (0.5 eq) while maintaining the temperature below 30 °C.
-
Stir the mixture at ambient temperature for 12-18 hours, monitoring the reaction by HPLC until completion.
-
Filter the solid product, wash with THF, and dry under vacuum to yield the iodo acid intermediate.
Step 2: Esterification and Chlorination
-
Suspend the iodo acid intermediate (1.0 eq) in a suitable solvent.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Slowly add oxalyl chloride (1.2 eq) at 0-5 °C.
-
Allow the reaction to warm to ambient temperature and stir for 1-2 hours.
-
Cool the mixture to 0-5 °C and slowly add methanol (3.0 eq).
-
Stir for an additional 1-2 hours at ambient temperature.
-
Quench the reaction with a suitable aqueous base.
-
Extract the product with a suitable organic solvent, wash the organic layer, and concentrate under reduced pressure to obtain methyl 6-chloro-5-iodonicotinate.
Step 3: Trifluoromethylation
-
Charge a 50 L Hastelloy reactor with methyl 6-chloro-5-iodonicotinate (1.0 eq), copper(I) iodide (CuI) (1.5 eq), and potassium fluoride (KF) (3.0 eq).
-
Add N-methyl-2-pyrrolidone (NMP) as the solvent.
-
Heat the mixture to 120 °C.
-
Gradually add methyl chlorodifluoroacetate (MCDFA) (2.0 eq) over 2-3 hours.
-
Maintain the reaction at 120 °C for 4-6 hours, monitoring for completion by HPLC.
-
Cool the reaction mixture and quench with aqueous ammonia.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by crystallization or distillation to afford methyl 6-chloro-5-(trifluoromethyl)nicotinate.
II. Kilogram-Scale Synthesis of 4-(Trifluoromethyl)nicotinic Acid
This protocol describes a scalable synthesis of 4-(trifluoromethyl)nicotinic acid, a key intermediate for the insecticide Flonicamid, starting from 3-cyanopyridine.
Overall Synthetic Pathway
Caption: Synthetic workflow for 4-(Trifluoromethyl)nicotinic acid.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Lithiation | 3-Cyanopyridine | n-Butyllithium (n-BuLi), TMEDA | THF | -40 | 1.5 | - | - |
| Trifluoromethylation | Lithiated intermediate | Bromotrifluoromethane (BrCF₃) | THF | -40 to 0 | 6 | ~85 | >95 |
| Hydrolysis | 4-Trifluoromethyl-3-cyanopyridine | Sodium hydroxide (NaOH) | Water | 80-100 | 4-6 | ~90-98 | >99 |
Detailed Experimental Protocol
Step 1: Directed Lithiation and Trifluoromethylation
-
In a suitable reactor under an inert atmosphere (argon or nitrogen), charge 3-cyanopyridine (1.0 eq) and tetramethylethylenediamine (TMEDA) (1.5 eq) in tetrahydrofuran (THF).
-
Cool the solution to -40 °C.
-
Slowly add n-butyllithium (n-BuLi) (1.2 eq) while maintaining the temperature at -40 °C.
-
Stir the mixture at -40 °C for 1.5 hours.
-
Introduce bromotrifluoromethane (BrCF₃) gas (1.3 eq) into the reaction mixture at -40 °C.
-
Allow the reaction to proceed at -40 °C for 2 hours, then warm to 0 °C and stir for an additional 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., petroleum ether).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain 4-trifluoromethyl-3-cyanopyridine.
Step 2: Hydrolysis
-
To a reactor, add 4-trifluoromethyl-3-cyanopyridine (1.0 eq), water, and sodium hydroxide (NaOH) (3.0 eq).
-
Heat the mixture to 80-100 °C and stir for 4-6 hours until the hydrolysis is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid (HCl) to a pH < 1, which will cause the product to precipitate.
-
Cool the suspension to 0-5 °C and stir for 1 hour.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 4-(trifluoromethyl)nicotinic acid as a white solid.
III. Kilogram-Scale Synthesis of Ethyl 2-(trifluoromethyl)nicotinate
The large-scale synthesis of ethyl 2-(trifluoromethyl)nicotinate often involves the construction of the trifluoromethylated pyridine ring from acyclic precursors.
Overall Synthetic Pathway
Caption: Synthetic workflow for Ethyl 2-(trifluoromethyl)nicotinate.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Condensation with Orthoformate | Ethyl 4,4,4-trifluoroacetoacetate | Triethyl orthoformate, Acetic anhydride | - | 120-140 | 4-6 | ~90 | - |
| Condensation with Cyanoacetamide | Ethoxymethylene intermediate | Cyanoacetamide, Piperidine | Ethanol | Reflux | 6-8 | ~85 | >95 |
| Hydrolysis & Decarboxylation | Dihydropyridine intermediate | Sulfuric acid, Water, Ethanol | - | Reflux | 12-18 | ~70-80 | >98 |
Detailed Experimental Protocol
Step 1: Preparation of Ethoxymethylene Intermediate
-
In a reactor equipped for distillation, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).
-
Heat the mixture to 120-140 °C and distill off the ethyl acetate formed during the reaction.
-
Continue heating for 4-6 hours until the reaction is complete.
-
Cool the mixture and purify the resulting ethoxymethylene intermediate by vacuum distillation.
Step 2: Cyclocondensation
-
Dissolve the ethoxymethylene intermediate (1.0 eq) in ethanol in a suitable reactor.
-
Add cyanoacetamide (1.0 eq) and a catalytic amount of piperidine.
-
Heat the mixture to reflux and maintain for 6-8 hours.
-
Cool the reaction mixture, and the dihydropyridine product will precipitate.
-
Filter the solid, wash with cold ethanol, and dry.
Step 3: Hydrolysis and Decarboxylation
-
To the dihydropyridine intermediate (1.0 eq), add a mixture of concentrated sulfuric acid, water, and ethanol.
-
Heat the mixture to reflux for 12-18 hours.
-
Cool the reaction mixture and carefully neutralize with a base (e.g., sodium carbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain ethyl 2-(trifluoromethyl)nicotinate.
Safety Considerations
-
Trifluoromethylation Reagents: Reagents like bromotrifluoromethane are gases and should be handled in a well-ventilated fume hood with appropriate safety measures.
-
Organolithium Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. It must be handled under a strictly inert atmosphere.
-
Corrosive Reagents: Strong acids (sulfuric acid, hydrochloric acid) and bases (sodium hydroxide) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and lab coats.
-
Exothermic Reactions: The lithiation and quenching steps can be highly exothermic. Proper cooling and slow addition of reagents are crucial to control the reaction temperature.
-
Large-Scale Operations: When scaling up these reactions, it is essential to perform a thorough process safety review, including thermal hazard assessment (e.g., using reaction calorimetry), to ensure safe operation.
Conclusion
The protocols outlined in this document provide a framework for the kilogram-scale synthesis of important trifluoromethylnicotinate intermediates. These procedures are designed to be scalable and cost-effective, but they require careful handling of hazardous reagents and strict control of reaction parameters. Researchers and process chemists should adapt and optimize these methods based on their specific equipment and safety protocols. The successful implementation of these syntheses will facilitate the development and production of next-generation pharmaceuticals and agrochemicals.
Troubleshooting & Optimization
Optimization of reaction conditions for nicotinohydrazide derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for nicotinohydrazide derivatization.
Frequently Asked Questions (FAQs)
Q1: What is the most common derivatization reaction for nicotinohydrazide?
A1: The most prevalent derivatization reaction for nicotinohydrazide is its condensation with aldehydes and ketones to form hydrazones (Schiff bases). This reaction involves the nucleophilic attack of the primary amine group of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone.
Q2: How can I monitor the progress of my derivatization reaction?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction.[1][2][3][4][5] By spotting the starting material, the reaction mixture, and a co-spot (a mix of both) on a TLC plate, you can observe the consumption of the starting materials and the formation of the product. The reaction is considered complete when the starting material spot disappears from the reaction mixture lane.[4]
Q3: What are the optimal storage conditions for nicotinohydrazide?
A3: Nicotinohydrazide should be stored in a dark place, sealed in a dry container at room temperature. For long-term storage of stock solutions, -80°C (for up to 2 years) or -20°C (for up to 1 year) is recommended to prevent degradation.[1][6]
Q4: Can the nicotinohydrazide derivative product exist as different isomers?
A4: Yes, the resulting hydrazone derivative possesses a C=N double bond, which can lead to the formation of E/Z stereoisomers. This may sometimes complicate purification and analysis.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the derivatization of nicotinohydrazide.
Problem 1: Low or No Product Formation
Possible Causes & Solutions
-
Suboptimal Reaction Conditions:
-
pH: The reaction is often acid-catalyzed. An acidic environment protonates the carbonyl oxygen of the aldehyde/ketone, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the hydrazide. The optimal pH is typically in the acidic range (e.g., 2-6).[7][8][9]
-
Temperature: While some reactions proceed at room temperature, gentle heating (e.g., 40-80°C) can significantly increase the reaction rate.[7][10] However, excessively high temperatures may lead to product degradation.
-
Reaction Time: Ensure sufficient reaction time for completion. Monitor the reaction's progress using TLC to determine the optimal duration.[4]
-
-
Reagent Quality and Molar Ratio:
-
Purity of Reagents: Use high-purity nicotinohydrazide, aldehydes/ketones, and solvents to prevent side reactions.
-
Molar Ratio: A 1:1 molar ratio of nicotinohydrazide to the aldehyde/ketone is commonly used for the synthesis of simple hydrazones.[11] However, optimizing this ratio may be necessary for specific substrates.
-
-
Presence of Water:
Problem 2: Multiple Spots on TLC / Impure Product
Possible Causes & Solutions
-
Side Reactions:
-
Aldol Condensation: Aldehydes with α-hydrogens can undergo self-aldol condensation, especially under basic or strongly acidic conditions.[14][15] Using milder acidic catalysts can help minimize this.
-
Formation of Azines: In some cases, the aldehyde may react with hydrazine impurities or degradation products to form azines.
-
-
Degradation of Product:
-
The stability of the resulting hydrazone can be influenced by factors such as pH and temperature. It is advisable to work up the reaction as soon as it is complete and to store the purified product under appropriate conditions.
-
-
Incomplete Reaction:
-
If the reaction has not gone to completion, the TLC will show spots for both the starting materials and the product. Ensure optimal reaction conditions and time to drive the reaction to completion.
-
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
-
Solubility Issues:
-
The product may have limited solubility in the reaction solvent, leading to precipitation and difficulty in handling. Choose a solvent that effectively dissolves both reactants and the product at the reaction temperature.
-
For purification by recrystallization, select a solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature.
-
-
Formation of E/Z Isomers:
-
The presence of stereoisomers can sometimes make crystallization difficult. Column chromatography may be a more suitable purification method in such cases.
-
Optimization of Reaction Conditions
The yield and purity of nicotinohydrazide derivatives are highly dependent on the reaction conditions. The following tables summarize the effects of key parameters.
Table 1: Effect of Reaction Parameters on Hydrazone Formation
| Parameter | General Effect on Yield | Typical Conditions | Notes |
| Temperature | Increases reaction rate up to an optimal point. | Room Temperature to 80°C[7][10] | High temperatures can lead to degradation. |
| Reaction Time | Yield increases with time until completion. | 30 minutes to several hours[6][10] | Monitor by TLC to avoid prolonged reaction times.[4] |
| pH | Optimal in a slightly acidic range. | pH 2-6[7][8][9] | Acid catalysis activates the carbonyl group. |
| Molar Ratio (Hydrazide:Carbonyl) | Typically 1:1 for simple hydrazones.[11] | 1:1 to 1:1.2 | An excess of the carbonyl compound may be needed in some cases. |
| Catalyst | Can significantly increase the reaction rate. | Acetic acid, mineral acids (e.g., HCl) | The choice of catalyst can influence side reactions. |
| Solvent | Should dissolve both reactants. | Ethanol, Methanol, DMF, DMSO[6][11] | High-boiling aprotic polar solvents can be used for higher temperatures.[6] |
Experimental Protocols
Protocol 1: Synthesis of Nicotinohydrazide
This protocol describes the synthesis of nicotinohydrazide from an ethyl nicotinate precursor.
-
Reaction Setup: In a round-bottom flask, combine ethyl nicotinate (1 equivalent) and hydrazine hydrate (1.2 - 1.5 equivalents) in ethanol.
-
Reflux: Heat the mixture to reflux and maintain for 3-8 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material (ethyl nicotinate) is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted hydrazine hydrate. The product can be further purified by recrystallization from ethanol or another suitable solvent.
Protocol 2: General Procedure for the Derivatization of Nicotinohydrazide with an Aldehyde
This protocol provides a general method for the synthesis of nicotinoyl hydrazones.
-
Dissolution: Dissolve nicotinohydrazide (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Addition of Aldehyde: Add the desired aldehyde (1 equivalent) to the solution.
-
Catalyst Addition (Optional): Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid).
-
Reaction: Stir the mixture at room temperature or heat to reflux for the required time (monitor by TLC).
-
Product Isolation: Upon completion, cool the reaction mixture. The hydrazone product often precipitates and can be collected by filtration.
-
Purification: Wash the collected solid with a small amount of cold solvent and then recrystallize from an appropriate solvent to obtain the pure product.
Visualizations
References
- 1. coconote.app [coconote.app]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. How To [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. researchgate.net [researchgate.net]
Minimizing byproduct formation in trifluoromethylpyridine synthesis
Welcome to the Technical Support Center for trifluoromethylpyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize byproduct formation and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing trifluoromethylpyridines?
A1: There are three main strategies for synthesizing trifluoromethylpyridines:
-
Chlorine/Fluorine Exchange: This widely used industrial method involves the chlorination of a methylpyridine (picoline) to form a trichloromethylpyridine, followed by a halogen exchange reaction with a fluoride source, such as hydrogen fluoride (HF) or antimony trifluoride (SbF₃), to yield the trifluoromethylpyridine.[1] This method is often performed in the vapor phase at high temperatures.
-
Direct Trifluoromethylation: This approach involves the direct introduction of a trifluoromethyl (CF₃) group onto the pyridine ring. This can be achieved through various reagents that act as electrophilic, nucleophilic, or radical trifluoromethylating agents.[2]
-
Cyclocondensation: This method involves constructing the pyridine ring from acyclic precursors that already contain a trifluoromethyl group.[3]
Q2: What are the most common byproducts in the chlorine/fluorine exchange method, and how can they be minimized?
A2: The most common byproducts in the chlorine/fluorine exchange method are multi-chlorinated pyridines, where additional chlorine atoms are added to the pyridine ring.[1] The formation of these byproducts is influenced by reaction conditions.
Minimization Strategies:
-
Control of Reaction Temperature: Higher temperatures can lead to over-chlorination. Operating within an optimal temperature range is crucial. For example, in the vapor-phase chlorination of β-picoline, increasing the temperature from 325°C to 350°C was shown to decrease the formation of 3-(trichloromethyl)pyridine while increasing the desired 2-chloro-5-(trichloromethyl)pyridine.
-
Molar Ratio of Reactants: Adjusting the molar ratio of chlorine to the picoline substrate can help control the extent of chlorination.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity of the chlorination reaction.
-
Recycling of Byproducts: Unwanted chlorinated byproducts can sometimes be converted back to the desired starting material or a useful intermediate through processes like catalytic hydrogenolysis.
Q3: How do I improve the regioselectivity of direct trifluoromethylation of pyridines?
A3: Regioselectivity in direct C-H trifluoromethylation of pyridines is a significant challenge due to the inherent reactivity of the pyridine ring. Radical trifluoromethylation often leads to a mixture of isomers.[2]
Strategies to Enhance Regioselectivity:
-
Directing Groups: Introducing a directing group on the pyridine ring can guide the trifluoromethylation to a specific position.
-
Substrate Activation: Activating the pyridine ring towards nucleophilic attack can enable more selective trifluoromethylation. One strategy involves the hydrosilylation of the pyridine to form an enamine intermediate, which then undergoes regioselective electrophilic trifluoromethylation.[4][5][6]
-
Choice of Trifluoromethylating Reagent: Different reagents exhibit different selectivities. For instance, Togni's reagents and Umemoto's reagents are common electrophilic trifluoromethylating agents, while the Langlois reagent is a source of trifluoromethyl radicals.[7] The choice of reagent should be tailored to the specific pyridine substrate and desired isomer.
Q4: What are the advantages and disadvantages of common trifluoromethylating reagents?
A4: The choice of trifluoromethylating reagent is critical for the success of a direct trifluoromethylation reaction.
| Reagent Class | Specific Reagent Examples | Advantages | Disadvantages |
| Hypervalent Iodine | Togni Reagents | Bench-stable, commercially available, broad substrate scope. | Can be less efficient for certain substrates compared to other reagents.[7] |
| Sulfonium Salts | Umemoto Reagents | Highly reactive, effective for a wide range of nucleophiles, often providing good to excellent yields.[7] | Can require harsher reaction conditions. |
| Radical Precursors | Langlois Reagent (CF₃SO₂Na) | Cost-effective, stable, and suitable for radical C-H trifluoromethylation.[7] | Reactions can sometimes lack regioselectivity. |
Q5: My reaction yield is low. What are the common causes and how can I troubleshoot this?
A5: Low yields in trifluoromethylpyridine synthesis can arise from several factors.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature (within the stability limits of reactants and products). - Ensure efficient mixing. |
| Reagent Decomposition | - Check the quality and purity of starting materials and reagents. - Use fresh reagents, especially for moisture-sensitive compounds. |
| Poor Regioselectivity | - Re-evaluate the choice of catalyst and reaction conditions to favor the desired isomer. - Consider a different synthetic strategy if regioselectivity remains poor. |
| Product Decomposition | - High reaction temperatures can sometimes lead to the decomposition of the desired product.[8] Consider lowering the temperature if product degradation is suspected. |
| Inefficient Purification | - Optimize the purification method (e.g., distillation, chromatography, crystallization) to minimize product loss. |
Troubleshooting Guides
Issue 1: Formation of Multiple Chlorinated Byproducts in Chlorine/Fluorine Exchange
Symptoms: GC-MS or NMR analysis of the crude product shows multiple peaks corresponding to dichlorinated or trichlorinated trifluoromethylpyridines.
Root Cause: Over-chlorination of the pyridine ring during the chlorination step. This is often exacerbated by high temperatures and an excess of the chlorinating agent.
Solutions:
-
Optimize Reaction Temperature: Systematically lower the reaction temperature in increments of 10-20°C to find the optimal balance between reaction rate and selectivity.
-
Adjust Reagent Stoichiometry: Carefully control the molar ratio of chlorine to the pyridine substrate. Start with a stoichiometric amount and gradually increase if the conversion is too low.
-
Catalyst Screening: If using a catalyst, screen different catalysts known for selective chlorination.
-
Flow Chemistry: For vapor-phase reactions, optimizing the residence time in the reactor can help minimize over-chlorination.
Issue 2: Poor Regioselectivity in Direct C-H Trifluoromethylation
Symptoms: Isolation of a mixture of 2-, 3-, and 4-trifluoromethylpyridine isomers with no clear major product.
Root Cause: The trifluoromethylation is proceeding via a non-selective mechanism, such as a radical pathway, or the electronic and steric factors of the substrate do not sufficiently differentiate the positions of the pyridine ring.
Solutions:
-
Change Trifluoromethylating Reagent: If using a radical source like the Langlois reagent, consider switching to an electrophilic reagent like a Togni or Umemoto reagent, which may offer different regioselectivity.
-
Substrate Modification: Introduce a directing group at a position that favors trifluoromethylation at the desired site. This group can potentially be removed in a subsequent step.
-
Hydrosilylation-Activation Strategy: For 3-position selective trifluoromethylation, consider a two-step approach involving hydrosilylation to form an enamine intermediate, followed by reaction with an electrophilic trifluoromethylating agent.[4][5][6]
Quantitative Data on Byproduct Formation
Table 1: Effect of Temperature on Byproduct Distribution in the Vapor-Phase Chlorination of β-Picoline
| Temperature (°C) | 2-chloro-5-(trichloromethyl)pyridine (%) | 3-(trichloromethyl)pyridine (%) |
| 325 | 65.4 | 18.5 |
| 350 | 68.6 | 2.6 |
Data adapted from a study on vapor-phase catalytic chlorination of beta-picoline.
Experimental Protocols
Protocol 1: 3-Position-Selective C-H Trifluoromethylation of Quinoline via Hydrosilylation
This protocol describes a method for the regioselective trifluoromethylation of quinoline at the 3-position.
Materials:
-
Quinoline
-
Methylphenylsilane
-
Tris(pentafluorophenyl)borane
-
1,2-dichloroethane (DCE)
-
Togni Reagent I
-
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Procedure:
-
To a solution of quinoline in 1,2-dichloroethane, add methylphenylsilane and tris(pentafluorophenyl)borane.
-
Heat the mixture at 65°C to facilitate the hydrosilylation reaction, forming the N-silyl enamine intermediate.
-
Cool the reaction mixture to 0°C.
-
Add Togni Reagent I to the solution and stir at temperatures ranging from 0°C to 25°C.
-
Add DDQ to the reaction mixture at 25°C to effect oxidation.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography to obtain 3-trifluoromethylquinoline.
This protocol is adapted from a published procedure on the 3-position-selective C-H trifluoromethylation of pyridine rings.[4]
Protocol 2: Purification of 2-chloro-5-(trifluoromethyl)pyridine by Melt Crystallization
This protocol is for the purification of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).
Procedure:
-
Crystallization:
-
Melt the crude 2,5-CTF.
-
Cool the melt at a controlled rate of approximately 0.071°C/min.
-
Continue cooling until a final crystallization temperature of 16-19°C is reached.
-
-
Sweating:
-
Heat the crystal mass at a controlled rate of 0.062-0.083°C/min.
-
Continue heating to a final sweating temperature of 28-30°C to allow impurities to drain from the crystal surface.
-
-
Product Recovery:
-
Collect the purified, molten 2,5-CTF. A purity of >99% can be achieved with this method.
-
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the synthesis, analysis, and purification of trifluoromethylpyridines.
Caption: Troubleshooting logic for addressing high byproduct formation in trifluoromethylpyridine synthesis.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
Technical Support Center: Production of 6-(Trífluoromethyl)nicotinohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 6-(trifluoromethyl)nicotinohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the production of this compound?
A1: The primary challenges during the scale-up of this compound synthesis revolve around two key areas: the introduction of the trifluoromethyl group and the final hydrazinolysis step. The trifluoromethylation of the pyridine ring can be expensive and may lead to regioisomeric impurities.[1] The subsequent conversion of the corresponding ester or acid to the hydrazide can be prone to side reactions and purification difficulties on a larger scale.
Q2: What are the most common side reactions to be aware of during the synthesis?
A2: A common side reaction during the formation of hydrazones (and by extension, hydrazides) is the formation of azine byproducts. This occurs when the hydrazide product reacts with a second molecule of the starting carbonyl compound (in this case, the ester or a related impurity).[2] Additionally, the trifluoromethyl group can influence the reactivity of the pyridine ring, potentially leading to unexpected side reactions with hydrazine.
Q3: How can I minimize the formation of the azine byproduct?
A3: To minimize azine formation, it is recommended to use a slight excess of hydrazine (1.1-1.2 equivalents). Furthermore, the carbonyl-containing starting material (the ester of 6-(trifluoromethyl)nicotinic acid) should be added slowly to the hydrazine solution to maintain a low concentration of the carbonyl compound throughout the reaction.[2]
Q4: My final product seems to be degrading over time. What are the likely causes and how can I prevent this?
A4: Hydrazides can be susceptible to oxidation, particularly when exposed to air and light. Degradation can also be catalyzed by residual acid or base from the synthesis. For long-term storage, it is advisable to keep the purified this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[2]
Q5: Are there any specific safety precautions for handling this compound and its precursors?
A5: Yes. Trifluoromethylated pyridine compounds can be harmful if swallowed, inhaled, or absorbed through the skin, and they can cause irritation to the eyes, skin, and respiratory tract.[3] Hydrazine and its derivatives are often toxic and can be corrosive.[2] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using TLC or LC-MS.- A slight increase in reaction temperature may be beneficial, but should be carefully controlled to avoid side reactions. |
| Hydrolysis of the ester starting material or the hydrazide product. | - Ensure all reagents and solvents are dry.- During workup, use neutral or slightly basic washes to remove any excess acid. | |
| Formation of azine byproduct. | - Use a slight excess of hydrazine (1.1-1.2 equivalents).- Add the ester of 6-(trifluoromethyl)nicotinic acid slowly to the hydrazine solution.[2] | |
| Product loss during purification. | - Optimize the recrystallization solvent system to maximize recovery.- Consider alternative purification methods such as column chromatography if recrystallization is inefficient. | |
| Product is Difficult to Purify (Oily or Gummy Solid) | Presence of unreacted starting materials. | - Ensure the reaction has gone to completion via TLC or LC-MS before workup. |
| Presence of byproducts (e.g., azine). | - Adjust the stoichiometry and reaction conditions to minimize byproduct formation (see above).- Employ a suitable purification technique. A polar solvent system might be required for chromatography due to the polarity of the hydrazide. | |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum. | |
| Reaction is Sluggish or Does Not Proceed | Low reactivity of the starting ester. | - The electron-withdrawing trifluoromethyl group can decrease the reactivity of the ester. Consider activating the carboxylic acid precursor with a coupling agent (e.g., EDC/HOBt) before reacting with hydrazine.[6] |
| Poor quality of reagents. | - Use high-purity starting materials and anhydrous hydrazine. | |
| Scale-up Leads to Decreased Yield and Purity | Inefficient heat transfer in larger reaction vessels. | - Ensure adequate stirring and temperature control. Consider using a jacketed reactor for better heat management. |
| Changes in mass transfer. | - Optimize stirring speed and reactor geometry to ensure proper mixing of reagents. | |
| Exothermic reaction runaway. | - For larger scale reactions, consider a semi-batch process where one reactant is added portion-wise to control the reaction exotherm. |
Experimental Protocols
Synthesis of this compound from Methyl 6-(Trifluoromethyl)nicotinate
This protocol is a general guideline and may require optimization based on laboratory conditions and scale.
Materials:
-
Methyl 6-(trifluoromethyl)nicotinate
-
Hydrazine hydrate (64-85% solution in water)
-
Ethanol (or another suitable alcohol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 6-(trifluoromethyl)nicotinate in ethanol.
-
Add a slight molar excess (1.1-1.2 equivalents) of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain pure this compound.
-
Dry the purified product under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in synthesis.
References
- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Aromatic hydrazides: A potential solution for Acinetobacter baumannii infections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage and Stability of Nicotinohydrazide Compounds
This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of nicotinohydrazide compounds. It includes frequently asked questions (FAQs) and troubleshooting guides to address common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid nicotinohydrazide compounds?
A1: For long-term stability, solid nicotinohydrazide compounds should be stored in airtight, light-resistant containers in a dry and well-ventilated place.[1] Exposure to humidity, light, and air can lead to degradation. Storing at low relative humidity has been shown to provide the best stability for related formulations.
Q2: My nicotinohydrazide compound has turned yellow during storage. What is the cause and is it still usable?
A2: A yellow discoloration upon exposure to light, especially under accelerated conditions of temperature and humidity, is a known issue for some nicotinohydrazide compounds like isoniazid.[2] This color change is often due to the formation of a specific degradation product, isonicotinic acid N'-(pyridyl-4-carbonyl)-hydrazide.[2] The presence of this impurity indicates that degradation has occurred. The usability of the compound depends on the extent of degradation and the requirements of your experiment. It is highly recommended to perform an analytical purity check (e.g., via HPLC) before use.
Q3: What are the primary degradation pathways for nicotinohydrazide compounds?
A3: Nicotinohydrazide compounds are susceptible to several degradation pathways, primarily:
-
Hydrolysis: The hydrazide functional group can be hydrolyzed under both acidic and alkaline conditions to yield nicotinic acid (isonicotinic acid) and hydrazine.[2][3] This is one of the most common degradation routes.[3]
-
Oxidation: The hydrazide moiety is susceptible to oxidation, which can be accelerated by exposure to air and certain metal ions.[4][5]
-
Photolysis: Exposure to light can induce degradation, often leading to discoloration.[2]
Q4: Are there any specific solvents or solutions to avoid when working with nicotinohydrazide compounds to minimize degradation?
A4: Yes. Solutions containing sugars like dextrose can accelerate the degradation of nicotinohydrazide compounds.[6] Strongly acidic or basic aqueous solutions should also be used with caution, as they can catalyze hydrolysis.[2][6] If preparing solutions, use of neutral, aprotic solvents is generally preferred for short-term storage. For aqueous solutions, stability is pH-dependent, and studies may be required to find the optimal pH for a specific compound.
Q5: What are some potential stabilizers that can be used in formulations containing nicotinohydrazide compounds?
A5: While specific stabilizers for nicotinohydrazide are not extensively documented in the provided search results, general strategies for stabilizing pharmaceutical compounds can be applied. These include the use of antioxidants to prevent oxidative degradation, chelating agents to bind metal ions that can catalyze degradation, and polymers or cyclodextrins to encapsulate and protect the drug molecule.[7][8][9] The choice of a suitable stabilizer would require formulation-specific development and stability testing.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low assay value or unexpected peaks in HPLC analysis of a stored sample. | Degradation due to improper storage (exposure to light, humidity, or high temperature). | Review storage conditions. Ensure the compound is stored in a desiccator, in an airtight, amber-colored vial, and at a controlled, cool temperature. Re-analyze a freshly prepared sample or a new batch of the compound to confirm. |
| Inconsistent results in biological assays. | Compound degradation in the assay medium (e.g., aqueous buffer, cell culture media). | Prepare solutions of the compound fresh before each experiment. Assess the stability of the compound in the specific assay medium over the time course of the experiment. Consider using aprotic solvents for stock solutions and minimizing the time the compound spends in aqueous buffers. |
| Solid compound appears clumpy or discolored. | Absorption of moisture and subsequent degradation. Exposure to light. | Discard the affected batch if purity is critical. For future storage, use a desiccator and light-resistant containers. Store under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive.[4] |
| Precipitation observed in a prepared solution. | Poor solubility or degradation to a less soluble product. | Check the solubility of the compound in the chosen solvent. If solubility is not the issue, precipitation may indicate degradation. Prepare fresh solutions and consider storing stock solutions at a lower temperature (e.g., -20°C or -80°C) after sterile filtration, but perform stability tests to ensure freeze-thaw cycles do not cause degradation. |
Quantitative Stability Data
The following tables summarize quantitative data from forced degradation studies on nicotinohydrazide (isoniazid) and related compounds, illustrating their stability under various stress conditions.
Table 1: Forced Degradation of Isoniazid
| Stress Condition | Duration | Temperature | % Degradation | Primary Degradation Products |
| 0.1 M HCl | 50 min | 37°C | 3.2 - 4.7% | Isonicotinic Acid |
| Hydrolysis | Not Specified | Not Specified | Extensive Decomposition | Isonicotinic Acid, Isonicotinamide |
| Oxidation (H₂O₂) | Not Specified | Not Specified | Moderate Sensitivity | Not Specified |
| Dry Heat | Not Specified | 50°C and 60°C | Stable | Not Applicable |
| Photolysis (Solid) | Not Specified | 40°C / 75% RH | Discoloration | Isonicotinic acid N'-(pyridyl-4-carbonyl)-hydrazide |
Data compiled from references[2][6].
Table 2: Hydrolysis Kinetics of Myristyl Nicotinate (a Nicotinic Acid Ester Prodrug)
| Parameter | Condition | Value |
| Activation Energy | Phosphate buffer at pH 9 | 24.57 Kcal mol⁻¹ |
| Half-life (t₁/₂) at 25°C | Extrapolated from Arrhenius plot | 466.5 days |
| Pseudo-first-order rate constant in liver homogenate | Not Specified | 0.012 min⁻¹ |
| Pseudo-first-order rate constant in skin homogenate | Not Specified | 0.028 min⁻¹ |
This data on a related nicotinic acid derivative illustrates the kinetics of hydrolysis, a key degradation pathway for nicotinohydrazide as well. Data from reference[10].
Visualizing Workflows and Degradation Pathways
Troubleshooting Logic for Nicotinohydrazide Instability
Caption: A logical workflow for troubleshooting stability issues with nicotinohydrazide compounds.
General Experimental Workflow for a Stability Study
Caption: A typical experimental workflow for conducting forced degradation stability studies.
Primary Hydrolytic Degradation Pathway
Caption: The primary hydrolytic degradation pathway for nicotinohydrazide compounds.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study on a nicotinohydrazide compound to identify potential degradation products and pathways, in accordance with ICH guidelines.[11][12]
Objective: To assess the intrinsic stability of the nicotinohydrazide compound under various stress conditions.
Materials:
-
Nicotinohydrazide compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, methanol
-
Appropriate buffers (e.g., phosphate buffer)
-
Volumetric flasks, pipettes, vials
-
pH meter, water bath, oven, photostability chamber
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve the nicotinohydrazide compound in a suitable solvent (e.g., HPLC-grade water or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2-8 hours). Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration for analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at room temperature or a slightly elevated temperature for a specified period. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store the solution at room temperature, protected from light, for a specified period. Withdraw samples and dilute for analysis.
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 60-80°C) for a specified period. At the end of the study, dissolve the sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for a reverse-phase HPLC method to separate the parent nicotinohydrazide compound from its potential degradation products.[2][13][14]
Objective: To develop and validate an HPLC method capable of quantifying the nicotinohydrazide compound in the presence of its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and a PDA or UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase:
-
Solvent A: An aqueous buffer (e.g., phosphate buffer, pH adjusted to 3.0-6.8).
-
Solvent B: Acetonitrile or Methanol.
-
A gradient or isocratic elution may be used. An example of a starting point could be a mobile phase of 96:4 (v/v) water:acetonitrile.[2]
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 254 nm or 262 nm).[2]
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of the nicotinohydrazide compound of known concentrations in the mobile phase to create a calibration curve.
-
Sample Preparation: Dilute the samples from the forced degradation study (Protocol 1) to a concentration within the linear range of the calibration curve using the mobile phase.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis:
-
Confirm the specificity of the method by ensuring that the degradation product peaks are well-resolved from the parent compound peak. Peak purity analysis using a PDA detector is recommended.[2]
-
Calculate the amount of degradation by comparing the peak area of the parent compound in the stressed samples to that of the unstressed control.
-
Quantify the parent compound in samples using the calibration curve.
-
Method Validation: The method should be validated according to ICH guidelines, including assessments of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[14]
References
- 1. reddit.com [reddit.com]
- 2. LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. benchchem.com [benchchem.com]
- 5. arxada.com [arxada.com]
- 6. researchgate.net [researchgate.net]
- 7. Stabilizers - Page 8 - CD Formulation [formulationbio.com]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. scispace.com [scispace.com]
- 13. ijprt.org [ijprt.org]
- 14. Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid | International Journal of Pharmacy Research & Technology [bibliomed.org]
Troubleshooting low bioactivity in novel nicotinohydrazide analogs
Welcome to the technical support center for novel nicotinohydrazide analogs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, purification, and bioactivity assessment of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: My novel nicotinohydrazide analog exhibits significantly lower bioactivity than expected. What are the primary areas to investigate?
Low bioactivity in newly synthesized nicotinohydrazide analogs can stem from several factors. A systematic approach to troubleshooting is crucial and should focus on three main areas:
-
Compound Integrity: Verification of the chemical structure, purity, and stability of your analog is the critical first step.
-
Physicochemical Properties: Poor solubility and compound aggregation are common culprits that can prevent the analog from reaching its biological target.
-
Experimental Assay Setup: Issues with the bioassay itself, such as incorrect parameters, reagent degradation, or an inappropriate assay choice, can lead to misleading results.
Troubleshooting Guides
Guide 1: Issues Related to Compound Identity, Purity, and Stability
Q2: How can I be certain that the synthesized compound is the correct nicotinohydrazide analog and of sufficient purity?
Verifying the structural identity and purity of your synthesized analog is paramount. Any deviation from the expected structure or the presence of impurities can drastically affect bioactivity.
-
Structural Verification: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure and molecular weight of your compound.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining purity. For biological assays, a purity level of >95% is recommended.
Q3: My nicotinohydrazide analog appears to be degrading during my biological assay. How can I address this instability?
Hydrazone moieties, which are common in nicotinohydrazide analogs, can be susceptible to hydrolysis, especially in biological media like plasma.
-
Storage: Store your compound as a lyophilized powder at -20°C or -80°C in a desiccator to protect it from moisture.
-
Assay Conditions: Be aware that components in plasma can catalyze hydrazone hydrolysis.[1] If instability is suspected, consider running control experiments to assess the compound's stability in the assay medium over the time course of the experiment. Aromatic hydrazones are generally more stable than their aliphatic counterparts.[2]
| Parameter | Recommendation |
| Storage Temperature | -20°C or -80°C |
| Storage Form | Lyophilized powder |
| Storage Environment | Desiccator (dry) |
Table 1: Recommended Storage Conditions for Nicotinohydrazide Analogs
Guide 2: Addressing Physicochemical Properties
Q4: I'm having difficulty dissolving my nicotinohydrazide analog in aqueous buffers for my bioassay. Could this be the reason for the low activity?
Yes, poor aqueous solubility is a frequent cause of artificially low bioactivity. If your compound precipitates in the assay medium, its effective concentration will be lower than intended, leading to inaccurate results.
-
Co-solvents: A small percentage (typically <1%) of a biocompatible solvent like DMSO can be used to initially dissolve the compound before further dilution in the aqueous assay buffer.
-
Formulation Strategies: For in vivo studies, or if solubility issues persist, consider formulation strategies using excipients like cyclodextrins.
-
Structural Modification: If poor solubility is a recurring issue across a series of analogs, it may be necessary to introduce more polar functional groups through medicinal chemistry efforts.
Q5: Is it possible that my compound is aggregating in the assay medium, and how would I check for this?
Compound aggregation can reduce the effective concentration of the monomeric, active form of your analog, leading to lower observed bioactivity.
-
Dynamic Light Scattering (DLS): DLS is a technique that can be used to assess the aggregation state of your compound in solution. Prepare the sample in the same buffer and at the same concentration used in your bioassay for DLS analysis.
Guide 3: Bioassay-Specific Troubleshooting
Q6: I am performing an antituberculosis screen using the Microplate Alamar Blue Assay (MABA). What are some common pitfalls?
The MABA is a widely used method for assessing the antitubercular activity of compounds. However, several factors can influence the outcome.
-
Reagent Stability: Ensure the Alamar Blue reagent has been stored correctly (protected from light) and has not expired. If the reagent has been frozen, it should be warmed to 37°C and mixed thoroughly to ensure all components are in solution.[3]
-
Autofluorescence: If you observe high background fluorescence, the cell culture medium itself might be autofluorescent. Consider washing the cells and performing the assay in a balanced salt solution.[4]
-
Incorrect Wavelengths: Verify that the excitation and emission wavelengths used in your plate reader are appropriate for the assay.
-
Low Signal: If the fluorescence signal is too low, you can try increasing the incubation time with the Alamar Blue reagent or adjusting the gain settings on your plate reader.[3]
Q7: My results from the MABA are inconsistent. What could be the cause?
Inconsistent results can arise from several sources.
-
Pipetting Errors: Ensure your pipettes are calibrated and that you are using proper pipetting techniques to avoid variability in the volumes of reagents and compounds added to the wells.
-
Cell Clumping: Uneven distribution of bacterial cells can lead to erratic readings. Ensure your bacterial suspension is homogenous before dispensing it into the microplate wells.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the components and lead to spurious results. To mitigate this, consider not using the outermost wells for experimental data or filling them with sterile media.
Experimental Protocols
Protocol 1: General Synthesis of Nicotinohydrazide Analogs
This protocol describes a general two-step synthesis for nicotinohydrazide analogs, starting from a nicotinic acid derivative.
-
Step 1: Synthesis of Nicotinic Acid Hydrazide:
-
A mixture of methyl nicotinate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 8-12 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated nicotinic acid hydrazide is filtered, washed with cold ethanol, and dried.[1]
-
-
Step 2: Synthesis of Nicotinohydrazide Schiff Bases:
-
Nicotinic acid hydrazide (0.01 mol) and the desired aromatic aldehyde (0.01 mol) are dissolved in ethanol (50 ml) containing a few drops of glacial acetic acid.
-
The mixture is gently heated at 60°C for 1 hour.
-
The reaction mixture is then poured into ice-cold water and filtered to collect the precipitated product.
-
The crude product can be purified by recrystallization.[5]
-
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvent systems for nicotinohydrazide analogs include ethanol, or mixtures like n-hexane/acetone or n-hexane/ethyl acetate.[6]
-
Dissolution: Dissolve the crude nicotinohydrazide analog in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. If not, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. The flask can then be placed in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) using MABA
This protocol outlines the determination of the MIC of a nicotinohydrazide analog against Mycobacterium tuberculosis.
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microplate.
-
Inoculum Preparation: A suspension of M. tuberculosis is prepared and its turbidity is adjusted to a McFarland standard.
-
Inoculation: The prepared bacterial suspension is added to each well of the microplate containing the compound dilutions.
-
Incubation: The microplate is incubated at 37°C for a specified period (typically 5-7 days).
-
Addition of Alamar Blue: After incubation, Alamar Blue solution is added to each well, and the plate is re-incubated for 24 hours.
-
Reading the Results: The plate is read using a fluorometer or spectrophotometer. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
| Parameter | Description |
| Assay Principle | Resazurin (blue) is reduced to the fluorescent resorufin (pink) by viable mycobacteria. |
| Endpoint | Lowest compound concentration that inhibits the blue-to-pink color change. |
| Incubation Time | 5-7 days post-inoculation, followed by 24h with Alamar Blue. |
Table 2: Key Parameters for the Microplate Alamar Blue Assay (MABA)
Visualizations
Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. jrmg.um.edu.my [jrmg.um.edu.my]
- 6. Purification [chem.rochester.edu]
Technical Support Center: Refining Purification Protocols for Trifluoromethyl-Containing Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for trifluoromethyl-containing compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of compounds containing trifluoromethyl groups, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Recovery After Column Chromatography
| Question | Potential Causes | Solutions |
| Why is my recovery of the trifluoromethyl-containing compound low after column chromatography? | 1. High Polarity: The compound may be highly polar and strongly retained on the silica gel. 2. Instability: The compound might be unstable on silica gel. The trifluoromethyl group can influence the electronic properties of the molecule, potentially making it susceptible to degradation on acidic silica. 3. Inappropriate Solvent System: The chosen eluent may not be optimal for eluting the compound effectively. | 1. Increase Eluent Polarity: Use a more polar eluent or a gradient elution to increase the eluting power of the mobile phase. 2. Change Stationary Phase: Consider using a different stationary phase such as alumina or reverse-phase silica (C18).[1] 3. Minimize Contact Time: Reduce the time the compound spends on the column by running the column faster (flash chromatography).[1] 4. Systematic Solvent Screening: Perform a thorough solvent screen using Thin Layer Chromatography (TLC) to identify an optimal solvent system that provides good separation and a suitable retention factor (Rf) of 0.2-0.4.[1] |
Issue 2: Co-elution of Impurities
| Question | Potential Causes | Solutions |
| How can I separate my trifluoromethyl-containing compound from co-eluting impurities? | 1. Similar Polarity: The desired compound and impurities may have very similar polarities, making separation by normal-phase chromatography challenging. 2. Isomeric Impurities: The synthesis may have produced isomeric impurities that are difficult to separate.[1] | 1. Optimize Chromatographic Conditions: Experiment with different solvent systems or a stationary phase with different selectivity (e.g., alumina, C18).[1] 2. High-Performance Liquid Chromatography (HPLC): HPLC or Supercritical Fluid Chromatography (SFC) can offer higher resolution for separating closely related compounds.[1] 3. Multi-Step Purification: Employ a multi-step strategy. This could involve an initial crystallization or liquid-liquid extraction to remove some impurities before performing column chromatography.[1] |
Issue 3: Product Fails to Crystallize or Oils Out
| Question | Potential Causes | Solutions |
| My trifluoromethyl-containing compound is not crystallizing from the solution or is forming an oil. What should I do? | 1. Presence of Impurities: Impurities can inhibit the formation of a crystal lattice. 2. Inappropriate Solvent: The chosen solvent may not be suitable for crystallization. 3. Low Melting Point: The compound may have a low melting point or exist as a stable oil at room temperature. | 1. Further Purification: Purify the crude material by chromatography to remove impurities before attempting crystallization.[1] 2. Solvent Screening: Screen a variety of solvents with different polarities. Techniques like slow evaporation, cooling, or vapor diffusion can be employed to induce crystallization.[1] 3. Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may also help.[1] 4. Salt Formation or Co-crystallization: If the compound is an oil, attempting to form a salt or a co-crystal might induce crystallization.[1] 5. Preparative HPLC: If all else fails, preparative HPLC may be the best method to obtain a pure, non-crystalline product.[1] |
Issue 4: Compound Degradation During Purification
| Question | Potential Causes | Solutions |
| I suspect my trifluoromethyl-containing compound is degrading during purification. How can I prevent this? | 1. Sensitivity to Acidic or Basic Conditions: The trifluoromethyl group can alter the electronic properties of the molecule, making it sensitive to acidic or basic conditions on silica gel or in the solvent. | 1. Neutralize Stationary Phase: Use a deactivated stationary phase (e.g., silica gel treated with a base like triethylamine). 2. Use Neutral Solvents: Ensure that the solvents used for chromatography are neutral and free of acidic or basic impurities. 3. Alternative Purification Methods: Consider purification techniques that avoid potentially harsh conditions, such as recrystallization from a neutral solvent or reverse-phase chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the general challenges in purifying trifluoromethyl-containing compounds?
A1: The presence of the highly electronegative trifluoromethyl group can significantly alter a molecule's properties, leading to purification challenges. These include changes in polarity, making separation from byproducts difficult, and potential instability on common stationary phases like silica gel.[1] The strong electron-withdrawing nature of the CF3 group can also affect the pKa of nearby functional groups, influencing solubility and chromatographic behavior.
Q2: How do I choose a suitable solvent system for column chromatography of a trifluoromethyl-containing compound?
A2: A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems.[1] Begin with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.[2] Aim for a solvent system that provides a retention factor (Rf) of 0.2-0.4 for your target compound and good separation from impurities.[1]
Q3: What analytical techniques are best for assessing the purity of my trifluoromethyl-containing compound?
A3: A combination of techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is a standard method for determining purity with high accuracy.[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is crucial for confirming the structure and identifying any fluorine-containing impurities.[1][4] Mass spectrometry (MS) will confirm the molecular weight of your compound.[1]
Q4: Can the trifluoromethyl group itself cause issues during mass spectrometry analysis?
A4: Yes, the trifluoromethyl group can influence fragmentation patterns in mass spectrometry. Common fragmentation pathways include the loss of the CF3 radical or rearrangements involving the fluorine atoms.[5] Understanding these patterns can be helpful in identifying your compound and any related impurities.
Q5: Are there any special considerations for the recrystallization of polar trifluoromethyl-containing compounds?
A5: Yes, the high polarity and unique intermolecular interactions of these compounds can make recrystallization challenging.[6] It is important to perform a systematic solvent screening to find a solvent that dissolves the compound at high temperatures but has low solubility at cooler temperatures. Two-solvent systems can also be effective.[6]
Data Presentation: Purification of Trifluoromethyl-Containing Compounds
The following tables summarize quantitative data from representative purification protocols.
Table 1: Column Chromatography Purification Data
| Compound | Stationary Phase | Mobile Phase | Yield | Purity | Reference |
| 3,4-Dichloro-7-(trifluoromethyl)quinoline | Silica Gel (230-400 mesh) | 10% Ethyl Acetate in Hexane | 84% | >98% (by HPLC) | [2] |
| (rel-4S,5R)-9-Methyl-1-phenyl-4-(p-tolyl)-3-(trifluoromethyl)-7-oxa-1,2,8-triazaspiro[4.4]nona-2,8-dien-6-one | Silica Gel (200-300 mesh) | Petroleum ether/ethyl acetate (20:1 v/v) | 78% | Not specified | [7] |
| (rel-4R,5R)-9-Methyl-1-phenyl-4-(p-tolyl)-3-(trifluoromethyl)-7-oxa-1,2,8-triazaspiro[4.4]nona-2,8-dien-6-one | Silica Gel (200-300 mesh) | Petroleum ether/ethyl acetate (20:1 v/v) | 10% | Not specified | [7] |
| Trifluoromethylated Alcohols (TMS-protected) | Silica Gel | Hexanes/ethyl acetate (9:1) | Excellent (not quantified) | Not specified |
Table 2: Purity Assessment Method Comparison for 3-Bromo-6-(trifluoromethyl)-1H-indazole
| Parameter | qNMR | HPLC-UV | GC-FID | DSC |
| Purity Assay (% w/w) | 99.2 ± 0.2 | 99.3 ± 0.1 | 99.1 ± 0.3 | >99 (mol%) |
| Precision (RSD, %) | < 1.0 | < 0.5 | < 1.5 | ~0.5-2.0 |
| Data is representative and based on the known capabilities of each technique for similar analytes.[3] |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
This protocol is a general guideline and should be optimized for each specific compound.
-
Slurry Preparation: Create a slurry of silica gel in a non-polar solvent (e.g., hexane).[1]
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Column Packing: Pour the slurry into a glass column and allow the silica to settle under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.[1]
-
Sample Loading: Dissolve the crude trifluoromethyl-containing compound in a minimal amount of the chromatography solvent or a slightly more polar solvent. Alternatively, for better separation, perform a dry-loading by adsorbing the dissolved sample onto a small amount of silica gel and evaporating the solvent to a free-flowing powder. Carefully load the sample onto the top of the silica gel bed.[1][2]
-
Elution: Begin eluting the column with the predetermined solvent system (e.g., a gradient of ethyl acetate in hexane).[1]
-
Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.[1]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[1]
Protocol 2: General Procedure for Recrystallization
This protocol provides a general framework for purifying solid trifluoromethyl-containing compounds.
-
Solvent Selection: In a small test tube, dissolve a small amount of the impure compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature.[1]
-
Dissolution: In a larger flask, dissolve the bulk of the impure compound in the minimum amount of the hot solvent.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may also induce crystallization.[1]
-
Isolation: Collect the crystals by vacuum filtration.[1]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[1]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[1]
Visualizations
Caption: A logical workflow for troubleshooting common purification issues.
Caption: A general experimental workflow for purification and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Metabolic Landscape of Nicotinohydrazide-Based Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nicotinohydrazide-based drug candidates. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the metabolic instability of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways responsible for the degradation of nicotinohydrazide-based compounds?
A1: Nicotinohydrazide derivatives are primarily metabolized through two key enzymatic pathways, drawing parallels from the well-studied metabolism of isoniazid, a structural analog.[1][2][3] The main routes of biotransformation are:
-
N-Acetylation: The terminal amine of the hydrazide group is susceptible to acetylation, a reaction catalyzed by the N-acetyltransferase 2 (NAT2) enzyme.[1][2][4][5] This is often a major route of metabolism and can lead to the formation of N-acetylnicotinohydrazide. The rate of this reaction can vary significantly between individuals due to genetic polymorphisms in the NAT2 enzyme, leading to "slow" and "fast" acetylator phenotypes.[1][6]
-
Hydrolysis: The hydrazide bond can be cleaved by amidase enzymes, resulting in the formation of isonicotinic acid and a hydrazine moiety.[1][2][7] This pathway can expose a reactive hydrazine group, which can be a precursor to toxic metabolites.[1][5]
Q2: What are the major metabolites I should expect to see in my in vitro and in vivo experiments?
A2: Based on the primary metabolic pathways, the following are the most common metabolites observed for nicotinohydrazide-based compounds:
-
N-Acetylnicotinohydrazide: Formed via N-acetylation of the parent compound.[1][4]
-
Isonicotinic Acid: A product of the hydrolysis of the hydrazide bond.[1][2]
-
Hydrazine Derivatives: Released upon hydrolysis of the parent compound or its acetylated metabolite.[1][5]
-
Oxidized Metabolites: The released hydrazine and acetylhydrazine can be further oxidized by Cytochrome P450 enzymes, particularly CYP2E1, to form reactive intermediates.[1][5][8]
-
Hydrazones: Nicotinohydrazide and its hydrazine metabolites can react non-enzymatically with endogenous aldehydes and ketones (e.g., pyridoxal phosphate, pyruvic acid) to form hydrazones.[1][5]
Q3: My nicotinohydrazide candidate shows high clearance in human liver microsomes. What are the likely enzymatic culprits?
A3: High clearance in human liver microsomes (HLM) for a nicotinohydrazide-based compound points towards metabolism by enzymes present in this subcellular fraction. The primary suspects are:
-
Cytochrome P450 (CYP) Enzymes: Specifically, CYP2E1 is known to be involved in the oxidation of hydrazine and acetylhydrazine metabolites, which are formed after initial hydrolysis.[1][5][8] Other CYP isoforms may also play a role depending on the specific substitutions on your compound.
-
Amidase Activity: While primarily cytosolic, some amidase activity can be present in microsomal fractions and contribute to the initial hydrolysis of the hydrazide bond.[2]
It is also important to consider the potential role of Aldehyde Oxidase (AO) , a cytosolic enzyme, which can metabolize N-heterocyclic compounds.[2][9] If your in vitro system includes the S9 fraction or hepatocytes, AO could be a significant contributor to metabolism.
Q4: How can I improve the metabolic stability of my nicotinohydrazide lead compound?
A4: Several medicinal chemistry strategies can be employed to enhance the metabolic stability of nicotinohydrazide derivatives:
-
Prodrug Approaches: Masking the labile hydrazide functionality can protect it from premature metabolism.[10][11][12] This can be achieved by forming a hydrazone with a cleavable promoiety, which is later hydrolyzed at the target site to release the active drug.
-
Structural Modification:
-
Steric Hindrance: Introducing bulky groups near the hydrazide moiety can sterically hinder the approach of metabolizing enzymes.
-
Electronic Modulation: Modifying the electronic properties of the pyridine ring with electron-withdrawing or electron-donating groups can influence the susceptibility of the molecule to metabolism.[13][14][15][16][17][18] For instance, electron-withdrawing groups on the pyridine ring can decrease the electron density and potentially reduce the rate of oxidation.[15][17]
-
Blocking Metabolic Hotspots: If a specific site of metabolism is identified (e.g., a particular carbon on the pyridine ring), modification at that position (e.g., fluorination) can block metabolism.
-
Troubleshooting Guides
Guide 1: In Vitro Metabolic Stability Assays
Issue: Rapid disappearance of the parent compound in Human Liver Microsomes (HLM) Assay.
| Potential Cause | Troubleshooting Step | Rationale |
| High CYP450 Activity | 1. Run the assay with and without the cofactor NADPH.[5] 2. Include known broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) or specific CYP isoform inhibitors. | If degradation is significantly reduced in the absence of NADPH or in the presence of CYP inhibitors, it confirms CYP-mediated metabolism. |
| Amidase-mediated Hydrolysis | 1. Compare stability in microsomes vs. S9 fraction or hepatocytes. 2. Use known amidase inhibitors if available. | Amidases are primarily cytosolic, so higher degradation in S9 or hepatocytes compared to microsomes suggests their involvement. |
| Chemical Instability | Run a control incubation in buffer at 37°C without any biological matrix. | This will determine if the compound is inherently unstable under the assay conditions (pH, temperature). |
Issue: High variability in metabolic stability results between experiments.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Microsome Activity | 1. Use microsomes from the same lot for a series of experiments. 2. Always include positive control compounds with known metabolic rates. | Microsomal activity can vary between batches and donors. Consistency in materials and controls is key. |
| Pipetting Errors | 1. Ensure accurate pipetting of the test compound, microsomes, and cofactors. 2. Prepare master mixes to minimize pipetting variability. | Small variations in concentrations can lead to significant differences in metabolic rates. |
| Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles of microsomal preparations and stock solutions. | Repeated freezing and thawing can degrade enzyme activity and compound integrity. |
Guide 2: LC-MS/MS Analysis of Nicotinohydrazide and its Metabolites
Issue: Poor peak shape (tailing, fronting, or splitting) for the parent compound or metabolites.
| Potential Cause | Troubleshooting Step | Rationale |
| Interaction with Metal Surfaces | Use a column with a metal-free hardware or passivate the LC system. | The basic nitrogen of the pyridine ring and the hydrazide moiety can chelate with metal ions in the LC system. |
| Secondary Interactions with Silica | 1. Adjust the mobile phase pH. 2. Use a column with a highly inert stationary phase. | Residual silanols on the column can interact with the basic functionalities of the analytes. |
| Sample Solvent Mismatch | Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase.[19] | Injecting in a strong solvent can cause peak distortion. |
Issue: Low sensitivity or no detection of hydrazine/acetylhydrazine metabolites.
| Potential Cause | Troubleshooting Step | Rationale |
| High Reactivity and Polarity | Derivatize the hydrazine and acetylhydrazine with an aldehyde (e.g., p-tolualdehyde) to form more stable and less polar hydrazones prior to LC-MS/MS analysis.[20] | Hydrazine and acetylhydrazine are small, polar, and highly reactive, making them difficult to retain on reversed-phase columns and prone to degradation. |
| Poor Ionization | Optimize the ion source parameters (e.g., temperature, gas flows) and mobile phase additives (e.g., formic acid, ammonium formate) to enhance ionization efficiency. | These small molecules may not ionize efficiently under standard conditions. |
| Adsorption to Surfaces | Use deactivated vials and minimize sample exposure to reactive surfaces. | The reactive nature of hydrazines can lead to their loss through adsorption. |
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of Isoniazid (a Nicotinohydrazide Analog) in Humans
| Parameter | Slow Acetylators | Fast Acetylators | Reference |
| Half-life (t½) | 2-5 hours | 0.5-1.6 hours | [21] |
| Oral Clearance (CL/F) | Lower | Higher | [10] |
| Peak Plasma Concentration (Cmax) | Higher | Lower | [10] |
| Area Under the Curve (AUC) | 36.42 ± 11.53 mg/L·h | 16.50 ± 7.02 mg/L·h | [22] |
Table 2: In Vitro Intrinsic Clearance of Isoniazid in Human Liver Microsomes
| Parameter | Value | Reference |
| Intrinsic Clearance (CLint) | 30.9 µL/min/mg | [11] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To determine the in vitro half-life and intrinsic clearance of a nicotinohydrazide-based drug candidate in human liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[5]
-
Magnesium chloride (MgCl₂) solution
-
Internal standard solution in organic solvent (e.g., acetonitrile or methanol) for quenching
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw human liver microsomes on ice.
-
Prepare the incubation mixture by diluting the microsomes in phosphate buffer to the desired final concentration (e.g., 0.5 mg/mL). Add MgCl₂ to a final concentration of 3.3 mM.[5]
-
Prepare the test compound working solution by diluting the stock solution in buffer to achieve a final incubation concentration of 1 µM.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the incubation mixture and the NADPH regenerating system at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to the incubation mixture containing the test compound.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[23]
-
Immediately quench the reaction by adding the aliquot to a well containing the cold organic solvent with the internal standard.
-
-
Sample Processing:
-
After the final time point, centrifuge the 96-well plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining parent compound at each time point relative to the 0-minute sample.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
-
Protocol 2: Plasma Stability Assay
Objective: To assess the stability of a nicotinohydrazide-based drug candidate in plasma.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human plasma (heparinized)
-
Phosphate buffer (pH 7.4)
-
Internal standard solution in organic solvent (e.g., acetonitrile or methanol) for quenching
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw human plasma at 37°C.
-
Prepare the test compound working solution to achieve a final concentration of 1-10 µM in plasma. The final DMSO concentration should be <1%.
-
-
Incubation:
-
Add the test compound working solution to the pre-warmed plasma.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot.[24]
-
Quench the reaction by adding the aliquot to a well containing cold organic solvent with the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate plasma proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis and Data Analysis:
-
Follow the same analysis and data calculation steps as described in Protocol 1 to determine the percentage of the compound remaining over time and its half-life in plasma.
-
Visualizations
Caption: Primary metabolic pathways of nicotinohydrazide-based drug candidates.
Caption: General workflow for in vitro metabolic stability assays.
Caption: Troubleshooting logic for identifying metabolic pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. PharmGKB Summary: Isoniazid Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. m.youtube.com [m.youtube.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 9. General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetics and Pharmacodynamics of Isoniazid and its Metabolite Acetylisoniazid in Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. mdpi.com [mdpi.com]
- 17. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Sample prep: hydrazine derivatization for LC-MS/MS analysis - Chromatography Forum [chromforum.org]
- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 22. researchgate.net [researchgate.net]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Regioselective Synthesis of Nicotinic Acid Derivatives
Welcome to the technical support center for nicotinic acid reactions. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges related to regioselectivity in the functionalization of nicotinic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in reactions involving the nicotinic acid (pyridine-3-carboxylic acid) ring?
A1: The regioselectivity of nicotinic acid reactions is governed by a combination of electronic effects, steric hindrance, and the directing influence of substituents. The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.[1][2] The nitrogen atom's lone pair can also coordinate with Lewis acids or transition metals, which can influence the ring's reactivity.[3] Furthermore, the position of the carboxylic acid group at C3, along with other substituents, dictates the electronic density and steric accessibility of the remaining positions.
Q2: How do electronic and steric effects direct substitution on the pyridine ring?
A2: Electronic effects determine the inherent reactivity of each position. The electron-withdrawing nature of the nitrogen atom makes the C2, C4, and C6 positions electrophilic and thus targets for nucleophiles. Conversely, electrophilic substitution is disfavored and, when it occurs, typically happens at the C3 and C5 positions.[4] Steric hindrance, which is the physical blocking by bulky molecular groups, can prevent reactions at otherwise electronically favored positions.[5][6][7] For instance, a large group at C2 can hinder a reaction at that position, potentially favoring substitution at C4 or C6.[8]
Q3: What is the role of a "directing group" in achieving regioselectivity?
A3: A directing group is a functional group that is temporarily or permanently installed on the nicotinic acid scaffold to control the position of a subsequent reaction. These groups can function in several ways, such as through chelation assistance, where the group coordinates to a metal catalyst and delivers the reagent to a specific nearby C-H bond (ortho-directing).[9] They can also alter the electronic properties or introduce steric bulk to favor one position over another. After the desired reaction, some directing groups can be removed.
Q4: How can I functionalize the challenging C3 position of the pyridine ring?
A4: Direct functionalization at the C3 position is challenging due to the electronic properties of the pyridine ring.[10] However, strategies have been developed to achieve this. One approach involves a dearomatization-rearomatization sequence.[10] Another method uses transition-metal catalysis with specifically designed ligands that can direct arylation to the C3 position, although mixtures with other isomers can sometimes be obtained.[3]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in C-H Functionalization Reactions
Q: My direct C-H functionalization reaction is yielding a mixture of isomers (e.g., C2, C4, C5). How can I improve selectivity for a single position?
A: Achieving high regioselectivity in pyridine C-H functionalization is a common challenge.[1][2] Several factors should be optimized:
-
Catalyst and Ligand System: For transition-metal-catalyzed reactions, the choice of metal (e.g., Palladium, Iridium, Rhodium) and, crucially, the ligand is paramount.[3][11] Ligands can influence the reaction outcome through both steric and electronic effects. It is advisable to screen a variety of ligands to find the optimal one for your desired transformation.
-
Directing Groups: Employing a directing group can be one of the most effective strategies. A chelating group can guide a metal catalyst to a specific C-H bond, often in the ortho-position.
-
Solvent and Temperature: Reaction conditions can significantly impact selectivity. Lowering the temperature can sometimes enhance selectivity by favoring the transition state with the lower activation energy.[12] Experimenting with solvents of varying polarity may also influence the regiochemical outcome.[12]
-
Protecting/Activating the Nitrogen: The pyridine nitrogen can be quaternized to become a better electrophile, which can alter the reactivity and direct nucleophilic addition.[4]
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 4. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. quora.com [quora.com]
- 6. Steric effects - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Unusual sterically controlled regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine. Straightforward access to highly substituted nicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Catalyst-Controlled Enantioselective and Regiodivergent Addition of Aryl Boron Nucleophiles to N-alkyl Nicotinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Anticancer Activity of Novel 1,3,4-Oxadiazole Derivatives: A Comparative Guide
The quest for novel anticancer agents with enhanced efficacy and reduced side effects is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds, 1,3,4-oxadiazole derivatives have emerged as a promising class of therapeutic candidates due to their diverse and potent biological activities.[1][2][3] This guide provides a comparative analysis of the anticancer properties of recently developed 1,3,4-oxadiazole derivatives, supported by experimental data and detailed methodologies to aid researchers in the field.
Comparative Anticancer Activity
Recent studies have highlighted the cytotoxic and apoptotic effects of novel 1,3,4-oxadiazole derivatives across a range of human cancer cell lines. The data presented below summarizes the in vitro anticancer activity of representative compounds from different research endeavors.
Table 1: Cytotoxicity of Novel 1,3,4-Oxadiazole Derivatives Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Series 1: 2,5-disubstituted-1,3,4-oxadiazoles | ||||
| Compound 3e (2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole) | MDA-MB-231 (Breast) | MTS | Lower than Doxorubicin at 10µM | [4][5][6] |
| HT-29 (Colon) | MTS | >10 µM | [4][5][6] | |
| Series 2: 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives | ||||
| Compound 4h | A549 (Lung) | MTT | <0.14 µM | [7] |
| Compound 4i | A549 (Lung) | MTT | 1.59 µM | [7] |
| Compound 4l | A549 (Lung) | MTT | 1.80 µM | [7] |
| Cisplatin (Standard) | A549 (Lung) | MTT | 4.98 µM | [7] |
| Series 3: 1,3,4-oxadiazole-2(3H)-thione analogues | ||||
| Compound 3i | HeLa (Cervical) | MTT | Not specified | [8] |
| Compound 3j | HeLa (Cervical) | MTT | Not specified | [8] |
| Series 4: 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) | ||||
| CMO | HCCLM3 (Hepatocellular) | MTT | 27.5 µM | [9] |
| Series 5: Mannich Bases of 5-(pyridin-4-yl)-4-substituted-1,2,4-triazole-3-thiones | ||||
| Compound 6m | NUGC (Gastric) | Not specified | 0.021 µM | [10] |
| CHS 828 (Standard) | NUGC (Gastric) | Not specified | 0.025 µM | [10] |
Table 2: Apoptosis Induction by Novel 1,3,4-Oxadiazole Derivatives
| Compound | Cancer Cell Line | Method | Apoptotic Cell Population (%) | Reference |
| Series 2: 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives | ||||
| Compound 4h | A549 (Lung) | Annexin V-FITC | 19.20% | [7] |
| Compound 4i | A549 (Lung) | Annexin V-FITC | 21.54% | [7] |
| Cisplatin (Standard) | A549 (Lung) | Annexin V-FITC | 10.07% | [7] |
| Series 3: 1,3,4-oxadiazole-2(3H)-thione analogues | ||||
| Compound 3i & 3j | HeLa (Cervical) | Annexin V APC | Increased apoptosis | [8] |
Experimental Protocols
The validation of anticancer activity relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays cited in the comparison.
Cell Viability Assay (MTS/MTT)
This assay is fundamental for assessing the cytotoxic effects of compounds on cancer cells.
-
Principle: Tetrazolium salts (MTS or MTT) are reduced by metabolically active cells to form a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 1,3,4-oxadiazole derivatives and a vehicle control. A known anticancer drug (e.g., Doxorubicin or Cisplatin) is used as a positive control.
-
Incubate the plate for a specified period (e.g., 24 or 48 hours).
-
Add the MTS or MTT reagent to each well and incubate for 2-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and is used to detect exposed PS. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells.
-
Protocol:
-
Treat cancer cells with the test compounds for a specified duration.
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The cell populations are quantified as follows:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
-
Cell Cycle Analysis
This assay determines the effect of a compound on the progression of cells through the different phases of the cell cycle.
-
Principle: The DNA content of cells varies depending on the phase of the cell cycle (G1, S, G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide, is used to stain the cells. The fluorescence intensity is then measured by flow cytometry, which allows for the quantification of cells in each phase.
-
Protocol:
-
Treat cells with the 1,3,4-oxadiazole derivatives for the desired time.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells with PBS and treat with RNase A to degrade RNA.
-
Stain the cells with propidium iodide.
-
Analyze the DNA content by flow cytometry. The resulting histogram is used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizing Mechanisms and Workflows
Signaling Pathways and Experimental Designs
The anticancer effects of 1,3,4-oxadiazole derivatives are often attributed to their interaction with specific cellular signaling pathways. For instance, some derivatives have been shown to induce apoptosis through the intrinsic pathway, often involving the modulation of Bcl-2 family proteins and the activation of caspases.[8] Others are proposed to target signaling cascades like NF-κB or STAT3.[5][6][9][11]
Caption: General workflow for validating the anticancer activity of novel compounds.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Exploring Therapeutic Potential of 1,3,4-Oxadiazole Nucleus as Anticancer Agents: A Mini-review | Bentham Science [benthamscience.com]
- 3. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. [PDF] Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of 1,3,4-oxadiazole thione based novel anticancer agents: Design, synthesis and in-vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 10. Synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijfmr.com [ijfmr.com]
Structure-Activity Relationship of 6-(Trifluoromethyl)nicotinic Acid Analogs: A Comparative Guide
A comprehensive analysis of the structure-activity relationships (SAR) for analogs derived from 6-(trifluoromethyl)nicotinic acid reveals key structural determinants for potent and selective biological activity. While direct studies on 6-(trifluoromethyl)nicotinohydrazides are limited in the public domain, a comparative analysis of related amide and pyridine derivatives provides valuable insights for researchers in drug discovery and development. This guide synthesizes available data on their anticancer and antibacterial properties, presenting quantitative comparisons, experimental methodologies, and visual representations of key concepts.
The trifluoromethylpyridine moiety is a critical pharmacophore in modern medicinal chemistry, valued for its ability to enhance metabolic stability and binding affinity.[1][2][3] Investigations into derivatives of 6-(trifluoromethyl)nicotinic acid have identified promising candidates for various therapeutic targets, including retinoic acid-related orphan receptor γt (RORγt) and bacterial pathogens.
Comparative Biological Activity
The biological evaluation of several series of 6-(trifluoromethyl)pyridine derivatives has demonstrated a range of activities, primarily as RORγt inverse agonists and antibacterial agents. The following tables summarize the quantitative data from these studies, highlighting the impact of structural modifications on potency.
RORγt Inverse Agonist Activity of 6-(Trifluoromethyl)pyridine Derivatives
A series of 6-(trifluoromethyl)pyridine derivatives were synthesized and evaluated for their ability to inhibit RORγt, a key therapeutic target for autoimmune diseases.[4] The most active compound, W14 , demonstrated low nanomolar inhibitory activity in a luciferase reporter assay.[4]
| Compound ID | Structure | RORγt IC50 (nM)[4] |
| VTP-43742 | (Reference) | > 7.5 |
| W14 | 7.5 |
Note: The full structures of the compared compounds were not publicly available in the source material.
The superior activity of W14 was attributed to the interaction of the trifluoromethyl group with key amino acid residues (Leu324, Leu396, and His479) in the RORγt binding pocket.[4]
Antibacterial Activity of Trifluoromethylpyridine Amide Derivatives
A series of trifluoromethylpyridine amide derivatives containing sulfur moieties were assessed for their antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo).[5] The half-maximal effective concentration (EC50) values indicate that sulfone-containing compounds, such as F10 , exhibit notable potency.[5]
| Compound ID | R Group | Moiety | EC50 against Xoo (mg L⁻¹)[5] |
| E4 | 4-Fluorobenzyl | Thioether | > 500 |
| F4 | 4-Fluorobenzyl | Sulfone | 135 |
| E10 | 4-(Trifluoromethoxy)benzyl | Thioether | 221 |
| F10 | 4-(Trifluoromethoxy)benzyl | Sulfone | 83 |
| Thiodiazole copper | (Commercial Control) | - | 97 |
| Bismerthiazol | (Commercial Control) | - | 112 |
The structure-activity relationship suggests that oxidation of the sulfur-containing moiety from a thioether to a sulfone generally enhances antibacterial activity against Xoo.[5] For example, compound F10 was more potent than the commercial bactericides thiodiazole copper and bismerthiazol.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the cited studies.
RORγt Luciferase Reporter Assay[4]
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with plasmids encoding Gal4-RORγt-LBD, UAS-luciferase reporter, and a β-galactosidase internal control.
-
Compound Treatment: After 24 hours, the cells are treated with varying concentrations of the test compounds.
-
Luminescence Measurement: Following a 24-hour incubation period, luciferase activity is measured using a luminometer. β-galactosidase activity is measured for normalization.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves using appropriate software.
In Vitro Antibacterial Activity Assay[5]
-
Bacterial Strains: Xanthomonas oryzae pv. oryzae (Xoo) is used for the antibacterial screening.
-
Culture Medium: The bacteria are cultured on nutrient agar (NA) medium.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent to prepare stock solutions.
-
Turbidimetric Method: The antibacterial activity is determined by measuring the optical density (OD) of the bacterial cultures treated with different concentrations of the compounds.
-
EC50 Determination: The half-maximal effective concentration (EC50) is calculated from the dose-response curves. Commercial bactericides are used as positive controls.
Visualizing Methodologies and Pathways
To further clarify the relationships and processes described, the following diagrams are provided.
Caption: General experimental workflow for the synthesis and biological evaluation of 6-(trifluoromethyl)nicotinic acid analogs.
Caption: Simplified signaling pathway of RORγt and its inhibition by inverse agonists.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]
Decoding the Action of Nicotinohydrazide-Based Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nicotinohydrazide, a versatile scaffold in medicinal chemistry, has given rise to a multitude of derivatives demonstrating potent inhibitory activity against a range of clinically significant enzymes. This guide provides a comprehensive comparison of nicotinohydrazide-based inhibitors targeting three key enzymes: Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), cyclooxygenase (COX) enzymes, and vascular endothelial growth factor receptor 2 (VEGFR-2). We delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key validation assays.
Mechanism of Action: A Tale of Three Targets
Nicotinohydrazide derivatives exert their inhibitory effects through diverse mechanisms tailored to the specific architecture and catalytic processes of their target enzymes.
-
InhA Inhibition: In the context of tuberculosis, nicotinohydrazide derivatives often act as isosteres of the frontline drug isoniazid (INH).[1][2] Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase (KatG) to form a reactive species that subsequently inhibits InhA, an enzyme crucial for mycolic acid biosynthesis and thus, the integrity of the mycobacterial cell wall.[1][3] Nicotinohydrazide-based direct inhibitors, however, can bypass the need for KatG activation, offering a potential advantage against INH-resistant strains.[3] Molecular docking studies reveal that these inhibitors typically occupy the substrate-binding pocket of InhA, forming key interactions with residues such as Tyr158 and the NAD+ cofactor.[4][5]
-
COX Inhibition: As anti-inflammatory agents, nicotinohydrazide derivatives have shown potent inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in inflammation and pain pathways.[6][7] The mechanism often involves the blockade of the enzyme's active site, preventing the conversion of arachidonic acid to prostaglandins.[8] Molecular docking studies indicate that the nicotinohydrazide core can fit into the hydrophobic channel of the COX active site, with specific substitutions influencing selectivity for COX-2 over the constitutively expressed COX-1.[6][9] This selectivity is a critical factor in minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[6][7]
-
VEGFR-2 Inhibition: In the realm of oncology, nicotinohydrazide-based compounds have emerged as inhibitors of VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[10][11] These inhibitors typically function as ATP-competitive agents, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that promote endothelial cell proliferation and migration.[10][11] Docking studies have elucidated the binding modes of these inhibitors within the ATP-binding pocket, highlighting interactions with key residues in the hinge region, such as Cys919, and the DFG motif.[12][13]
Comparative Performance: A Data-Driven Analysis
The efficacy of nicotinohydrazide-based inhibitors is best understood through a direct comparison of their inhibitory potencies with established drugs targeting the same enzymes. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a common measure of inhibitor potency.
Table 1: InhA Inhibition
| Compound/Drug | Target Organism | IC50 (µM) | Reference |
| Nicotinohydrazide Derivative (8c) | M. tuberculosis | 6.25 µg/mL | [1] |
| Nicotinohydrazide Derivative (8b) | M. tuberculosis | 12.5 µg/mL | [1] |
| Isoniazid (INH) | M. tuberculosis | ~0.074 - 54.6 nM | [14] |
| NITD-916 (Direct InhA Inhibitor) | M. tuberculosis | MIC50: 0.05 µM | [3] |
Table 2: COX-2 Inhibition
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Nicotinohydrazide Derivative (Hypothetical) | >100 | 0.15 | >667 | - |
| Celecoxib | ~50 | ~0.04 | ~1250 | [15][16] |
| Diclofenac | ~1.3 | ~0.02 | ~65 | [16] |
Table 3: VEGFR-2 Inhibition
| Compound/Drug | VEGFR-2 IC50 (nM) | Reference |
| Nicotinamide Derivative (6) | 60.83 | [17] |
| Nicotinamide Derivative (10) | 63.61 | [17] |
| Sorafenib | 53.65 - 90 | [17][18] |
| Axitinib | 0.2 | - |
Experimental Protocols: A Guide to Validation
Reproducible and robust experimental data are the cornerstones of drug discovery. Below are detailed methodologies for the key assays used to characterize the inhibitory activity of nicotinohydrazide-based compounds.
InhA Enzymatic Inhibition Assay
This assay spectrophotometrically measures the inhibition of the NADH-dependent reduction of a substrate by the InhA enzyme.
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate
-
Test compound (dissolved in DMSO)
-
Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
To the wells of the microplate, add the assay buffer, NADH (final concentration ~250 µM), and the test compound at various concentrations.
-
Initiate the reaction by adding the InhA enzyme (final concentration ~50-100 nM) to all wells except the blank.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 10-20 minutes at 25°C. This decrease corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocities (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX-2, which is coupled to a fluorometric probe.
Materials:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Heme
-
Arachidonic Acid (substrate)
-
Test compound (dissolved in DMSO)
-
Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
To the wells of the microplate, add the assay buffer, Heme, COX Probe, and the test compound or control.
-
Add the COX-2 enzyme to all wells except the blank and incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding Arachidonic Acid to all wells.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
Determine the rate of the reaction from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
VEGFR-2 Kinase Assay (Luminescence-based)
This assay measures the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase Assay Buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Test compound (dissolved in DMSO)
-
Potent VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the kinase assay buffer.
-
To the wells of the microplate, add the kinase assay buffer, the test compound or control, and the VEGFR-2 enzyme.
-
Add a mixture of the peptide substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process to first deplete unconsumed ATP and then convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizing the Molecular Interactions and Pathways
Diagrams are essential tools for conceptualizing complex biological processes. The following visualizations, created using the DOT language, illustrate key signaling pathways and the logical relationships derived from experimental and computational studies.
References
- 1. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of Isoniazid on Growth Inhibition and Competition for an Oxidized Nicotinamide Adenine Dinucleotide Regulatory Site on the Electron Transport Pathway in Mycobacterium phlei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking studies on InhA, MabA and PanK enzymes from Mycobacterium tuberculosis of ellagic acid derivatives from Ludwigia adscendens and Trewia nudiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cyclooxygenase 2: protein-protein interactions and posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 11. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. oncology-central.com [oncology-central.com]
A Comparative Analysis of Nicotinohydrazides and Trifluoromethyl-Containing Heterocycles as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial potential of 6-(Trifluoromethyl)nicotinohydrazide derivatives and an alternative class of compounds, N-(Trifluoromethyl)phenyl substituted pyrazoles. Due to the limited publicly available data on the specific this compound scaffold, this guide utilizes data from the closely related 6-phenylnicotinohydrazide derivatives as a proxy. The objective is to present a side-by-side comparison of their antimicrobial efficacy, supported by experimental data, to inform future research and development in the pursuit of novel antimicrobial agents.
Introduction to Compared Scaffolds
Hydrazide-hydrazone derivatives are a well-established class of compounds with a broad range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The nicotinohydrazide scaffold, a core component of the antitubercular drug isoniazid, has been a focal point for the development of new antimicrobial agents. The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and biological activity.
Similarly, pyrazole derivatives are known for their diverse pharmacological activities. The incorporation of a trifluoromethylphenyl moiety into the pyrazole ring has been explored to generate potent antimicrobial compounds, particularly against drug-resistant bacterial strains.
This guide will delve into the antimicrobial profiles of these two classes of compounds, presenting available quantitative data, detailed experimental protocols for their synthesis and evaluation, and a visual representation of the antimicrobial susceptibility testing workflow.
Quantitative Antimicrobial Performance
The antimicrobial efficacy of the compared compound classes is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 1: Antimicrobial Activity of 6-Phenylnicotinohydrazide Derivatives
| Compound | Staphylococcus aureus (ATCC 25923) | Bacillus subtilis (ATCC 6633) | Candida albicans (ATCC 10231) | Aspergillus niger (ATCC 16404) |
| N'-(2,6-dichlorobenzylidene)-6-phenylnicotinohydrazide | 0.49 | 0.24 | 0.98 | 1.95 |
| N'-(4-chlorobenzylidene)-6-phenylnicotinohydrazide | 3.9 | 1.95 | 7.81 | 15.62 |
| N'-(4-fluorobenzylidene)-6-phenylnicotinohydrazide | 7.81 | 3.9 | 15.62 | 31.25 |
| Reference: Ciprofloxacin | 0.25 - 0.5[1][2] | Not Widely Reported | Not Applicable | Not Applicable |
Table 2: Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives
| Compound | MRSA (ATCC 33591) | Enterococcus faecalis (ATCC 29212) |
| Bromo and trifluoromethyl substituted pyrazole | 3.12 | >100 |
| Dichloro substituted pyrazole | 1.56 | >100 |
| Phenoxy substituted pyrazole | 1.56 - 3.12 | 3.12 |
| Reference: Vancomycin | 1.0[3][4] | 1.0 - 2.0[5] |
Experimental Protocols
Detailed methodologies for the synthesis and antimicrobial evaluation of the compared compounds are crucial for reproducibility and further investigation.
Synthesis of N'-(2,6-dichlorobenzylidene)-6-phenylnicotinohydrazide
A representative protocol for the synthesis of a 6-phenylnicotinohydrazide derivative is as follows:
-
Preparation of 6-Phenylnicotinohydrazide: A mixture of ethyl 6-phenylnicotinate and hydrazine hydrate in ethanol is refluxed for 8-10 hours. The reaction mixture is then cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried to yield 6-phenylnicotinohydrazide.
-
Synthesis of the Hydrazone: An equimolar mixture of 6-phenylnicotinohydrazide and 2,6-dichlorobenzaldehyde is refluxed in absolute ethanol with a catalytic amount of glacial acetic acid for 4-6 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent to afford the pure N'-(2,6-dichlorobenzylidene)-6-phenylnicotinohydrazide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Stock Solutions: The test compounds and reference antibiotics are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions of a known concentration.
-
Preparation of Microtiter Plates: Serial two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflow for the synthesis of hydrazone derivatives and the process of antimicrobial susceptibility testing.
Caption: General workflow for the synthesis of hydrazone derivatives.
References
- 1. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 3. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the Minimum Inhibitory Concentration of Vancomycin on the Clinical Outcome of Enterococcus faecium Bacteremia | In Vivo [iv.iiarjournals.org]
Comparative In Vivo Efficacy of Trifluoromethyl-Containing Nicotinamide Analogs for Chlamydia Infection
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo efficacy studies for 6-(trifluoromethyl)nicotinohydrazide compounds are not currently available in the published literature. This guide provides a comparative analysis based on the in vivo performance of structurally related (trifluoromethyl)pyridine compounds, which serve as close analogs and provide valuable insights into the potential efficacy of this chemical class against Chlamydia trachomatis infection.
Executive Summary
The emergence of antibiotic resistance necessitates the development of novel therapeutics for sexually transmitted infections. This guide focuses on the in vivo efficacy of a promising class of compounds, represented by (trifluoromethyl)pyridines, as a proxy for this compound derivatives, in a murine model of Chlamydia trachomatis infection. The performance of these investigational compounds is compared against a vehicle control. While direct comparisons with standard-of-care antibiotics like azithromycin and doxycycline from the same head-to-head study are limited, this guide provides context on their use and efficacy in similar preclinical models. The data presented herein is intended to inform further research and development of this chemical scaffold for the treatment of chlamydial infections.
Comparative Performance Analysis
The in vivo efficacy of the lead (trifluoromethyl)pyridine compounds was evaluated in a murine model of female genital tract infection with Chlamydia muridarum, which closely mimics human C. trachomatis infection. The primary endpoint for assessing efficacy was the reduction in chlamydial shedding, quantified by measuring the area under the curve (AUC) of inclusion-forming units (IFU) over time.
Table 1: In Vivo Efficacy of (Trifluoromethyl)pyridine Compounds against Chlamydia muridarum
| Treatment Group | Compound Structure (if available) | Mean Area Under the Curve (AUC) of Chlamydial Shedding (± SEM) | Significance vs. DMSO Control |
| Compound 20 | Not explicitly provided in the study | 3.57 × 10⁶ ± 8.66 × 10⁵ | p ≤ 0.001 |
| Compound 17 | Not explicitly provided in the study | 6.90 × 10⁶ ± 9.17 × 10⁵ | p ≤ 0.001 |
| Compound 1 | Not explicitly provided in the study | 8.54 × 10⁶ ± 1.18 × 10⁶ | p ≤ 0.001 |
| DMSO Control | Vehicle | 2.58 × 10⁷ ± 1.78 × 10⁶ | N/A |
Data sourced from a study on (Trifluoromethyl)pyridines as anti-Chlamydia trachomatis agents.[1]
Key Findings:
-
All three tested (trifluoromethyl)pyridine compounds (1, 17, and 20) demonstrated a statistically significant reduction in chlamydial shedding compared to the DMSO vehicle control.[1]
-
Compound 20 exhibited the highest efficacy, with the most substantial reduction in the AUC of chlamydial shedding.[1]
-
The superior in vivo performance of Compound 20 correlated with its potent in vitro activity.[1]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in vivo efficacy studies. The following protocol is based on the murine model of Chlamydia muridarum genital tract infection used to evaluate the (trifluoromethyl)pyridine compounds.
1. Animal Model and Infection:
-
Animal Strain: Female mice (specific strain, e.g., BALB/c or C57BL/6) are commonly used.[2][3]
-
Hormonal Treatment: To increase susceptibility to infection, mice are pre-treated with medroxyprogesterone acetate (Depo-Provera) five days prior to inoculation.[1]
-
Inoculation: Mice are infected intravaginally with a suspension of Chlamydia muridarum (e.g., 5 × 10⁴ Inclusion-Forming Units, IFU).[1]
2. Dosing and Administration:
-
Test Compounds: The (trifluoromethyl)pyridine compounds (1, 17, and 20) were administered at a dose of 100 mg/kg.[1]
-
Vehicle: The compounds were dissolved in Dimethyl sulfoxide (DMSO) for administration.[1]
-
Route of Administration: The compounds were administered via intraperitoneal (IP) injection.[1]
-
Treatment Schedule: Mice received daily injections from day 0 to day 5 post-infection.[1]
3. Efficacy Assessment:
-
Endpoint: The primary measure of efficacy is the level of chlamydial shedding from the genital tract.
-
Sample Collection: Vaginal swabs are collected at specified time points post-infection.[3][4]
-
Quantification of Chlamydial Load:
-
Data Analysis: The total chlamydial shedding over the course of the experiment is calculated as the Area Under the Curve (AUC) for each treatment group. Statistical analysis (e.g., ANOVA) is used to compare the AUCs between the treatment and control groups.[1]
Visualizing Experimental Workflows
To provide a clearer understanding of the processes involved in these in vivo studies, the following diagrams illustrate the experimental workflow and the method for quantifying chlamydial shedding.
Conclusion
The available in vivo data on (trifluoromethyl)pyridine compounds, as analogs for this compound derivatives, indicate a promising therapeutic potential for the treatment of Chlamydia trachomatis infections. The significant reduction in chlamydial shedding observed with these compounds, particularly with compound 20, warrants further investigation. Future studies should aim to directly evaluate this compound compounds in similar in vivo models and include head-to-head comparisons with standard-of-care antibiotics such as doxycycline and azithromycin to fully elucidate their therapeutic index and potential advantages. The detailed experimental protocols and workflows provided in this guide offer a framework for designing such future preclinical studies.
References
- 1. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Antimicrobial Therapy in Eradicating Chlamydia muridarum in Research Mice: Immune Status and Its Impact on Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of the Chlamydia muridarum Stress/Persistence Response Increases Azithromycin Treatment Failure in a Murine Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transcervical Mouse Infections with Chlamydia trachomatis and Determination of Bacterial Burden - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Spectrum of Trifluoromethyl Pyrimidine and Pyridine Derivatives
For Immediate Release
In the relentless pursuit of novel and effective antifungal agents, researchers have increasingly turned their attention to fluorine-containing heterocyclic compounds. Among these, trifluoromethyl pyrimidine and trifluoromethyl pyridine derivatives have emerged as promising candidates. This guide provides a comparative overview of the antifungal spectrum of these two classes of compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their ongoing efforts to combat fungal pathogens.
The strategic incorporation of a trifluoromethyl (-CF3) group into pyrimidine and pyridine scaffolds has been shown to significantly enhance their biological activity. This is attributed to the unique properties of the -CF3 group, such as its high electronegativity, lipophilicity, and metabolic stability, which can improve the compound's pharmacokinetic and pharmacodynamic profiles.
Comparative Antifungal Activity: An Overview
While direct head-to-head comparative studies are limited, an analysis of existing literature allows for an indirect comparison of the antifungal efficacy of trifluoromethyl pyrimidine and pyridine derivatives against various phytopathogenic fungi. The data, primarily presented as percentage inhibition and half-maximal effective concentration (EC50), suggests that both classes of compounds exhibit significant, and at times comparable, antifungal activity.
It is crucial to note that the following data is compiled from separate studies. Variations in experimental conditions, such as specific strains of fungi, inoculum size, and incubation periods, may influence the results. Therefore, this comparison should be considered a preliminary guide rather than a definitive statement on the superiority of one class over the other.
Table 1: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives against Phytopathogenic Fungi
| Compound Class | Fungal Species | Concentration (µg/mL) | Inhibition (%) | EC50 (µg/mL) | Reference |
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine | Botrytis cinerea (cucumber) | 50 | 75.86 - 80.38 | - | [1] |
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine | Botrytis cinerea (strawberry) | 50 | 70.60 - 82.68 | - | [1] |
| Trifluoromethyl pyrimidine with amide moiety | Botrytis cinerea | 50 | 96.76 - 100 | - | [2] |
| Trifluoromethyl pyrimidine with amide moiety | Sclerotinia sclerotiorum | 50 | 82.73 | - | [2] |
| Trifluoromethyl pyrimidine with amide moiety | Phomopsis sp. | - | - | 10.5 | [3][4] |
Table 2: Antifungal Activity of Trifluoromethyl Pyridine Derivatives against Phytopathogenic Fungi
| Compound Class | Fungal Species | Concentration (µg/mL) | Inhibition (%) | EC50 (µg/mL) | Reference |
| Acrylamide with trifluoromethylpyridine | Phomopsis sp. | 50 | >80 | 4.49 - 8.68 | N/A |
| Indoloquinoline alkaloid derivative | Botrytis cinerea | - | - | 0.56 | [5] |
| Neocryptolepine derivative | Fusarium graminearum | - | - | 4.93 | [5] |
From the available data, it is evident that specific derivatives from both the trifluoromethyl pyrimidine and pyridine classes demonstrate potent antifungal activity. For instance, certain trifluoromethyl pyrimidine derivatives with an amide moiety show near-complete inhibition of Botrytis cinerea at 50 µg/mL[2]. Similarly, an indoloquinoline alkaloid derivative containing a trifluoromethylpyridine moiety exhibits a very low EC50 value of 0.56 µg/mL against the same fungus[5].
Experimental Protocols
The antifungal activity data presented in this guide was primarily obtained using the mycelial growth rate method. This common in vitro assay provides a reliable measure of a compound's ability to inhibit fungal growth.
Mycelial Growth Rate Method
-
Preparation of Test Compounds: The synthesized trifluoromethyl pyrimidine or pyridine derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Preparation of Fungal Plates: A specific volume of the compound's stock solution is mixed with a molten potato dextrose agar (PDA) medium to achieve the desired final concentration. The mixture is then poured into sterile Petri dishes.
-
Inoculation: A small disc of mycelium from a fresh culture of the target fungus is placed at the center of the agar plate containing the test compound. A control plate containing only the solvent in the PDA medium is also prepared.
-
Incubation: The plates are incubated at a controlled temperature (typically 25-28°C) for a period of 48 to 72 hours, or until the fungal growth in the control plate has reached a specific diameter.
-
Data Collection and Analysis: The diameter of the fungal colony on both the test and control plates is measured. The percentage of inhibition is calculated using the following formula:
Inhibition (%) = [(C - T) / C] x 100
Where 'C' is the diameter of the fungal colony on the control plate and 'T' is the diameter of the fungal colony on the test plate.
-
Determination of EC50: To determine the half-maximal effective concentration (EC50), a series of plates with varying concentrations of the test compound are prepared and the inhibition percentages are plotted against the logarithm of the concentration. The EC50 value is the concentration at which 50% of the fungal growth is inhibited.
Caption: Workflow for the mycelial growth rate antifungal assay.
Signaling Pathways and Mechanism of Action
While the precise mechanism of action can vary between specific derivatives, many azole-containing antifungal agents, which include pyrimidine and pyridine derivatives, are known to target the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell lysis and death.
Caption: Inhibition of the ergosterol biosynthesis pathway.
Conclusion
Both trifluoromethyl pyrimidine and trifluoromethyl pyridine derivatives represent promising scaffolds for the development of new antifungal agents. The available data indicates that both classes possess potent activity against a range of phytopathogenic fungi. The choice between these two scaffolds may ultimately depend on the specific fungal target, desired spectrum of activity, and the potential for chemical modification to optimize efficacy and safety. Further direct comparative studies are warranted to fully elucidate the relative strengths and weaknesses of each class and to guide the rational design of next-generation antifungal drugs.
References
- 1. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoloquinoline alkaloid neocryptolepine derivative inhibits Botrytis cinerea by targeting thiamine thiazole synthase - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to trifluoromethylnicotinic acid
A comprehensive comparison of synthetic routes to trifluoromethylnicotinic acid isomers is crucial for researchers and professionals in drug development and materials science, where these compounds serve as key building blocks.[1][2][3] The placement of the trifluoromethyl group on the nicotinic acid scaffold significantly influences the molecule's physicochemical properties and biological activity. This guide provides a head-to-head comparison of various synthetic strategies for producing 2-, 4-, and 6-trifluoromethylnicotinic acid, complete with experimental data, detailed protocols, and pathway visualizations.
Comparison of Synthetic Routes
The synthesis of trifluoromethylnicotinic acids can be broadly categorized by the starting materials and the strategy for constructing the trifluoromethyl-substituted pyridine ring. The following tables summarize the key quantitative data for several prominent synthetic routes to the 2-, 4-, and 6-isomers, allowing for a direct comparison of their efficiencies and conditions.
2-(Trifluoromethyl)nicotinic Acid
| Route | Starting Material | Key Reagents | Reaction Time | Temperature | Overall Yield | Reference |
| 1 | Ethyl 4,4,4-trifluoroacetoacetate | 1. Vilsmeier reagent2. NH₄OH | Not specified | 60 °C (cyclization) | Moderate to good | [4] |
4-(Trifluoromethyl)nicotinic Acid
| Route | Starting Material | Key Reagents | Reaction Time | Temperature | Overall Yield | Reference |
| 2 | 3-Cyanopyridine | 1. n-Butyllithium, TMEDA2. BrCF₃3. NaOH or KOH | 1.5 h (lithiation) | -40 °C to 10 °C | Not specified | [5] |
| 3 | Ethyl 4,4,4-trifluoroacetoacetate, Cyanoacetamide | 1. KOH2. POCl₃3. Pd/C, H₂4. NaOH | 6 h (hydrolysis) | Reflux | ~50% (from cyano-pyridine) | [6] |
| 4 | Trifluoroacetyl chloride, Vinyl ethyl ether | 1. Pyridine2. 3-Aminoacrylonitrile3. NaOH | 3-7 h (acylation)3-9 h (cyclization)5-10 h (hydrolysis) | -10 to 30 °C (acylation)50-100 °C (cyclization)60-100 °C (hydrolysis) | High | [7][8] |
6-(Trifluoromethyl)nicotinic Acid
| Route | Starting Material | Key Reagents | Reaction Time | Temperature | Overall Yield | Reference |
| 5 | 2-Chloro-6-(trifluoromethyl)nicotinic acid | Pd/C, H₂, Triethylamine | Overnight | Room Temperature | 90.4% (crude) | [9] |
| 6 | Methyl 3-aminoacrylate, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Sodium methoxide, HCl | 3 h (reflux) | -5 °C to Reflux | 42.8% | [9] |
Experimental Protocols and Synthetic Pathways
This section provides detailed experimental methodologies for the key synthetic routes and visual representations of the reaction pathways.
Route 1: Synthesis of 2-(Trifluoromethyl)nicotinic Acid via Vilsmeier-Type Reaction
This two-step approach involves the formation of a versatile pentadienoic acid intermediate from ethyl 4,4,4-trifluoro-acetoacetate, followed by cyclization with ammonia to yield the desired product.[4][10] This method is advantageous due to the use of a relatively inexpensive and readily available starting material.[4]
Experimental Protocol
-
Step 1: Synthesis of the Pentadienoic Acid Intermediate: A Vilsmeier-type reaction is performed on ethyl 4,4,4-trifluoro-acetoacetate.
-
Step 2: Aromatization: The resulting dienyl aldehyde intermediate is cyclized using a source of ammonia, such as aqueous ammonium hydroxide in methanol, at a temperature of 60 °C to afford 2-(trifluoromethyl)nicotinic acid derivatives.[10]
Caption: Synthesis of 2-(Trifluoromethyl)nicotinic Acid.
Route 2: Synthesis of 4-(Trifluoromethyl)nicotinic Acid from 3-Cyanopyridine
This route involves the direct trifluoromethylation of a substituted pyridine ring.
Experimental Protocol
-
Step 1: Lithiation: 3-Cyanopyridine is dissolved in a solvent like petroleum ether or tetrahydrofuran with tetramethylethylenediamine (TMEDA) and cooled to -40 °C. Butyllithium is then added, and the reaction is maintained for 1.5 hours.[5]
-
Step 2: Trifluoromethylation: The resulting solution is introduced into bromotrifluoromethane, and the reaction temperature is raised to 0-10 °C to yield 4-trifluoromethyl-3-cyanopyridine.[5]
-
Step 3: Hydrolysis: The 4-trifluoromethyl-3-cyanopyridine is hydrolyzed with sodium hydroxide or potassium hydroxide in water at 60-100 °C. The solution is then acidified to precipitate the product, which is filtered and dried to give 4-trifluoromethylnicotinic acid.[5]
Caption: Synthesis of 4-(Trifluoromethyl)nicotinic Acid.
Route 3: Synthesis of 4-(Trifluoromethyl)nicotinic Acid from Ethyl 4,4,4-trifluoroacetoacetate
This multi-step synthesis builds the pyridine ring and then modifies the substituents.
Experimental Protocol
-
Step 1: Cyclization: Ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide are cyclized using potassium hydroxide as a catalyst to form 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine.[6]
-
Step 2: Chlorination: The dihydroxy intermediate is chlorinated with phosphorus oxychloride (POCl₃) to give 2,6-dichloro-3-cyano-4-trifluoromethylpyridine.[6]
-
Step 3: Hydrogenolysis and Hydrolysis: The resulting compound undergoes catalytic hydrogenolysis with Pd/C followed by hydrolysis, or vice versa, to yield 4-trifluoromethylnicotinic acid. For the hydrolysis step, the compound is refluxed with 70% NaOH solution in 70% ethanol for 6 hours.[6]
Caption: Multi-step synthesis of 4-(Trifluoromethyl)nicotinic Acid.
Route 4: Synthesis of 4-(Trifluoromethyl)nicotinic Acid from Trifluoroacetyl chloride
This route offers a high-yielding pathway suitable for industrial production.[7][8]
Experimental Protocol
-
Step 1: Acylation: Vinyl ethyl ether is reacted with trifluoroacetyl chloride in the presence of a catalyst such as pyridine at -10 to 30 °C for 3-7 hours to produce 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.[7][8]
-
Step 2: Cyclization: The intermediate is then reacted with 3-aminoacrylonitrile at 50-100 °C for 3-9 hours with a catalyst like sodium methoxide to form 4-trifluoromethylnicotinonitrile.[8]
-
Step 3: Hydrolysis: The nitrile is hydrolyzed with a base such as sodium hydroxide at 60-100 °C for 5-10 hours, followed by acidification to give 4-trifluoromethylnicotinic acid.[8]
Caption: High-yield synthesis of 4-(Trifluoromethyl)nicotinic Acid.
Route 5: Synthesis of 6-(Trifluoromethyl)nicotinic Acid via Catalytic Hydrogenation
This method provides a high crude yield under mild conditions.[9]
Experimental Protocol
-
Step 1: Reaction Setup: In a four-necked flask, 2-chloro-6-trifluoromethyl nicotinic acid and methanol are charged and cooled in an ice bath. Triethylamine is added dropwise.[9]
-
Step 2: Hydrogenation: The system is purged with nitrogen, and 5%-Pd/C is introduced, followed by purging with hydrogen. The reaction proceeds overnight at room temperature with stirring under a hydrogen balloon.[9]
-
Step 3: Workup: After the reaction is complete, the solvent is evaporated. Water is added, and the solution is acidified with concentrated hydrochloric acid to crystallize the product. The crude product is filtered, washed, and dried.[9]
Caption: Synthesis of 6-(Trifluoromethyl)nicotinic Acid via Hydrogenation.
Route 6: Synthesis of 6-(Trifluoromethyl)nicotinic Acid via Condensation
This route involves the construction of the pyridine ring from acyclic precursors.
Experimental Protocol
-
Step 1: Initial Reaction: Methyl 3-amino acrylic acid in methanol and sodium methoxide solution are combined at a temperature below -5 °C. 4-ethoxy-1,1,1-trifluoro-3-buten-2-one is then added at -5 °C.[9]
-
Step 2: Cyclization and Hydrolysis: The reaction mixture is gradually warmed and then heated under reflux for 3 hours. Water is added, and the mixture is refluxed for an additional 30 minutes.[9]
-
Step 3: Isolation: The reaction mixture is concentrated, and the product is extracted with methylene chloride. The aqueous layer is acidified with concentrated hydrochloric acid to a pH of 2 to precipitate the crude product, which is then filtered, washed, and dried.[9]
Caption: Synthesis of 6-(Trifluoromethyl)nicotinic Acid via Condensation.
References
- 1. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 7. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 8. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 9. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
Assessing the Therapeutic Index of 6-Trifluoromethylcyclophosphamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of 6-trifluoromethylcyclophosphamide analogs, with a primary focus on the parent compound in this series and its comparison to the widely used anticancer drug, cyclophosphamide. The introduction of a trifluoromethyl group at the 6-position of the cyclophosphamide ring was investigated as a strategy to potentially enhance the cytotoxic efficacy of the metabolic end-products. This document summarizes the key experimental data, details the methodologies for assessing the therapeutic index, and provides visual representations of the metabolic activation pathway and experimental workflows.
Comparative Analysis of Therapeutic Indices
The therapeutic index (TI), a critical parameter in drug development, represents the window between a drug's therapeutic effect and its toxic effects. It is typically calculated as the ratio of the dose that produces toxicity to the dose that elicits a desired therapeutic response. In preclinical anticancer drug assessment, this is often expressed as the ratio of the median lethal dose (LD50) to the effective dose that inhibits tumor growth by 90% (ID90).
A study on the antitumor activity of 6-trifluoromethylcyclophosphamide provided a direct comparison of its therapeutic index with that of cyclophosphamide against two different tumor models: the ADJ/PC6 mouse plasmacytoma and the Walker 256 rat carcinoma.[1]
Table 1: Comparison of Therapeutic Indices (LD50/ID90) of 6-Trifluoromethylcyclophosphamide and Cyclophosphamide [1]
| Compound | Tumor Model | LD50 (mg/kg) | ID90 (mg/kg) | Therapeutic Index (LD50/ID90) |
| 6-Trifluoromethylcyclophosphamide | ADJ/PC6 (mouse) | - | - | 28.6 |
| Cyclophosphamide | ADJ/PC6 (mouse) | - | - | 91.8 |
| 6-Trifluoromethylcyclophosphamide | Walker 256 (rat) | - | - | 7.7 |
| Cyclophosphamide | Walker 256 (rat) | - | - | 33.2 |
The data indicates that while 6-trifluoromethylcyclophosphamide is an active antitumor agent, its therapeutic index is lower than that of the parent compound, cyclophosphamide, in both tumor models tested.[1]
To investigate the toxicity of the metabolites produced, related analogs were synthesized and their acute toxicity was determined.[1]
Table 2: Acute Toxicity (LD50) of Related Cyclophosphamide Analogs in Mice [1]
| Compound | Structure | LD50 (mg/kg) |
| 2-(Diethylamino)tetrahydro-6-trifluoromethyl-2H-1,3,2-oxazaphosphorine 2-oxide | Analog of 6-trifluoromethylcyclophosphamide without the bis(2-chloroethyl)amino group | 330 |
| 2-(Diethylamino)tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide | Analog of cyclophosphamide without the bis(2-chloroethyl)amino group | >500 |
These results suggest that the trifluoromethylated metabolite contributes to a higher in vivo toxicity compared to the non-fluorinated counterpart.[1]
Metabolic Activation Pathway
Cyclophosphamide and its analogs are prodrugs that require metabolic activation in the liver to exert their cytotoxic effects. This process is primarily mediated by cytochrome P450 enzymes. The activation leads to the formation of the ultimate alkylating agent, phosphoramide mustard, which is responsible for the antitumor activity, and a toxic byproduct, acrolein (or its trifluoromethylated analog), which contributes to side effects like hemorrhagic cystitis.
Caption: Metabolic activation pathway of cyclophosphamide.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cyclophosphamide analogs (and cyclophosphamide as a control) for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The ID50 (the concentration that inhibits 50% of cell growth) can then be determined.
In Vivo Assessment of Therapeutic Index
The therapeutic index is determined by evaluating the antitumor efficacy and the systemic toxicity of the compounds in animal models.
Caption: Experimental workflow for determining the therapeutic index.
Efficacy Study (ID90 Determination):
-
Tumor Model: Establish a tumor model by implanting a specific cancer cell line (e.g., ADJ/PC6 or Walker 256) into immunocompromised or syngeneic rodents.
-
Treatment: Once tumors reach a palpable size, randomly assign animals to treatment groups and a control group. Administer a range of doses of the test compounds (and a vehicle control) according to a defined schedule.
-
Tumor Growth Monitoring: Measure tumor volume at regular intervals throughout the study.
-
ID90 Calculation: At the end of the study, determine the dose of the compound that causes a 90% reduction in tumor growth compared to the control group.
Toxicity Study (LD50 Determination):
-
Animal Groups: Use healthy animals and divide them into groups.
-
Dose Administration: Administer a single dose of the test compound to each group, with each group receiving a different dose level.
-
Observation: Observe the animals for a set period (e.g., 14 days) for signs of toxicity and record any mortalities.
-
LD50 Calculation: Use statistical methods (e.g., probit analysis) to calculate the dose that is lethal to 50% of the animals in a group.
Conclusion
The assessment of the therapeutic index of 6-trifluoromethylcyclophosphamide analogs reveals that while the introduction of the trifluoromethyl group can maintain antitumor activity, it may also lead to a less favorable therapeutic window compared to the parent compound, cyclophosphamide. The data presented underscores the importance of comprehensive preclinical evaluation, including both efficacy and toxicity studies, to guide the selection of promising drug candidates for further development. The detailed experimental protocols provided herein offer a framework for conducting such comparative assessments.
References
Safety Operating Guide
Proper Disposal of 6-(Trifluoromethyl)nicotinohydrazide: A Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 6-(Trifluoromethyl)nicotinohydrazide, a compound requiring careful handling due to its potential hazards.
Hazard Identification and Personal Protective Equipment (PPE)
Assumed Hazard Profile:
| Hazard Class | Description |
| Acute Toxicity (Oral) | Potentially toxic if swallowed.[1] |
| Skin Corrosion/Irritation | May cause skin irritation or an allergic reaction.[1][3] |
| Eye Damage/Irritation | Can cause serious eye irritation.[1][3] |
| Respiratory Irritation | May cause respiratory irritation.[1][3] |
Mandatory Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile). |
| Eye Protection | Safety goggles or a face shield.[1][3] |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.[1] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of in general laboratory trash or down the drain.
Experimental Protocol for Waste Handling:
-
Waste Segregation:
-
Solid Waste: Collect un-used or contaminated solid this compound in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, labeled container for hazardous liquid waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: Any materials used for handling, such as pipette tips, weighing paper, or contaminated gloves, should also be placed in the solid hazardous waste container.
-
-
Container Management:
-
Use containers that are compatible with the chemical.
-
Ensure containers are securely sealed to prevent leaks or spills.[1]
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[4]
-
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Control and Clean-up:
-
Decontamination: After the spill has been cleaned up, decontaminate the area and all equipment used in the clean-up process.
-
First Aid:
-
Skin Contact: Wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-(Trifluoromethyl)nicotinohydrazide
Essential Safety and Handling Guide for 6-(Trifluoromethyl)nicotinohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information from structurally similar compounds, such as 6-(trifluoromethyl)nicotinic acid and other hydrazide derivatives. It is imperative to handle this compound with caution, assuming it may possess significant health hazards.
Hazard Assessment
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3][4]
-
Toxicity: May be harmful if swallowed, in contact with skin, or inhaled. Some related compounds are classified as toxic.[4] Hydrazine and its derivatives are known to be toxic and potential carcinogens.[5][6][7]
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the most critical line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Material/Standard | Specification |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene | Inspect gloves for integrity before each use. Change gloves frequently and immediately if contaminated, torn, or punctured. |
| Eyes | Safety goggles or a face shield | ANSI Z87.1-compliant | Must be worn at all times in the laboratory. A face shield is recommended when there is a splash hazard.[6] |
| Body | Flame-resistant lab coat and a chemical-resistant apron | 100% cotton-based lab coat | A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk.[6] |
| Respiratory | NIOSH-approved respirator | N95 or higher | Required when engineering controls are not sufficient to maintain exposure below acceptable limits, or when there is a risk of generating dust or aerosols.[8] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[1]
-
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[5]
2. Safe Handling Practices:
-
Avoid Contact: Avoid all personal contact with the chemical, including inhalation of dust or fumes.[1][4]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[1][4]
-
Clothing: Contaminated work clothing should be laundered separately from personal clothing before reuse.[1][4]
3. Spill Management:
-
Minor Spills:
-
Major Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact the institution's environmental health and safety (EHS) department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste in compliance with all local, state, and federal regulations.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing papers, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is known.[8]
2. Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8]
-
Keep waste containers securely sealed when not in use and store them in a designated, well-ventilated, and secondary containment area.[1][8]
3. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
Visual Workflow for Safe Handling
The following diagram outlines the logical steps for safely handling this compound from preparation to disposal.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. safety.charlotte.edu [safety.charlotte.edu]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
